1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOXHQSHPSKAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407040 | |
| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890626-54-7 | |
| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde chemical properties
An In-Depth Technical Guide to 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemical research. The pyrazole core is a well-established privileged scaffold in medicinal chemistry, and this particular derivative offers a unique combination of features: a 4-fluorophenyl group to enhance pharmacokinetic properties, dimethyl substituents to modulate electronic and steric profiles, and a highly versatile carbaldehyde functional group for subsequent derivatization. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity, and discusses its significant applications in drug discovery, agrochemicals, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in their synthetic programs.
Introduction
Substituted pyrazoles are a cornerstone of heterocyclic chemistry, frequently appearing as the central structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence stems from their metabolic stability, synthetic accessibility, and ability to engage in various biological interactions. The compound this compound (Figure 1) is a particularly valuable intermediate, strategically functionalized for broad synthetic utility.
-
The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The 4-fluorophenyl moiety can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins through favorable electrostatic interactions.[2][3]
-
The 3,5-Dimethylpyrazole Core: The two methyl groups on the pyrazole ring provide steric bulk and influence the electronic nature of the heterocycle. This substitution pattern is found in numerous biologically active molecules, including potential phosphodiesterase type 4 (PDE4) inhibitors.[4]
-
The 4-Carbaldehyde Group: This aldehyde function serves as a critical reactive handle, enabling a vast range of chemical transformations. It is the primary site for building molecular complexity, allowing for the synthesis of diverse libraries of compounds through reactions such as condensation, oxidation, reduction, and reductive amination.[5]
This guide offers a senior application scientist's perspective on this compound, focusing on the causality behind experimental choices and providing robust, self-validating protocols for its synthesis and application.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature and is classified as a combustible solid. As with many organic aldehydes, it should be stored in a cool, dry place and handled with appropriate personal protective equipment.
| Property | Value | Source |
| CAS Number | 890626-54-7 | |
| Molecular Formula | C₁₂H₁₁FN₂O | |
| Molecular Weight | 218.23 g/mol | |
| Appearance | Solid | |
| InChI Key | AXOXHQSHPSKAID-UHFFFAOYSA-N | |
| SMILES | Cc1nn(c(C)c1C=O)-c2ccc(F)cc2 |
Spectroscopic Data Interpretation
| Spectroscopy | Expected Chemical Shift / Signal | Rationale and Interpretation |
| ¹H NMR (CDCl₃) | δ 9.8-10.2 (s, 1H, -CHO) | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| δ 7.2-7.5 (m, 4H, Ar-H) | Protons on the 4-fluorophenyl ring will appear as a complex multiplet due to H-H and H-F coupling. | |
| δ 2.5-2.7 (s, 6H, 2x -CH₃) | The two methyl groups on the pyrazole ring are expected to be in similar chemical environments, potentially appearing as two close singlets or a single singlet. | |
| ¹³C NMR (CDCl₃) | δ 185-195 (-CHO) | The aldehyde carbonyl carbon is characteristically found in this downfield region. |
| δ 160-165 (d, ¹JCF ≈ 250 Hz, Ar-C-F) | The carbon directly bonded to fluorine shows a large one-bond coupling constant. | |
| δ 115-120 (d, ²JCF ≈ 22 Hz, Ar-C) | Carbons ortho to the fluorine atom exhibit a two-bond C-F coupling. | |
| δ 125-130 (d, ³JCF ≈ 8 Hz, Ar-C) | Carbons meta to the fluorine atom show a smaller three-bond coupling. | |
| δ 140-155 (pyrazole ring carbons) | The chemical shifts of the pyrazole ring carbons. | |
| δ 10-15 (2x -CH₃) | The methyl carbons appear in the aliphatic region. | |
| FT-IR (KBr, cm⁻¹) | ~1680-1700 (C=O stretch) | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group. |
| ~1220-1240 (C-F stretch) | Strong absorption corresponding to the aryl-fluoride bond. | |
| ~2720, ~2820 (C-H stretch) | Two weak bands characteristic of the aldehyde C-H bond (Fermi resonance). | |
| Mass Spec. (EI) | m/z 218 (M⁺) | The molecular ion peak. |
| m/z 217 (M-H)⁺ | Loss of the aldehyde proton. | |
| m/z 189 (M-CHO)⁺ | Loss of the formyl group is a common fragmentation pathway. | |
| m/z 95 (C₆H₄F)⁺ | Fragment corresponding to the fluorophenyl cation. |
Synthesis and Purification
The most reliable and widely documented method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5][8][9][10] This reaction formylates electron-rich aromatic and heterocyclic rings. In the context of pyrazoles, it can be used to either formylate a pre-existing pyrazole ring at the 4-position or to construct the formylated pyrazole ring directly from a suitable hydrazone precursor.
The Vilsmeier-Haack Mechanism
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion (typically from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as a mild electrophile. This reagent then attacks the electron-rich pyrazole precursor, leading to formylation after hydrolysis.
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of the title compound from its corresponding pyrazole precursor, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Materials:
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol or Hexane/Ethyl acetate mixture for recrystallization/chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq.) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent side reactions.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which a viscous, often white, precipitate of the Vilsmeier reagent may form.[8]
-
Formylation: Dissolve the precursor, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the Vilsmeier reagent mixture.
-
After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc eluent). The reaction typically takes 2-6 hours.[10] Insight: Microwave-assisted protocols can significantly reduce this time to 5-15 minutes, offering an energy-efficient alternative.[11]
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (~10 volumes) with stirring. Trustworthiness: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive Vilsmeier reagent.
-
Basify the aqueous solution to pH > 9 by slowly adding solid sodium carbonate or a concentrated NaOH solution. A precipitate of the crude product should form.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water. Alternatively, if an oil forms, extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.
-
Purification:
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in the reactivity of its aldehyde group, which provides a gateway to a multitude of other functional groups and heterocyclic systems.
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- 11. degres.eu [degres.eu]
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde molecular weight
An In-depth Technical Guide to 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will detail its fundamental physicochemical properties, provide an expert-guided synthesis protocol with mechanistic insights, outline a robust analytical workflow for structural confirmation, and discuss its applications as a versatile building block in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound featuring a pyrazole core.[1] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a privileged scaffold in pharmaceutical development due to its wide range of biological activities.[2] This specific molecule is functionalized with a 4-fluorophenyl group at the N1 position, two methyl groups at C3 and C5, and a reactive carbaldehyde (formyl) group at the C4 position. The presence of the fluorine atom is noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.23 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁FN₂O | [1] |
| CAS Number | 890626-54-7 | [1] |
| Physical Form | Solid | [1] |
| InChI Key | AXOXHQSHPSKAID-UHFFFAOYSA-N | [1] |
| SMILES | Cc1nn(c(C)c1C=O)-c2ccc(F)cc2 |[1] |
Caption: Chemical structure of the title compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via a two-step process: (1) Knorr-type pyrazole synthesis to form the core heterocyclic structure, followed by (2) Vilsmeier-Haack formylation to introduce the aldehyde functionality.
Step 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This step involves the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. For a 3,5-dimethylpyrazole, the ideal and most common dicarbonyl starting material is acetylacetone (2,4-pentanedione). The substituted hydrazine is 4-fluorophenylhydrazine.
-
Causality: The reaction proceeds via nucleophilic attack of the hydrazine onto the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of acetylacetone directly dictates the placement of the two methyl groups at positions 3 and 5.
Step 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the pyrazole formed in Step 1. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Causality: The pyrazole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent acts as the electrophile, attacking the C4 position, which is the most nucleophilic carbon on the 3,5-dimethylpyrazole ring. A subsequent hydrolysis step replaces the iminium intermediate with the desired aldehyde group.
Sources
Structure Elucidation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug development.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure confirmation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₂H₁₁FN₂O, Molecular Weight: 218.23 g/mol ).[3] Pyrazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[4][5][6] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices and demonstrate how the synergistic interpretation of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure.
Foundational Context: Synthesis via Vilsmeier-Haack Reaction
Before delving into the analysis of the final compound, it is crucial to understand its synthetic origin, as this informs our structural expectations. This compound is typically synthesized via the Vilsmeier-Haack reaction . This powerful chemical process is a cornerstone method for the formylation (addition of a -CHO group) of electron-rich aromatic and heterocyclic rings.[7][8][9]
The reaction involves treating the precursor, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, with the Vilsmeier reagent.[10] This reagent, a chloroiminium salt, is generated in situ from a phosphorous halide like phosphorus oxychloride (POCl₃) and an amide solvent, most commonly N,N-dimethylformamide (DMF).[7] The electrophilic Vilsmeier reagent preferentially attacks the most electron-rich position on the pyrazole ring, which is the C4 position, leading to the regioselective synthesis of the target aldehyde.[7][8] This synthetic pathway strongly implies the specific arrangement of the aldehyde group on the pyrazole core.
The Analytical Strategy: A Convergent Workflow
The definitive elucidation of a molecular structure is never reliant on a single technique.[1][11][12] Instead, it requires a logical workflow where evidence from multiple, independent analytical methods is collected and correlated. Each technique provides a unique piece of the structural puzzle, and only when all pieces align can the structure be confirmed with high confidence.
Figure 1: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Formula and Fragmentation
Principle & Causality: Mass spectrometry is the first-line technique for determining the molecular weight of a compound.[1] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can directly verify the molecular formula. Furthermore, the fragmentation pattern, which results from the dissociation of the energetically unstable molecular ion, provides valuable clues about the molecule's substructures.[13][14]
Expected Data:
-
Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion peak at m/z ≈ 218 , corresponding to the molecular formula C₁₂H₁₁FN₂O.
Fragmentation Analysis: The fragmentation of pyrazoles in an EI-MS source typically involves two key pathways: the expulsion of hydrogen cyanide (HCN) and the loss of dinitrogen (N₂).[15][16] For our target molecule, we can predict a more detailed fragmentation pattern.
Figure 2: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified solid in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (~70 eV) in the ion source to generate the positively charged molecular ion (M⁺•) and various fragment ions.
-
Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Principle & Causality: IR spectroscopy is an indispensable tool for the rapid identification of functional groups.[2] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.[17] The resulting spectrum provides a distinct "fingerprint" of the functional groups present.
Expected Absorptions: The structure of this compound contains several IR-active functional groups. The presence of a conjugated aldehyde is particularly diagnostic.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Aldehyde C=O | Stretch | ~1705 - 1685 | Strong, sharp peak. Conjugation with the pyrazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[18][19] |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Two distinct, weak-to-medium peaks. The 2750 cm⁻¹ peak is highly characteristic and helps distinguish aldehydes from ketones.[17][18][19] |
| Aromatic C=C | Stretch | ~1600 - 1450 | Multiple medium-to-strong peaks indicating the presence of the phenyl and pyrazole rings. |
| C-F | Stretch | ~1250 - 1100 | Strong absorption, characteristic of the fluoro-aromatic system. |
| C-H (sp³ - Methyl) | Stretch | ~2980 - 2870 | Medium peaks from the two methyl groups. |
| C-H (sp² - Aromatic) | Stretch | > 3000 | Weak to medium peaks from C-H bonds on the aromatic rings. |
Experimental Protocol (KBr Pellet Method):
-
Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be run first and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
Principle & Causality: NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing unambiguous information about the connectivity of atoms in a molecule.[11][12] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), which resonate at different frequencies depending on their local electronic environment.
¹H NMR Spectroscopy
This technique reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy
This technique identifies all unique carbon atoms in the molecule, providing insight into their hybridization and functional group.
Expected Chemical Shifts: The predicted chemical shifts for the key nuclei are summarized below.
| Group | Nucleus | Predicted δ (ppm) | Multiplicity | Rationale & Comments |
| Aldehyde | ¹H | ~9.8 - 10.2 | Singlet (s) | Highly deshielded proton due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. |
| Aldehyde | ¹³C | ~185 - 192 | Singlet | The carbonyl carbon is one of the most downfield signals in a ¹³C spectrum. |
| Fluorophenyl | ¹H | ~7.2 - 7.5 | Multiplet (AA'BB') | Protons on the fluorophenyl ring will appear as two sets of signals, coupled to each other and to the fluorine atom. |
| Fluorophenyl | ¹³C | ~115 - 165 | Multiple | Four distinct signals. The carbon directly bonded to fluorine (C-F) will show a large ¹JCF coupling constant (~250 Hz).[20] Other carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings.[20] |
| Pyrazole C3-CH₃ | ¹H | ~2.5 - 2.8 | Singlet (s) | The two methyl groups are in different chemical environments and should appear as two distinct singlets.[21] |
| Pyrazole C5-CH₃ | ¹H | ~2.3 - 2.6 | Singlet (s) | See above.[21] |
| Pyrazole C3-CH₃ | ¹³C | ~12 - 15 | Singlet | Aliphatic carbon signals, appearing far upfield. |
| Pyrazole C5-CH₃ | ¹³C | ~10 - 13 | Singlet | See above. |
Advanced 2D NMR Experiments: While ¹H and ¹³C spectra provide the core data, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for self-validating the structure.
-
HSQC would correlate each proton signal to its directly attached carbon.
-
HMBC would reveal long-range (2-3 bond) correlations, definitively connecting the fluorophenyl protons to the pyrazole ring carbons and the methyl protons to their respective pyrazole carbons, leaving no doubt about the overall connectivity.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg (for ¹H) or ~20-30 mg (for ¹³C) of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Following this, acquire the ¹³C spectrum, which requires a significantly longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Conclusion: A Unified Structural Confirmation
The structure of this compound is confirmed by the convergence of evidence from all three spectroscopic techniques.
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An In-depth Technical Guide to 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into its precise chemical identity, synthesis methodologies with a focus on the Vilsmeier-Haack reaction, physicochemical properties, and its emerging applications in drug discovery. Detailed experimental protocols, data presentation, and workflow diagrams are included to offer actionable insights for researchers in the field. This guide is structured to serve as a valuable resource, combining theoretical knowledge with practical application, underpinned by authoritative references.
Introduction and IUPAC Nomenclature
The pyrazole core is a privileged scaffold in modern drug discovery, with numerous derivatives approved for clinical use.[1] The subject of this guide, this compound, is a functionalized pyrazole derivative that serves as a versatile building block in the synthesis of more complex molecules.[2]
1.1. IUPAC Name and Structural Confirmation
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound . This nomenclature accurately describes the molecular architecture: a central pyrazole ring, a 4-fluorophenyl group attached to the nitrogen at position 1, two methyl groups at positions 3 and 5, and a carbaldehyde (formyl) group at position 4.
The structure and naming are consistently verified across chemical databases and suppliers.[3]
Synthesis and Mechanistic Insights
The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[4][6]
2.1. The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7] The resulting electrophilic iminium salt then attacks the electron-rich pyrazole ring to introduce the formyl group.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Formation of the Vilsmeier Reagent: Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with constant stirring. The reaction is exothermic and should be controlled to maintain the temperature. Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Addition of the Pyrazole Precursor: Dissolve the starting material, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the flask containing the Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached. The crude product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product is then purified by column chromatography over silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure a good yield of the desired product.[5]
-
Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is highly exothermic. Slow, dropwise addition at low temperatures is essential to control the reaction and prevent the formation of byproducts.
-
Excess Vilsmeier Reagent: Using an excess of the Vilsmeier reagent ensures the complete formylation of the pyrazole substrate.
-
Hydrolysis with Ice: The quenching of the reaction with ice serves to hydrolyze the intermediate iminium species to the final aldehyde and to dissipate the heat generated during this hydrolysis.
Diagram of the Vilsmeier-Haack Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Physicochemical and Spectroscopic Data
The characterization of this compound is crucial for confirming its identity and purity. Below is a summary of its key properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 890626-54-7 | |
| Molecular Formula | C₁₂H₁₁FN₂O | |
| Molecular Weight | 218.23 g/mol | |
| Physical Form | Solid | |
| InChI Key | AXOXHQSHPSKAID-UHFFFAOYSA-N |
3.1. Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of synthesized compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and singlets for the two methyl groups on the pyrazole ring. The coupling patterns of the aromatic protons can confirm the 'para' substitution of the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde group (around 185-200 ppm), carbons of the pyrazole ring, and carbons of the fluorophenyl ring. The carbon atoms attached to the fluorine will show characteristic splitting (C-F coupling).[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1670-1700 cm⁻¹. Other characteristic peaks will correspond to C-H, C=N, and C=C stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its calculated mass.
Applications in Drug Discovery and Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][11] The aldehyde functional group at the 4-position of the pyrazole ring makes this compound a valuable intermediate for further chemical modifications.
4.1. Role as a Synthetic Intermediate
The carbaldehyde group is a versatile functional handle that can participate in a variety of chemical transformations, including:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With amines, hydrazines, or active methylene compounds to create Schiff bases, hydrazones, or chalcone-like structures, respectively.[12]
-
Oxidation: To form the corresponding carboxylic acid.
These transformations allow for the construction of diverse molecular libraries for screening against various biological targets. For instance, pyrazole carbaldehyde derivatives have been investigated as potential PI3 kinase inhibitors for cancer therapy.[1]
4.2. Potential Therapeutic Areas
-
Oncology: Many pyrazole-containing compounds are being explored as anticancer agents.[13] The structural motif can be tailored to interact with specific kinases or other protein targets involved in cancer progression.
-
Inflammation: Fluorinated pyrazole derivatives have been reported as anti-inflammatory agents.[14] The fluorine atom can enhance metabolic stability and binding affinity.
-
Infectious Diseases: The pyrazole scaffold is present in various compounds with antibacterial and antifungal activities.[15]
Diagram of the Role in Drug Discovery:
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A Comprehensive Technical Guide to the Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a detailed, in-depth exploration of the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a key building block in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical agents due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This guide, designed for researchers, scientists, and drug development professionals, elucidates the robust two-step synthetic pathway, commencing with the Paal-Knorr condensation to form the pyrazole core, followed by electrophilic formylation via the Vilsmeier-Haack reaction. The document provides a thorough examination of the underlying reaction mechanisms, detailed step-by-step experimental protocols, and characterization data, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[5] The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. Specifically, pyrazole-4-carbaldehydes are versatile intermediates, enabling the introduction of various functionalities through reactions of the aldehyde group.[6][7] The target molecule, this compound, incorporates a fluorophenyl moiety, a common substituent in modern pharmaceuticals known to enhance metabolic stability and binding affinity. Its synthesis is therefore of considerable interest to the drug discovery community.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole. This initial step involves the condensation of 4-fluorophenylhydrazine with 2,4-pentanedione (acetylacetone). This acid-catalyzed reaction is a classic example of the Paal-Knorr pyrazole synthesis.
-
Step 2: Formylation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole. The pyrazole ring, being an electron-rich aromatic system, undergoes electrophilic substitution. The Vilsmeier-Haack reaction is the method of choice for the introduction of a formyl group at the C4 position, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9][10]
The overall synthetic workflow is depicted below:
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Protocols
Step 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
To this stirring solution, add 2,4-pentanedione (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of this compound
-
In a three-necked round-bottom flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Add a solution of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. [11]
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁FN₂O | |
| Molecular Weight | 218.23 g/mol | |
| CAS Number | 890626-54-7 | |
| Appearance | Solid | |
| Step 1 Yield | Typically >85% | General Procedure |
| Step 2 Yield | Typically 60-70% | [11][12] |
Characterization
The structure and purity of the final product can be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals include those for the two methyl groups on the pyrazole ring, the aromatic protons of the fluorophenyl group, and the aldehyde proton (typically δ 9.5-10.5 ppm).
-
¹³C NMR: Characteristic signals for the carbonyl carbon of the aldehyde (typically δ 180-190 ppm), as well as carbons of the pyrazole and fluorophenyl rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch (typically around 1670-1690 cm⁻¹) should be present.
Conclusion
This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound. The two-step synthesis, involving a Paal-Knorr pyrazole formation followed by a Vilsmeier-Haack formylation, is a robust and scalable method for accessing this valuable building block. The detailed mechanistic insights and experimental protocols provided herein are intended to equip researchers and scientists in the field of drug discovery and development with the necessary knowledge to confidently synthesize this and related pyrazole derivatives.
References
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- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin, 3(12), 1104-1106.
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27435-27463. Available from: [Link]
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
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Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate. Available from: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Available from: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(3), M1442. Available from: [Link]
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- Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. (2006). ARKIVOC, 2006(12), 138-144.
- Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.).
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Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega, 3(11), 15997-16007. Available from: [Link]
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- Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. (2017). Medicinal Chemistry Research, 26(8), 1664-1674.
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- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006). Russian Journal of General Chemistry, 76(11), 1817-1819.
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (2012). Hecheng Huaxue, 20(3), 359-362.
- Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. (2019). Journal of Chemical Sciences, 131(6).
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3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1051. Available from: [Link]
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1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde starting materials
An In-depth Technical Guide to the Starting Materials for 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of this compound (CAS No: 890626-54-7), a key heterocyclic building block in modern drug discovery and agrochemical development.[1][2] Its unique structure is leveraged in the synthesis of novel anti-inflammatory agents, anticancer therapeutics, and materials science applications.[2][3] This document is intended for researchers, chemists, and process development professionals, offering a detailed examination of the requisite starting materials, the rationale behind the synthetic strategy, and field-proven experimental protocols.
Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Identification
The synthesis of this compound is most efficiently approached via a two-step sequence. A retrosynthetic analysis reveals a logical pathway from the target molecule back to commercially available or readily synthesized precursors.
The primary disconnection occurs at the C4-aldehyde bond, pointing to a formylation reaction on a pre-formed pyrazole ring. This is classically achieved via the Vilsmeier-Haack reaction . The second disconnection breaks the pyrazole ring itself, suggesting a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a hallmark of the Knorr pyrazole synthesis .
This analysis identifies three primary starting materials:
-
(4-Fluorophenyl)hydrazine : Supplies the N1-aryl substituent.
-
Pentane-2,4-dione (Acetylacetone) : Provides the C3, C4, C5, and methyl group backbone.
-
The Vilsmeier Reagent (in situ): The formylating agent for the final step.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Knorr Pyrazole Synthesis of the Heterocyclic Core
The foundational step is the construction of the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole ring system. This is a classic acid-catalyzed condensation reaction that unites the nucleophilic hydrazine with the two electrophilic carbonyl centers of the diketone.
Starting Material Deep Dive
A. (4-Fluorophenyl)hydrazine Hydrochloride
This is the source of the critical N-aryl moiety. The fluorine atom can significantly enhance metabolic stability and binding affinity in final drug products.[4]
-
CAS Number : 823-85-8[5]
-
Typical Form : Commercially available as its hydrochloride salt (FC₆H₄NHNH₂ · HCl), which is a more stable, white to light red crystalline powder.[4][5][6] The free base can be generated in situ or used directly, depending on the protocol.
-
Synthesis Rationale : While commercially available, it can be synthesized from 4-fluoroaniline via a two-step diazotization and reduction sequence.[5][6] This provides a cost-effective route for large-scale production.
| Property | Value | Source |
| Molecular Weight | 162.59 g/mol | |
| Melting Point | ≥300 °C (lit.) | [6] |
| Solubility | Soluble in water | [6] |
B. Pentane-2,4-dione (Acetylacetone)
This β-diketone is a versatile and widely used chemical intermediate for the synthesis of heterocyclic compounds.[7][8][9] Its two carbonyl groups provide the electrophilic sites for cyclization.
-
CAS Number : 123-54-6[9]
-
Properties : It is a low-viscosity liquid that exists in equilibrium with its enol tautomer, which is crucial for its reactivity.
-
Commercial Availability : Produced on a large scale via the thermal rearrangement of isopropenyl acetate.[8] It is readily available from major chemical suppliers.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the condensation reaction to form the pyrazole intermediate. The use of an acid catalyst facilitates the dehydration steps in the mechanism.
-
Reagent Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethanol (5-10 mL per gram of hydrazine).
-
Addition of Diketone : Add pentane-2,4-dione (1.05 eq) to the suspension.
-
Catalysis : Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid (e.g., 0.1 eq).
-
Reaction : Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Caption: Experimental workflow for pyrazole core synthesis.
Step 2: Vilsmeier-Haack Formylation
The final step introduces the aldehyde functional group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heterocyclic systems.[10][11][12]
Starting Material Deep Dive
The Vilsmeier Reagent
This is not an isolable starting material but is generated in situ from two common laboratory solvents.
-
Components : N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃).
-
Mechanism of Formation : The lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination steps generate the highly electrophilic chloromethyliminium salt, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[10][11]
Experimental Protocol: Synthesis of this compound
This protocol details the electrophilic substitution of the pyrazole intermediate. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective formylation.[13][14]
-
Reagent Preparation (Vilsmeier Reagent) : In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, ~5 eq) to 0°C in an ice bath.
-
Reagent Addition : Add phosphorus oxychloride (POCl₃, ~2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir for 30-60 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition : Dissolve the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) from Step 1 in a minimal amount of DMF or another suitable solvent (like dichloromethane) and add it dropwise to the reagent mixture.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for 2-5 hours.[14][15] Monitor the reaction by TLC.
-
Hydrolysis : Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization and Work-up : Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. A precipitate will form.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be required for higher purity.
| Step | Parameter | Typical Value | Rationale |
| 1. Pyrazole Synthesis | Temperature | 80°C (Reflux in EtOH) | Provides sufficient energy for condensation and dehydration. |
| Time | 2-4 hours | Typical duration for complete conversion. | |
| Yield | >85% | Generally a high-yielding reaction. | |
| 2. Formylation | Temperature | 0°C then 70-80°C | Initial cooling controls exothermic reagent formation; heating drives the electrophilic substitution. |
| Time | 2-5 hours | Ensures complete formylation of the pyrazole substrate. | |
| Yield | 60-80% | Good yields are consistently reported for this transformation.[16] |
Conclusion
The synthesis of this compound is a robust and well-documented process founded on two cornerstone reactions of heterocyclic chemistry. The primary starting materials—(4-fluorophenyl)hydrazine and pentane-2,4-dione —are readily accessible, allowing for the efficient construction of the pyrazole core via the Knorr synthesis. Subsequent formylation using an in situ prepared Vilsmeier reagent (from POCl₃ and DMF) provides the target aldehyde with high regioselectivity. Understanding the causality behind each step and the nature of these core starting materials is paramount for successful, scalable, and reproducible synthesis in both research and industrial settings.
References
- Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1994). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry.
-
Pharmaffiliates. 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. [Link]
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Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]
-
European Chemicals Bureau. 2,4-PENTANEDIONE CAS N°:123-54-6. [Link]
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ACS Publications. Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. [Link]
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Tri-iso. 2,4-pentane dione | Coatings and Specialty Urethane Polyurethane Products. [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
Cambridge University Press. Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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International Journal of Pharmaceutical and Clinical Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Springer. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
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InterContinental Warszawa. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
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Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
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ARKIVOC. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
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Hyma Synthesis Pvt. Ltd. Product List. [Link]
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World Journal of Pharmaceutical Research. Chemistry and biological properties of pyrazole derivatives. [Link]
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Spectroscopic and Structural Elucidation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the novel compound 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde . As a compound of interest in pharmaceutical and agrochemical research, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document serves as a predictive guide for researchers, synthesizing data from analogous structures to forecast the spectral outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines robust experimental protocols for its synthesis and subsequent spectroscopic analysis.
The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the fine-tuning of biological activity.[3][4] The title compound features a 4-fluorophenyl group at the N1 position, which can enhance pharmacokinetic properties, and methyl and carbaldehyde groups on the pyrazole ring that offer sites for further chemical modification.[2]
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely published, we can confidently predict the key spectroscopic features by analyzing data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for the title compound are based on established principles of NMR theory and comparison with known pyrazole derivatives.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative. The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group. The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the fluorine coupling. The two methyl groups on the pyrazole ring will appear as sharp singlets.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde-H | 9.8 - 10.2 | Singlet | - | Strongly deshielded by the carbonyl group. |
| Ar-H (ortho to F) | 7.2 - 7.4 | "Triplet" (dd) | ~ 8.8 (JH-F), ~ 8.8 (JH-H) | Part of an AA'BB' system. |
| Ar-H (meta to F) | 7.5 - 7.7 | "Triplet" (dd) | ~ 5.4 (JH-H), ~ 8.8 (JH-H) | Part of an AA'BB' system. |
| Pyrazole-CH₃ (C3) | 2.4 - 2.6 | Singlet | - | |
| Pyrazole-CH₃ (C5) | 2.3 - 2.5 | Singlet | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atoms of the 4-fluorophenyl group will show characteristic splitting due to coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde C=O | 185 - 190 | |
| Pyrazole C3 | 150 - 155 | |
| Pyrazole C5 | 140 - 145 | |
| Pyrazole C4 | 115 - 120 | |
| Ar-C (C-F) | 160 - 165 (d, ¹JC-F ≈ 245-255 Hz) | Large one-bond C-F coupling. |
| Ar-C (ipso) | 135 - 140 (d, ⁴JC-F ≈ 3-4 Hz) | Small four-bond C-F coupling. |
| Ar-C (ortho to F) | 128 - 132 (d, ²JC-F ≈ 8-9 Hz) | Two-bond C-F coupling. |
| Ar-C (meta to F) | 115 - 118 (d, ³JC-F ≈ 22-23 Hz) | Three-bond C-F coupling. |
| Pyrazole-CH₃ (C3) | 12 - 15 | |
| Pyrazole-CH₃ (C5) | 10 - 13 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the title compound is expected to be dominated by a strong absorption from the aldehyde carbonyl group.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aldehyde) | 2850 - 2750 | Medium, often two bands |
| C=O stretch (aldehyde) | 1700 - 1680 | Strong |
| C=N stretch (pyrazole) | 1600 - 1580 | Medium |
| C=C stretch (aromatic) | 1550 - 1450 | Medium to Strong |
| C-F stretch | 1250 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₂H₁₁FN₂O), the expected molecular weight is 218.23 g/mol .
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 219.0928 | Expected in ESI-HRMS. |
| [M]⁺ | 218.0853 | Molecular ion, expected in EI-MS. |
| [M-CHO]⁺ | 189.0822 | Loss of the formyl radical. |
| [C₇H₆F]⁺ | 109.0448 | Fragment corresponding to the fluorophenyl moiety. |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[7][8] The synthesis of this compound can be achieved from the corresponding 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Step-by-step Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF, 5 eq.) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the cooled DMF solution while stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1 eq.) in the same solvent to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for the title compound.
Spectroscopic Analysis Workflow
A standardized workflow is essential for obtaining high-quality spectroscopic data for a newly synthesized compound.[9]
Step-by-step Protocol:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an ATR accessory.
-
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS, or use a solid probe for EI-MS.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and, if desired, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software.
-
Assign the signals in the spectra to the corresponding atoms in the molecular structure.
-
Compare the experimental data with the predicted values to confirm the structure of the synthesized compound.
-
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- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H NMR of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for this purpose. This document will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for its acquisition, and present the predicted spectral data based on established principles of NMR spectroscopy and analysis of analogous structures.
Introduction: The Significance of this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in a vast array of pharmaceuticals. The presence of a reactive carbaldehyde group at the 4-position, coupled with methyl groups at the 3- and 5-positions and a 4-fluorophenyl substituent at the 1-position, provides a unique electronic and steric environment. This substitution pattern makes it a versatile building block for the synthesis of more complex drug candidates. Accurate characterization of this molecule is the first critical step in any research and development pipeline, ensuring the identity and purity of the starting material. ¹H NMR is the most powerful technique for confirming the proton framework of the molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrazole ring, the electron-withdrawing aldehyde group, the electron-donating methyl groups, and the electronic and through-space effects of the 4-fluorophenyl substituent. The spectrum is anticipated to be recorded in a deuterated solvent such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
Aldehyde Proton (-CHO)
The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule. Its resonance will appear significantly downfield, typically in the range of δ 9.5 - 10.5 ppm . This substantial downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. This signal will appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.
4-Fluorophenyl Protons
The 4-fluorophenyl group will give rise to two distinct signals in the aromatic region of the spectrum, each integrating to two protons. Due to the symmetry of the para-substituted ring, the protons ortho to the fluorine atom (H-3' and H-5') are chemically equivalent, as are the protons meta to the fluorine atom (H-2' and H-6').
-
Protons ortho to the Fluorine (H-3', H-5'): These protons are expected to appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) around δ 7.1 - 7.3 ppm . The coupling to the adjacent meta protons and the through-space coupling to the fluorine atom will dictate the multiplicity.
-
Protons meta to the Fluorine (H-2', H-6'): These protons will be deshielded relative to the ortho protons due to their proximity to the pyrazole ring. They are predicted to resonate as a triplet (or a multiplet) in the range of δ 7.4 - 7.6 ppm .
Methyl Protons (-CH₃)
The two methyl groups at the 3- and 5-positions of the pyrazole ring are in different chemical environments and are therefore expected to be non-equivalent.
-
C₃-Methyl Protons: This methyl group is adjacent to the nitrogen atom and the carbon bearing the aldehyde. Its chemical shift is predicted to be in the range of δ 2.4 - 2.6 ppm .
-
C₅-Methyl Protons: This methyl group is adjacent to the nitrogen atom bonded to the fluorophenyl ring. Its resonance is anticipated to be slightly upfield compared to the C₃-methyl, likely in the region of δ 2.3 - 2.5 ppm .
Both methyl signals will appear as sharp singlets, each integrating to three protons, due to the absence of neighboring protons.
Predicted Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Fluorophenyl (H-2', H-6') | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | 2H |
| Fluorophenyl (H-3', H-5') | 7.1 - 7.3 | Triplet (t) | 2H |
| C₃-Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) | 3H |
| C₅-Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |
Experimental Protocol for ¹H NMR Acquisition
A standardized and rigorously followed protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. CDCl₃ is a suitable choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer equipped with a standard 5 mm probe is recommended.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the signals in the spectrum.
-
Caption: NMR data acquisition and processing workflow.
Causality Behind Experimental Choices and Trustworthiness of the Protocol
The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for achieving better signal dispersion, which is particularly important for resolving the multiplets in the aromatic region. The use of CDCl₃ as a solvent is standard for many organic molecules due to its excellent dissolving power and the presence of a well-defined residual peak that can be used for secondary referencing if TMS is not present. The described sample preparation protocol, including potential filtration, is designed to minimize distortions in the magnetic field, leading to sharper lines and higher resolution spectra.[1]
The acquisition parameters are selected to ensure a quantitative spectrum where the integrated areas of the peaks are directly proportional to the number of protons they represent. A sufficient relaxation delay is vital to allow all protons to return to their equilibrium state before the next pulse, which is essential for accurate integration. This self-validating system ensures that the obtained spectrum is a true representation of the molecular structure.
Structural Confirmation and Purity Assessment
The ¹H NMR spectrum provides a definitive fingerprint of this compound. The presence of all the predicted signals in their expected regions with the correct integrations and multiplicities will confirm the structure of the compound. Furthermore, the absence of significant unassigned peaks is a strong indicator of the sample's high purity. Potential impurities from the synthesis, which often involves a Vilsmeier-Haack reaction, could include residual starting materials or side products. These would be readily identifiable as extra peaks in the spectrum.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the characterization of this compound. A thorough understanding of the expected chemical shifts and coupling patterns, combined with a robust experimental protocol, allows for unambiguous structural verification and purity assessment. This guide provides the necessary theoretical framework and practical steps for researchers, scientists, and drug development professionals to confidently acquire and interpret the ¹H NMR data for this important heterocyclic building block.
References
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Nature Protocols, 2(9), 2449–2462. [Link]
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13C NMR of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the ¹³C NMR of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] We will delve into the theoretical principles governing the chemical shifts of this molecule, provide a detailed, field-proven experimental protocol for data acquisition, and present a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to utilize ¹³C NMR for the structural elucidation and purity assessment of complex pyrazole derivatives.
Introduction: The Structural Significance of a Fluorinated Pyrazole
This compound (Molecular Formula: C₁₂H₁₁FN₂O, Molecular Weight: 218.23 g/mol ) is a substituted pyrazole that serves as a valuable intermediate in the synthesis of a wide range of bioactive compounds. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities. The incorporation of a 4-fluorophenyl group can significantly enhance metabolic stability and binding affinity, while the carbaldehyde function offers a reactive handle for further synthetic transformations.
Given its structural complexity, unambiguous characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This guide will systematically deconstruct the molecule to predict and interpret its ¹³C NMR spectrum.
Molecular Structure and Predicted ¹³C NMR Analysis
To accurately predict the ¹³C NMR spectrum, we must first analyze the electronic contributions of each substituent on the pyrazole and phenyl rings. The structure contains 12 carbon atoms, but due to symmetry in the 4-fluorophenyl ring, we expect to see 10 unique carbon signals.
Caption: Molecular structure with carbon numbering for NMR assignment.
Analysis of Functional Groups and Their Electronic Effects
-
Pyrazole Ring (C3, C4, C5): The pyrazole ring is an aromatic heterocycle. The chemical shifts of its carbons are influenced by the nitrogen atoms and the attached substituents. Generally, C3 and C5, being adjacent to nitrogen atoms, appear at lower field (higher ppm) than C4.[3][4]
-
Carbaldehyde Group (C10): The carbonyl carbon of an aldehyde is highly deshielded due to the strong electronegativity of the oxygen atom and resonance effects. It is expected to appear significantly downfield, typically in the range of 185-200 ppm.[5][6] Its powerful electron-withdrawing nature will also deshield the attached pyrazole carbon (C4).
-
Methyl Groups (C11, C12): The sp³ hybridized carbons of the methyl groups are highly shielded and will appear far upfield, typically between 10-20 ppm.[4]
-
4-Fluorophenyl Ring (C1' to C6'):
-
C1' (ipso-carbon): This carbon is attached to the pyrazole nitrogen. Its chemical shift will be influenced by the heterocycle.
-
C4' (ipso-carbon to F): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift. Furthermore, it will exhibit a strong one-bond coupling constant (¹JCF), appearing as a doublet in a ¹³C-coupled spectrum.[7]
-
C3'/C5' (meta-carbons): These carbons are three bonds away from the fluorine. They will show a smaller ³JCF coupling and are typically less affected in terms of chemical shift compared to the ortho carbons.[7][8]
-
C2'/C6' (ortho-carbons): These carbons are adjacent to the ipso-carbon (C1') and two bonds from the fluorine atom. They will experience a shielding effect from the fluorine (an upfield shift) and will exhibit a ²JCF coupling.[7]
-
Predicted Chemical Shifts
Based on literature data for analogous structures and established substituent effects, the following chemical shifts (δ) are predicted.[3][4][7][9]
| Carbon Atom | Predicted δ (ppm) | Rationale and Key Influences |
| C10 (CHO) | 185 - 190 | Highly deshielded carbonyl carbon.[10][11] |
| C4' (C-F) | 161 - 165 (d, ¹JCF ≈ 250 Hz) | Strong deshielding and large one-bond coupling from fluorine.[7][12] |
| C5 | 149 - 153 | Pyrazole carbon adjacent to N1 and substituted with a methyl group. |
| C3 | 140 - 144 | Pyrazole carbon adjacent to N2 and substituted with a methyl group. |
| C1' | 134 - 138 (d, ⁴JCF ≈ 3 Hz) | Phenyl carbon attached to the pyrazole ring; small four-bond C-F coupling.[7] |
| C2'/C6' | 125 - 129 (d, ³JCF ≈ 8-9 Hz) | Phenyl carbons ortho to the pyrazole; three-bond C-F coupling.[7][8] |
| C4 | 118 - 122 | Pyrazole carbon deshielded by the attached electron-withdrawing aldehyde group. |
| C3'/C5' | 115 - 118 (d, ²JCF ≈ 22 Hz) | Phenyl carbons ortho to fluorine; shielded and show two-bond C-F coupling.[7][12] |
| C12 (C5-CH₃) | 13 - 16 | Shielded sp³ methyl carbon. |
| C11 (C3-CH₃) | 10 - 13 | Shielded sp³ methyl carbon. |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following procedure is designed to yield a high-resolution, high signal-to-noise spectrum, ensuring all carbon signals, including quaternary ones, are reliably detected.
Workflow Diagram
Caption: Standard workflow for ¹³C NMR spectroscopy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound. Causality: This concentration provides a good balance between achieving sufficient signal in a reasonable time and avoiding solubility issues or line broadening.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its chemical inertness and the convenient solvent signal at δ 77.16 ppm for referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Causality: Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving closely spaced aromatic signals.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during acquisition.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 on Bruker systems) is recommended. This pulse program uses a 30° pulse angle, which allows for faster repetition rates without saturating quaternary carbons, improving the signal-to-noise ratio over time.
-
Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all signals, from the upfield methyls to the downfield carbonyl, are captured.
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point. This allows for sufficient relaxation of the carbon nuclei between pulses, leading to more quantitative results, especially for quaternary carbons.
-
Number of Scans (NS): Acquire between 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio. This may take 1-3 hours.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor (LB) of 1-2 Hz. Causality: This mathematical function improves the signal-to-noise ratio at the minor cost of slightly broader peaks.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to δ 77.16 ppm.
-
Self-Validation: Confirming Assignments with 2D NMR
While the predicted ¹³C spectrum provides a strong foundation, unambiguous assignment requires further validation. This is a critical step for ensuring the trustworthiness of the structural elucidation. Two-dimensional (2D) NMR experiments provide through-bond correlation data that definitively links carbons to their attached protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to:
-
Confirm the assignment of the methyl carbons (C11, C12) by correlating them to their respective methyl proton signals.
-
Distinguish between the different CH carbons in the fluorophenyl ring (C2'/C6' and C3'/C5').
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is invaluable for assigning quaternary (non-protonated) carbons. Key expected correlations would include:
-
The aldehyde proton (CHO) to the pyrazole carbons C4 and C5.
-
The methyl protons (C11-H₃) to the pyrazole carbons C3 and C4.
-
The protons on the fluorophenyl ring to the ipso-carbon C1' and the pyrazole carbons C5 and N1 (indirectly).
-
By combining the ¹³C, ¹H, HSQC, and HMBC data, a complete and self-validated assignment of every atom in the molecule can be achieved with a high degree of confidence.
Conclusion
The ¹³C NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shifts and substituent effects, allows for a confident prediction and interpretation of the spectrum. By following the detailed experimental protocol outlined in this guide and employing 2D NMR techniques for validation, researchers can obtain high-quality, reliable data essential for structural confirmation, purity assessment, and advancing their research in drug discovery and materials science.
References
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [3]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from ResearchGate. [13]
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Alkorta, I., Elguero, J., & Sadlej, J. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(1), 35-44. [14]
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ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from ResearchGate. [15]
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Elguero, J., Marzin, C., & Roberts, J. D. (1975). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Journal of Organic Chemistry, 39(24), 3577-3581.
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Patterson-Elenbaum, E. K., et al. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [9]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from ResearchGate. [16]
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ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [5]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [6]
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Maccallini, C., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6268. [12]
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Anggraeni, A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. [7]
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SpectraBase. (n.d.). 1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][19]
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Pawar, S. S., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Indian Chemical Society, 95, 107-112. [4]
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Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [23]
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Mass spectrum of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Mass Spectrum of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrum of this compound (Molecular Weight: 218.23 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural basis for the compound's fragmentation patterns under electron ionization (EI) mass spectrometry. We will explore the principal fragmentation pathways, predict the major ions, and provide a detailed experimental protocol for acquiring a high-quality mass spectrum. The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and practical applicability.
Introduction and Significance
This compound is a heterocyclic compound featuring a substituted pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for pharmaceuticals and agrochemicals.[1][2] Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of such synthesized organic molecules.[3] By analyzing the fragmentation pattern—the unique way a molecule breaks apart upon ionization—we can verify its molecular weight and deduce its structural features. This guide serves as a predictive framework for understanding the electron ionization mass spectrum of this specific pyrazole derivative, grounded in the established principles of mass spectrometry.
Molecular Structure and Properties
A thorough understanding of the molecule's structure is fundamental to predicting its behavior in a mass spectrometer.
-
Chemical Name: this compound
-
CAS Number: 890626-54-7[4]
-
Molecular Formula: C₁₂H₁₁FN₂O[4]
-
Molecular Weight: 218.23 g/mol [4]
-
Core Components:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak.
-
4-Fluorophenyl Group: A phenyl ring substituted with a fluorine atom, attached to one of the pyrazole nitrogens.
-
Dimethyl Groups: Two methyl groups attached to the pyrazole ring at positions 3 and 5.
-
Carbaldehyde Group: An aldehyde (-CHO) group at position 4 of the pyrazole ring. This is a key site for initiating fragmentation.
-
Caption: Chemical structure of the target compound.
Experimental Protocol: Acquiring the Mass Spectrum
To ensure reproducible and high-quality data, a standardized protocol is essential. The following describes a typical workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a common setup for analyzing volatile organic compounds.
Caption: Standard experimental workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Instrument Calibration: Before analysis, the mass spectrometer must be calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired m/z range.
-
Sample Preparation: Dissolve approximately 1 mg of the title compound in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program would be: hold at 50°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Source: Electron Ionization (EI) is the standard method. The electron energy is set to 70 eV, a convention that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[5]
-
Mass Analyzer: A quadrupole analyzer scans a mass-to-charge (m/z) range, for instance, from 50 to 300 amu, which comfortably covers the molecular weight of the compound and its expected fragments.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the elution of the compound as a peak. The mass spectrum is obtained by averaging the scans across this peak and subtracting the background spectrum.
-
Predicted Fragmentation Pathways
The fragmentation of the molecular ion (M•⁺) at m/z 218 is governed by the relative stabilities of the resulting ions and neutral losses. The structure contains several features that direct the fragmentation process: the aldehyde, the N-phenyl bond, and the methyl groups.
Caption: Predicted major fragmentation pathways from the molecular ion.
Analysis of Key Fragmentation Pathways:
-
Molecular Ion (M•⁺, m/z 218): As an aromatic heterocyclic compound, a distinct and relatively stable molecular ion peak is expected.[6] Its presence is the first confirmation of the compound's molecular weight.
-
Path A: Aldehyde α-Cleavage: This is a highly characteristic fragmentation for aromatic aldehydes.[7][8][9]
-
Loss of a Hydrogen Radical ([M-1]⁺, m/z 217): Cleavage of the C-H bond of the aldehyde group results in the formation of a highly stable acylium cation. This peak is often very prominent in the spectra of aromatic aldehydes.[9]
-
Loss of a Formyl Radical ([M-29]⁺, m/z 189): Cleavage of the bond between the pyrazole ring and the aldehyde carbon results in the loss of a formyl radical (•CHO).
-
-
Path B: Methyl Group Loss:
-
Loss of a Methyl Radical ([M-15]⁺, m/z 203): The loss of one of the methyl groups from the pyrazole ring is a common fragmentation for methylated compounds. The resulting ion may undergo further rearrangement or fragmentation.
-
Subsequent Loss of Carbon Monoxide (m/z 175): Following the loss of a methyl radical, the ion at m/z 203 can subsequently lose carbon monoxide (CO) from the aldehyde group, leading to a fragment at m/z 175.
-
-
Path C: N-Phenyl Bond Cleavage:
-
Cleavage of the bond connecting the fluorophenyl ring to the pyrazole nitrogen is another probable pathway. This leads to the formation of two significant ions:
-
Fluorophenyl Cation (m/z 95): The formation of the [C₆H₄F]⁺ ion is a strong indicator of the fluorophenyl moiety.
-
Dimethylpyrazole Carbaldehyde Radical Cation (m/z 123): This ion represents the remainder of the molecule after the loss of the fluorophenyl group.
-
-
Other Potential Fragments: Further fragmentation of the pyrazole ring itself can occur, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN).[5][10] For instance, the ion at m/z 189 ([M-CHO]⁺) could potentially lose HCN to yield a fragment at m/z 162.
Data Summary and Interpretation
The mass spectrum should be interpreted by identifying the molecular ion peak first, followed by the key fragment ions that correspond to the logical neutral losses from the parent structure. The most intense peak in the spectrum is designated as the "base peak" and is assigned a relative abundance of 100%.
Table 1: Summary of Predicted Key Ions
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway | Significance |
| 218 | [C₁₂H₁₁FN₂O]•⁺ | Molecular Ion (M•⁺) | Confirms the molecular weight of the compound. |
| 217 | [C₁₂H₁₀FN₂O]⁺ | [M-H]⁺ | Characteristic α-cleavage of an aromatic aldehyde; often a very intense peak. |
| 203 | [C₁₁H₈FN₂O]⁺ | [M-CH₃]⁺ | Indicates the presence of a methyl substituent. |
| 189 | [C₁₁H₁₁FN₂]⁺ | [M-CHO]⁺ | Characteristic α-cleavage of the aldehyde group. |
| 123 | [C₆H₇N₂O]•⁺ | Cleavage of the N-phenyl bond | Confirms the dimethyl pyrazole carbaldehyde substructure. |
| 95 | [C₆H₄F]⁺ | Cleavage of the N-phenyl bond | Confirms the 4-fluorophenyl substructure. |
Conclusion
The mass spectrum of this compound is predicted to be rich in structural information. The analysis should reveal a clear molecular ion peak at m/z 218. The fragmentation pattern will be dominated by characteristic cleavages of the aldehyde group, leading to prominent ions at m/z 217 and m/z 189. Additional significant fragments at m/z 203, 123, and 95 will further confirm the presence of the methyl and fluorophenyl substituents and their respective locations. This in-depth guide provides a robust framework for researchers to confidently acquire, interpret, and validate the mass spectral data for this compound and its analogues, ensuring high scientific integrity in their characterization efforts.
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NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive. Retrieved from [Link]
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Nagwa Classes. (2019). Question Video: Mass Spectrum of Fluorine (F₂). Retrieved from [Link]
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Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds (spectral analysis). Retrieved from [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]
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-
National Bureau of Standards. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11–15. Retrieved from [Link]
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Technical Guide: Spectroscopic Interrogation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a multitude of pharmacologically active agents.[1][2] Accurate structural elucidation is paramount, and FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular architecture.[3] This document, intended for researchers and drug development professionals, details the theoretical vibrational modes of the title compound, provides a comprehensive interpretation of its characteristic spectral features, and outlines a validated protocol for data acquisition.
Introduction: The Convergence of Structure and Spectrum
This compound is a versatile synthetic intermediate.[4][5] Its structure combines several key pharmacophores: a disubstituted pyrazole ring, a fluorinated phenyl moiety, and a reactive carbaldehyde group. The biological and chemical properties of such molecules are intrinsically linked to their three-dimensional structure and the interplay of these functional groups.
FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule.[6] When a molecule absorbs infrared radiation, its bonds stretch, bend, and twist at specific, quantized frequencies.[7] These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular environment.[6] The resulting spectrum is a unique molecular fingerprint, providing definitive evidence for the presence or absence of specific functional groups.[3] For a multi-functional molecule like this compound, FT-IR allows for a systematic confirmation of its synthesis and purity.
Molecular Architecture
The structural framework of the title compound is foundational to understanding its infrared spectrum. Each component contributes a distinct set of vibrational signatures.
Caption: Molecular structure of the title compound.
Theoretical Vibrational Analysis and Spectrum Interpretation
An FT-IR spectrum is typically analyzed by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former contains fewer, more diagnostic peaks, while the latter is complex but unique to the molecule.
Key Functional Group Vibrations (>1500 cm⁻¹)
-
Aromatic and Aliphatic C-H Stretching (3100-2850 cm⁻¹):
-
Aldehydic C-H Stretching (2860-2700 cm⁻¹):
-
This is a highly diagnostic region for aldehydes. Two distinct, medium-intensity bands are typically observed.[10][11] One appears around 2850-2800 cm⁻¹ and the other, often a sharp shoulder, appears at a lower wavenumber, around 2750-2700 cm⁻¹.[8][12] The presence of this lower-frequency band is strong evidence for the aldehyde functional group.[12] This phenomenon can be attributed to Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[13]
-
-
Carbonyl (C=O) Stretching (1710-1680 cm⁻¹):
-
The C=O bond gives rise to one of the strongest and most prominent peaks in the IR spectrum.[9] For an aromatic aldehyde, where the carbonyl is conjugated with the pyrazole ring, the absorption is shifted to a lower frequency compared to a saturated aldehyde.[10][11] A strong, sharp peak is expected in the 1705-1685 cm⁻¹ range.[8][12]
-
-
Aromatic and Pyrazole Ring C=C and C=N Stretching (1610-1450 cm⁻¹):
-
This region will contain several medium to strong bands corresponding to the stretching vibrations of the C=C bonds in the fluorophenyl ring and the C=C and C=N bonds within the pyrazole ring system.[9][14] Aromatic compounds typically show characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8]
-
The Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions that are highly specific to the molecule's overall structure.
-
C-H Bending Vibrations (1470-1370 cm⁻¹): Asymmetric and symmetric bending vibrations of the methyl (CH₃) groups will appear here.
-
Pyrazole Ring Vibrations (1400-1000 cm⁻¹): The pyrazole ring exhibits multiple characteristic bending and stretching vibrations in this region, which can be complex to assign individually but contribute to the unique fingerprint.[14][15]
-
C-F Stretching (1250-1050 cm⁻¹):
-
The carbon-fluorine bond is highly polar and typically produces a strong absorption band. For aromatic fluorides, this C-F stretch is generally observed in the 1250-1100 cm⁻¹ range.[16] The exact position can be influenced by coupling with other vibrations.[17] This peak is a critical marker for the fluorophenyl substituent.
-
-
C-H Out-of-Plane Bending (900-675 cm⁻¹):
-
The out-of-plane C-H bending vibrations of the substituted aromatic ring provide information about the substitution pattern. A 1,4-disubstituted (para) phenyl ring typically shows a strong absorption in the 860-800 cm⁻¹ range.
-
Summary of Expected Absorptions
The following table summarizes the anticipated key vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| 2960–2850 | Medium | C-H Stretch | Aliphatic (Methyl) |
| ~2820 & ~2720 | Medium | C-H Stretch (Fermi Resonance) | Aldehydic |
| 1705–1685 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde |
| 1610–1450 | Medium-Strong | C=C and C=N Stretch | Aromatic & Pyrazole Rings |
| 1250–1100 | Strong | C-F Stretch | Fluorophenyl |
| 860–800 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl |
Experimental Protocol: FT-IR Spectrum Acquisition
To ensure high-quality, reproducible data, a standardized experimental procedure is essential. Attenuated Total Reflectance (ATR) is a modern, reliable method for solid samples that requires minimal preparation.
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for ATR-FT-IR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Perform a background scan using the clean, empty ATR crystal. This scan of the ambient environment (containing H₂O and CO₂) will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
The title compound is expected to be a solid at room temperature.
-
Place a small amount (typically 1-2 mg) of the crystalline or powdered sample directly onto the center of the ATR crystal (e.g., diamond or germanium).
-
Causality: ATR requires intimate contact between the sample and the crystal surface for the IR evanescent wave to penetrate the sample effectively.
-
-
Data Acquisition:
-
Engage the pressure arm to apply consistent force, pressing the solid sample firmly against the crystal. A typical torque-limited pressure clamp ensures reproducibility.
-
Initiate the sample scan. A standard acquisition involves co-adding 32 or 64 scans to improve the signal-to-noise ratio.[18]
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The raw data should be processed using the spectrometer's software.
-
Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to remove any broad, rolling features.
-
Use peak-picking tools to identify the wavenumbers of key absorption maxima.
-
-
Validation and Interpretation:
-
Compare the experimental peak positions with the theoretical values outlined in Table 1.
-
The presence of strong, characteristic peaks for the C=O stretch, aldehydic C-H stretch, and C-F stretch provides a self-validating system for confirming the molecular identity.
-
Conclusion
FT-IR spectroscopy is a powerful and definitive tool for the structural characterization of this compound. The analysis of the spectrum provides clear, unambiguous evidence for the key functional moieties required in its structure. The strong carbonyl absorption near 1700 cm⁻¹, the diagnostic aldehydic C-H stretches, the prominent C-F vibration, and the complex fingerprint of the substituted pyrazole ring collectively form a unique spectral signature. For researchers in synthetic and medicinal chemistry, this technique serves as a first-line, indispensable method for verifying the successful synthesis and purity of this valuable chemical building block.
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ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).[Link]
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University of Colorado Boulder. IR: aldehydes.[Link]
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ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.[Link]
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ResearchGate. How to treat C-F stretching vibrations? A vibrational CD study on chiral fluorinated molecules | Request PDF.[Link]
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The Synthetic Versatility and Therapeutic Potential of Substituted Pyrazole-4-carbaldehydes: A Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring unlocks a treasure trove of synthetic possibilities, yielding substituted pyrazole-4-carbaldehydes as exceptionally versatile intermediates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning applications of these compounds. We will delve into their critical role in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases, as well as their emerging significance in agrochemicals and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of substituted pyrazole-4-carbaldehydes in their respective fields.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The pyrazole ring is found in numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The chemical stability and synthetic tractability of the pyrazole core make it an ideal foundation for the design of novel therapeutic agents.[1][3]
The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring to create pyrazole-4-carbaldehydes dramatically enhances its synthetic utility. This aldehyde functionality serves as a versatile chemical handle for a wide range of transformations, allowing for the construction of complex molecular architectures and the exploration of diverse chemical space.[4][5]
Synthesis of Substituted Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8][9][10] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][10]
The reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the pyrazole ring, preferentially at the electron-rich C4 position.[6] Subsequent hydrolysis of the resulting intermediate yields the desired pyrazole-4-carbaldehyde.
Figure 1: General workflow for the Vilsmeier-Haack formylation of pyrazoles.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
This protocol provides a general guideline for the synthesis of a representative substituted pyrazole-4-carbaldehyde using the Vilsmeier-Haack reaction.[11]
Materials:
-
1-Phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]
-
Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. The solvent is then removed under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Yields and Characterization Data
| Compound | Starting Material | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR) |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1-Phenyl-1H-pyrazole | POCl₃, DMF, reflux | 70-85 | δ 9.9 (s, 1H, CHO), 8.5 (s, 1H, pyrazole-H), 7.4-7.8 (m, 5H, Ar-H) |
| 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | 5-Chloro-1-methyl-1H-pyrazole | POCl₃, DMF, 120°C | Good | - |
Chemical Reactivity and Synthetic Utility
The aldehyde group of substituted pyrazole-4-carbaldehydes is highly reactive and serves as a linchpin for a multitude of chemical transformations, making these compounds invaluable synthetic intermediates.[5]
Reductive Amination
Reductive amination is a powerful method for introducing diverse amine functionalities. The pyrazole-4-carbaldehyde is first reacted with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride.[4] This reaction is instrumental in building libraries of pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery.[4]
Condensation Reactions
The aldehyde can readily undergo condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other important intermediates.[5][11][12] These reactions are crucial for the synthesis of more complex heterocyclic systems.
Oxidation and Reduction
The aldehyde group can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.
Figure 2: Key synthetic transformations of substituted pyrazole-4-carbaldehydes.
Applications in Medicinal Chemistry
Substituted pyrazole-4-carbaldehydes are pivotal building blocks in the synthesis of a wide range of biologically active molecules.[1][13][14] Their derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[13][14][15][16]
Kinase Inhibitors in Oncology
A major area of application for these compounds is in the development of kinase inhibitors for cancer therapy.[4][17][18] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrazole scaffold serves as an excellent template for designing potent and selective kinase inhibitors.
Targeted Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and migration.[4] Pyrazole-based inhibitors can block the ATP-binding site of PI3K, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[4]
-
JAK-STAT Pathway: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is vital for immune responses and cell growth.[5] Pyrazole-4-carbaldehyde derivatives are key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidines, which form the core of several clinically important JAK inhibitors used in the treatment of autoimmune diseases and cancers.[5]
-
Other Kinases: Pyrazole derivatives have also been developed as inhibitors for other important kinases such as IRAK4, which plays a critical role in inflammatory signaling.[19]
Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole-based agent.
Anti-inflammatory and Analgesic Agents
Derivatives of pyrazole-4-carbaldehydes have shown promising anti-inflammatory and analgesic activities.[11][15][20] Some synthesized compounds have exhibited activity comparable to standard drugs like diclofenac sodium.[15]
Antimicrobial Agents
The pyrazole scaffold is also present in many compounds with potent antibacterial and antifungal properties.[13][21] Schiff bases and other derivatives of pyrazole-4-carbaldehydes have been synthesized and evaluated for their antimicrobial efficacy against various pathogenic strains.[12]
Table 2: Biological Activities of Substituted Pyrazole-4-carbaldehyde Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
| Pyrazolo[3,4-d]pyrimidines | Anticancer, Anti-inflammatory | JAK kinase inhibition | [5] |
| Substituted Pyrazole Amines | Anticancer | PI3K/Akt pathway inhibition | [4] |
| Pyrazole Schiff Bases | Antibacterial, Antifungal | - | [12] |
| 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory, Analgesic | - | [11][15] |
Applications in Agrochemicals
The utility of substituted pyrazole-4-carbaldehydes extends to the agrochemical industry, where they serve as intermediates for the synthesis of fungicides and herbicides.[22][23][24] The pyrazole ring is a common feature in many commercially successful pesticides. Fluorinated pyrazole aldehydes, for instance, have been investigated for their antifungal activities against phytopathogenic fungi.[25]
Applications in Materials Science
The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for the development of advanced functional materials.[22][23][26] Substituted pyrazole-4-carbaldehydes can be incorporated into polymers and resins to create novel materials for coatings and adhesives.[22][26] Furthermore, the pyrazole core is being explored for its potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its ability to be functionalized to fine-tune optical and electronic properties.[26]
Conclusion
Substituted pyrazole-4-carbaldehydes are a class of highly versatile and valuable synthetic intermediates. Their straightforward synthesis, primarily through the Vilsmeier-Haack reaction, and the reactivity of the aldehyde group provide a robust platform for the generation of diverse and complex molecular structures. The demonstrated and potential applications in medicinal chemistry, particularly in the development of targeted cancer therapies and anti-inflammatory agents, underscore their significance in modern drug discovery. Furthermore, their emerging roles in agrochemicals and materials science highlight the broad and expanding utility of these remarkable heterocyclic compounds. Future research will undoubtedly continue to uncover new applications and further solidify the importance of substituted pyrazole-4-carbaldehydes in both academic and industrial research.
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Fluorophenyl pyrazole derivatives in medicinal chemistry
An In-Depth Technical Guide to Fluorophenyl Pyrazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The strategic incorporation of fluorine atoms, particularly as a fluorophenyl moiety, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these derivatives. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, binding affinity, lipophilicity, and pKa, making it a valuable element in modern drug design.[3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of fluorophenyl pyrazole derivatives, offering field-proven insights for researchers in drug discovery and development.
The Strategic Advantage of the Fluorophenyl Pyrazole Scaffold
The fusion of a pyrazole core with a fluorophenyl group creates a molecular architecture with significant therapeutic potential. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, a structure that is versatile for substitution and interaction with biological targets.[5] The addition of a fluorophenyl ring leverages the "fluorine advantage":
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[4]
-
Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within protein binding pockets, enhancing potency.[3][4]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[3]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility and target engagement.[3]
These combined features have positioned fluorophenyl pyrazole derivatives as a highly successful class of compounds across various therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases.
Synthetic Strategies for Fluorophenyl Pyrazole Derivatives
The construction of the fluorophenyl pyrazole scaffold can be achieved through several reliable synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Core Synthetic Approaches
-
Cyclocondensation of 1,3-Dicarbonyl Compounds: This is a cornerstone of pyrazole synthesis, involving the reaction of a β-diketone (or a related 1,3-dielectrophile) with a hydrazine derivative.[6] To generate a fluorophenyl pyrazole, either the diketone or the hydrazine can carry the fluorophenyl moiety.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene.[2] It offers a high degree of regiocontrol for synthesizing complex pyrazole derivatives.
-
From α,β-Unsaturated Precursors: The reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazine hydrate first yields a pyrazoline, which can then be oxidized to the aromatic pyrazole.[7][8]
Generalized Synthetic Workflow
The most common pathway involves the cyclocondensation of a fluorophenyl-containing chalcone with a hydrazine source, followed by aromatization.
Caption: Generalized workflow for the synthesis of fluorophenyl pyrazoles.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
This protocol is adapted from a reported two-step synthesis involving a microwave-assisted pyrazoline formation followed by oxidative aromatization.[7]
Step 1: Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline Intermediate)
-
Reaction Setup: To a microwave reaction vial, add 1-naphthaldehyde (1 mmol), 4'-fluoroacetophenone (1 mmol), and phenylhydrazine (1.5 mmol) in ethanol (5 mL).
-
Catalysis: Add 4-5 drops of piperidine as a basic catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
Workup: After cooling, the resulting precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pyrazoline intermediate. The product can be used in the next step without further purification if purity is sufficient.
Step 2: Oxidative Aromatization to Pyrazole
-
Reaction Setup: Dissolve the pyrazoline intermediate (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Oxidation: Add N-bromosuccinimide (NBS) (1.2 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final pyrazole product.
Key Biological Targets and Mechanisms of Action
Fluorophenyl pyrazole derivatives have demonstrated activity against a wide array of biological targets, primarily due to their ability to act as effective "hinge-binding" motifs in ATP-binding pockets of kinases and engage in specific interactions with enzyme active sites.
Kinase Inhibition
Kinases are one of the most important target classes for this scaffold.[9] Many fluorophenyl pyrazole-containing drugs function as ATP-competitive inhibitors.
-
Aurora Kinase B (AURKB): Overexpressed in many cancers, AURKB is a key regulator of mitosis.[10] N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide is a selective AURKB inhibitor that has shown oral activity in mouse xenograft models.[10] Its mechanism involves occupying the ATP-binding site, preventing phosphorylation of downstream substrates essential for cell division.
-
EGFR and VEGFR-2: Dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) is a powerful anti-cancer strategy targeting both tumor growth and angiogenesis.[11] Fused pyrazole derivatives have been developed as potent dual inhibitors, with the pyrazole core interacting with the hinge region of the kinase domain.[11]
-
BRAF V600E: This mutant kinase is a driver in many melanomas. Novel 5-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of BRAF V600E, demonstrating significant antiproliferative activity.[2][8]
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by a dual inhibitor.
Targets in Neurodegenerative Disorders
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases acetylcholine levels in the brain, a key strategy for symptomatic treatment of Alzheimer's disease.[12] Certain 3-aryl-1-phenyl-1H-pyrazole derivatives with fluorophenyl substituents have shown potent AChE inhibitory activity.[13]
-
Monoamine Oxidase B (MAO-B): Selective MAO-B inhibition can increase dopamine levels and is used in Parkinson's disease treatment. Fluorophenyl pyrazole derivatives have been identified as highly selective and potent MAO-B inhibitors.[13] The fluorophenyl group often plays a crucial role in fitting into the hydrophobic active site of the enzyme.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The structural versatility of the fluorophenyl pyrazole scaffold allows for fine-tuning of its pharmacological activity. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
This is the most extensively explored application. The pyrazole core is a key feature in many approved kinase inhibitors like Ibrutinib and Ruxolitinib.[1] Fluorophenyl substitution further enhances the potential of these compounds.
-
Key Insight: The position of the fluorine atom on the phenyl ring is critical. For instance, in a series of pyrazole-5-fluorosulfates designed as BuChE inhibitors, a 4-fluoro substituent was found to be more potent than a hydrogen at the same position.[12] In another series of AChE inhibitors, chloro derivatives were more effective, while fluoro derivatives showed better MAO-B inhibition, highlighting the subtle electronic and steric effects at play.[13]
Neuroprotective Activity
In the context of Alzheimer's disease, fluorophenyl pyrazole derivatives have been designed as multi-target-directed ligands, simultaneously inhibiting AChE and MAO-B.[5][13] This dual action can address multiple facets of the disease's pathology.
SAR Summary Table
The following table summarizes representative data for fluorophenyl pyrazole derivatives, illustrating key structure-activity relationships.
| Compound Structure (Core) | Target(s) | Key Substituent(s) | Biological Activity (IC₅₀) | Disease Area | Reference |
| 1. 1,3-disubstituted-pyrazole-5-fluorosulfate | BuChE | 1-(4-chlorophenyl), 3-phenyl | 0.79 µM | Alzheimer's | [12] |
| 2. 1,3-disubstituted-pyrazole-5-fluorosulfate | BuChE | 1-(4-fluorophenyl), 3-phenyl | 1.12 µM | Alzheimer's | [12] |
| 3. Fused Pyranopyrazole | EGFR / VEGFR-2 | 4-(2-bromophenyl), N-p-tolylsulfonamide | EGFR: 0.28 µM, VEGFR-2: 0.22 µM | Cancer | [11] |
| 4. 5-phenyl-1H-pyrazole | BRAF V600E | 1-(3,5-dichlorophenyl), 5-(4-fluorophenyl) | 0.33 µM | Cancer (Melanoma) | [2][8] |
| 5. Benzofuropyrazole | Tubulin Polymerization | 5-(2-hydroxy-4-methoxyphenyl), 3-aminobenzoate | 7.30 µM | Cancer | [14] |
This table is illustrative and compiles data from multiple sources to highlight SAR trends.
Challenges and Future Perspectives
While fluorophenyl pyrazole derivatives have shown immense promise, challenges remain.
-
Selectivity: Achieving high selectivity for a specific kinase within a family remains a significant hurdle due to the conserved nature of the ATP-binding site. Off-target effects can lead to toxicity.
-
Acquired Resistance: In oncology, tumors can develop resistance to kinase inhibitors through mutations in the target kinase or activation of bypass signaling pathways.
-
Bioavailability: Despite the benefits of fluorination, optimizing the overall physicochemical properties to ensure good oral bioavailability and CNS penetration (for neurodegenerative diseases) is a complex multi-parameter optimization task.
Future research will likely focus on:
-
Allosteric Inhibitors: Designing inhibitors that bind to sites other than the highly conserved ATP pocket to achieve greater selectivity.
-
Covalent Inhibitors: Developing derivatives that form a covalent bond with the target protein, offering prolonged and potent inhibition.
-
Multi-Target Ligands: Rational design of single molecules that can modulate multiple targets relevant to a complex disease like Alzheimer's or cancer.[13]
Conclusion
Fluorophenyl pyrazole derivatives represent a cornerstone of modern medicinal chemistry, providing a robust and tunable scaffold for drug discovery. The strategic incorporation of the fluorophenyl moiety has proven to be a highly effective method for enhancing potency, selectivity, and pharmacokinetic profiles. From potent kinase inhibitors driving the next generation of cancer therapies to multi-target agents for neurodegenerative diseases, this chemical class continues to be a fertile ground for innovation. A deep understanding of the synthetic methodologies, mechanisms of action, and structure-activity relationships discussed in this guide is essential for scientists and researchers aiming to harness the full therapeutic potential of these remarkable compounds.
References
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- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (n.d.).
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- Fluorinated Pyrazoles: From Synthesis to Applic
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- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
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Methodological & Application
Vilsmeier-Haack synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Application Notes and Protocols
Topic: Vilsmeier-Haack Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Vilsmeier-Haack reaction stands as a cornerstone of synthetic chemistry, providing an efficient and direct method for the formylation of electron-rich heterocyclic systems.[1][2][3] Pyrazole-4-carbaldehydes, the products of such reactions, are highly valuable intermediates, serving as versatile synthons in the development of novel pharmaceuticals and agrochemicals.[4][5] This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, a key building block in medicinal chemistry. We will delve into the underlying reaction mechanism, present a detailed step-by-step experimental procedure, address critical safety considerations, and offer practical troubleshooting advice to ensure reproducible success.
The Scientific Principle: Mechanism of the Vilsmeier-Haack Reaction
The synthesis proceeds in two distinct, yet interconnected, stages. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6] This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][8][9] This step is highly exothermic and moisture-sensitive, necessitating careful temperature control and anhydrous conditions for efficient reagent generation.[10]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The pyrazole ring, activated by its nitrogen atoms and alkyl substituents, acts as the nucleophile. The electron-rich C4 position of the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent.[10][11] This forms an iminium ion intermediate. Subsequent hydrolysis of this intermediate during the aqueous work-up phase cleaves the carbon-nitrogen double bond, yielding the final aldehyde product.[8][12]
Hazard Analysis and Safety Protocols
CRITICAL: The Vilsmeier-Haack reaction involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
-
Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic if inhaled, and reacts violently with water, releasing heat and toxic gases.[13][14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[15][16]
-
N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and should be handled with care.
Mandatory Safety Measures:
-
All operations must be performed inside a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE) is non-negotiable. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[15][16]
-
All glassware must be rigorously dried (oven or flame-dried under vacuum) to prevent violent reactions with POCl₃.[10]
-
An emergency eyewash station and safety shower must be immediately accessible.[16]
-
The quenching step (addition to ice/water) must be performed slowly and cautiously to manage the exothermic reaction.[10]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from its corresponding pyrazole precursor.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Moles (Equivalents) | Quantity | Notes |
| 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | 13901-52-1 | 204.23 g/mol | 1.0 eq | User-defined | Starting material. Ensure it is dry. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 2.0 - 3.0 eq | Calculate based on SM | Use fresh, high-purity reagent. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent & Reagent | Calculate based on SM | Use anhydrous grade. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent | As needed | Anhydrous grade for reaction (optional). |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent | As needed | Reagent grade. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Neutralization | As needed | Saturated aqueous solution. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Washing Agent | As needed | Saturated aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent | As needed | |
| Crushed Ice / Deionized Water | 7732-18-5 | 18.02 g/mol | Quenching | Ample quantity |
Step-by-Step Synthesis Procedure
Part A: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of starting pyrazole).
-
Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.[6][10] The formation of a solid or viscous liquid is often observed.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
Part B: Formylation Reaction 5. Dissolve the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or Dichloromethane (DCM). 6. Add the pyrazole solution dropwise to the cold, stirring Vilsmeier reagent. Maintain the temperature between 0-10 °C during the addition. 7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 8. Heat the reaction mixture to 60-80 °C and maintain this temperature for 2-6 hours. The optimal time and temperature may need to be determined empirically. 9. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction, quench it in a vial with saturated NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material spot indicates reaction completion.[10]
Part C: Work-up and Purification 10. Once the reaction is complete, cool the mixture back down to room temperature. 11. In a separate large beaker, prepare a substantial amount of crushed ice. 12. CAUTIOUSLY and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process. 13. Once the quench is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a cold 2M sodium hydroxide (NaOH) solution until the pH is approximately 7-8. 14. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). 15. Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.[17] 16. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 17. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield the pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Expected Result |
| CAS Number | 890626-54-7[18] |
| Molecular Formula | C₁₂H₁₁FN₂O[18] |
| Molecular Weight | 218.23 g/mol [18] |
| Appearance | Typically a solid (e.g., white to off-white powder).[18] |
| ¹H NMR | Expect signals for: aldehyde proton (~9.8-10.0 ppm), aromatic protons on the fluorophenyl ring, two distinct methyl group singlets. |
| ¹³C NMR | Expect signals for: aldehyde carbonyl carbon (~185-195 ppm), aromatic carbons (with C-F coupling), pyrazole ring carbons, and methyl carbons. |
| FT-IR (KBr) | Expect characteristic peaks for: C=O stretch of the aldehyde (~1670-1690 cm⁻¹), C=N and C=C stretches of the pyrazole ring. |
| Mass Spec (MS) | Expect a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. 3. Deactivated pyrazole substrate. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. Use fresh POCl₃.[10] 2. Increase reaction temperature or extend the reaction time, monitoring carefully by TLC. 3. Confirm the purity of the starting material. |
| Incomplete Reaction | 1. Insufficient Vilsmeier reagent. 2. Reaction temperature too low. | 1. Increase the equivalents of POCl₃ (e.g., to 3.0 eq). 2. Ensure the internal temperature reaches the target (e.g., 80 °C) and is maintained. |
| Difficult Work-up / Emulsion | 1. Residual DMF. 2. Incorrect pH during neutralization. | 1. During extraction, wash the organic layer multiple times with water and finally with brine to remove DMF.[10] 2. Ensure the aqueous layer is slightly basic (pH 7-8) before extraction. Add more brine to the separatory funnel to help break emulsions. |
| Product is Water-Soluble | The formylated pyrazole may have some aqueous solubility. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer. Perform multiple extractions with the organic solvent.[10] |
References
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PrepChem.com. Synthesis of Vilsmeier reagent. Available from: [Link]
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Kimura, Y. and Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]
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Yadav, G., & Singh, R. K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27361. Available from: [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 188-202. Available from: [Link]
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Ahmad, S., et al. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]
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Potopnyk, M. A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1391. Available from: [Link]
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Yadav, G., & Singh, R. K. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
- Google Patents. Method for preparing vilsmeier reagent. WO2020050368A1.
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]
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Wikipedia. Vilsmeier reagent. Available from: [Link]
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Bakherad, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-substituted pyrazoles and other novel indole derivatives. International Journal of Organic Chemistry, 3(3), 187-194. Available from: [Link]
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National Center for Biotechnology Information. 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. PubChem Compound Summary. Available from: [Link]
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New Jersey Department of Health. (2010). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Available from: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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Organic Chemistry Explained. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. Available from: [Link]
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Patel, H., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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Organic Syntheses. Catalytic Vilsmeier-Haack Reaction: Formylation of Indoles with N,N-Dimethylformamide and Phenylsilane. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]
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Kumar, S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society, 20, S49-S54. Available from: [Link]
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Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Product Page. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]
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Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available from: [Link]
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Patel, N. B., & Naliapara, Y. T. (2013). Synthesis of novel substituted-3, 5-dimethyl-1h-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc. Available from: [Link]
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Experimental protocol for 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde synthesis
An Application Note for the Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
This document provides a comprehensive experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research.[1] The synthesis is presented as a two-step process: initially, the formation of the pyrazole core, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, via condensation of 4-fluorophenylhydrazine with acetylacetone, followed by regioselective formylation at the C4 position using the Vilsmeier-Haack reaction.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible outcome.
Introduction and Significance
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous commercial drugs.[1][4] The title compound, this compound, is a particularly useful intermediate. The presence of the reactive aldehyde group allows for a wide array of subsequent chemical transformations, making it a key precursor for constructing more complex molecules with potential biological activity, such as anti-inflammatory agents or anti-melanoma agents.[1][5]
The synthetic strategy detailed herein employs the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7][8] This reaction offers a reliable and regioselective route to introduce a formyl group onto the pyrazole ring, which is otherwise challenging to functionalize directly.[2]
Overall Synthetic Workflow
The synthesis is achieved in two primary stages, starting from commercially available reagents. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Caption: General workflow for the two-step synthesis.
Mechanistic Overview: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich ring system.[9] The process involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[2][8] This reaction is exothermic and must be performed under anhydrous conditions at low temperatures to prevent decomposition.[2]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole ring performs a nucleophilic attack on the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous work-up yields the final aldehyde product.[7][9]
Caption: Key stages of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 4-Fluorophenylhydrazine hydrochloride | ≥98% | Standard Supplier |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Standard Supplier |
| Ethanol (EtOH) | Anhydrous | Standard Supplier |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Standard Supplier |
| Phosphorus oxychloride (POCl₃) | ≥99%, ReagentPlus® | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating, dropping funnel, ice bath, standard glassware, rotary evaporator, and flash chromatography setup. All glassware must be oven- or flame-dried before use.[2]
4.2 Step 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluorophenylhydrazine hydrochloride (1.0 eq), sodium acetate (1.1 eq), and ethanol (approx. 5 mL per gram of hydrazine).
-
Stir the suspension at room temperature for 15 minutes to liberate the free hydrazine base.
-
Add acetylacetone (1.05 eq) dropwise to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole is often of sufficient purity for the next step. If necessary, it can be purified further by recrystallization from an ethanol/water mixture.
4.3 Step 2: Synthesis of this compound
Safety First: This procedure involves highly reactive and corrosive reagents. It MUST be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][11] Phosphorus oxychloride (POCl₃) reacts violently with water and is corrosive; handle with extreme care.[2]
-
Vilsmeier Reagent Preparation: In a 250 mL three-neck flask fitted with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (4.0 eq).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via the dropping funnel over 30 minutes.[12][13] Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction.[2] A thick, white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90°C and stir for 4-6 hours.[14] Monitor the reaction's progress by TLC until the starting material is consumed.[2]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. In a separate large beaker, prepare a mixture of crushed ice and water. c. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and must be done cautiously to control the release of heat and fumes.[2] d. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. e. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound as a solid.[14]
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically a white to pale yellow solid.
-
¹H-NMR: Expect characteristic singlets for the two methyl groups on the pyrazole ring, a singlet for the aldehyde proton (~10 ppm), and multiplets for the aromatic protons of the fluorophenyl group.
-
¹³C-NMR: Expect signals for the aldehyde carbonyl carbon (~185 ppm), as well as signals for the pyrazole and fluorophenyl ring carbons.
-
FT-IR (KBr, cm⁻¹): A strong absorption band for the aldehyde C=O stretch is expected around 1690-1700 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₂H₁₁FN₂O) should be observed.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture contamination. | Ensure all glassware is thoroughly dried and use anhydrous solvents. POCl₃ and DMF should be of high purity.[2] |
| Incomplete reaction. | Increase reaction time or temperature. Monitor closely with TLC to confirm the consumption of starting material.[1] | |
| Aromatic ring is deactivated. | For less reactive substrates, a higher excess of the Vilsmeier reagent or more forcing conditions may be necessary.[1] | |
| Difficult Product Isolation | Product has some water solubility. | During work-up, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve extraction efficiency into the organic layer.[2] |
| Emulsion formation during extraction. | Add brine to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite. | |
| Multiple Products Observed | Side reactions or decomposition. | Ensure strict temperature control during Vilsmeier reagent formation and quenching. The work-up should be performed promptly after the reaction is complete.[11][15] |
References
- BenchChem Technical Support Center. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 205-221.
- El-Shehry, M. F., et al. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(2), 121-131.
- Kaur, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27376.
- Potopnyk, M. A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1390.
- Shamsuzzaman, et al. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- Kaur, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- (n.d.). [Ce(L-Pro)2]2 (Oxa)
- BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Van der Heiden, S., et al. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 934-941.
- (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Bhat, B. A., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(7), 8459-8470.
- Souldozi, A., & Döpp, D. (2007). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating.
- Li, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(11), 13589-13603.
- Chernyshev, V. M., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
- Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction.
- Van der Heiden, S., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Atmiya University. (n.d.).
- Potopnyk, M. A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Ossila. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- Arshad, M., et al. (2011). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277.
- Gosselin, F., et al. (2006). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines. Synlett, 2006(20), 3267-3270.
- Organic Syntheses. (n.d.). 3,5-Dimethylpyrazole.
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Application Note: High-Purity Isolation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde from a crude reaction mixture using silica gel column chromatography. Pyrazole-4-carbaldehydes are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, making their efficient purification a critical step in drug discovery and development workflows.[1][2] This guide details the rationale behind solvent system selection via Thin Layer Chromatography (TLC), column packing, sample loading, and fraction analysis to yield the target compound with high purity.
Introduction and Significance
This compound is a key heterocyclic building block. The presence of the fluorophenyl group can enhance pharmacokinetic properties, while the pyrazole-4-carbaldehyde moiety serves as a versatile handle for further synthetic transformations.[1] A common route to this compound is the Vilsmeier-Haack formylation of the corresponding 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.[3][4][5] This reaction, while effective, often results in a crude product containing unreacted starting materials, residual Vilsmeier reagent byproducts, and polar impurities from the aqueous workup.
Column chromatography is a robust and scalable technique for isolating the desired aldehyde from these contaminants.[6][7] The principle relies on the differential partitioning of components between a polar stationary phase (silica gel) and a less polar mobile phase.[8] By carefully selecting the eluent, the moderately polar target compound can be effectively separated from both non-polar and highly polar impurities.
Principles of the Chromatographic Separation
The purification strategy is based on normal-phase chromatography, where the stationary phase (silica gel) is highly polar and the mobile phase is a mixture of non-polar and moderately polar organic solvents.[9]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups. These groups are acidic and polar, allowing for strong interactions (primarily hydrogen bonding and dipole-dipole) with polar molecules.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used.[10][11] By gradually increasing the proportion of the polar solvent, the polarity of the mobile phase is increased. This increased polarity allows the eluent to compete more effectively with the sample components for binding sites on the silica, thus displacing the adsorbed compounds and moving them down the column.[8][10]
-
Separation: Non-polar impurities have minimal interaction with the silica gel and are eluted first with a low-polarity mobile phase. The target aldehyde, being moderately polar, will adsorb to the silica but can be eluted by increasing the mobile phase polarity. Highly polar impurities, such as byproducts from the Vilsmeier-Haack reaction or residual DMF, will remain strongly adsorbed to the top of the column.[3]
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to be a solid or viscous oil. |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | Standard Supplier | The fine mesh size provides a larger surface area for better separation.[12] |
| n-Hexane | HPLC Grade | Standard Supplier | Non-polar component of the mobile phase. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | Polar component of the mobile phase. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Used for sample loading. |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier | For monitoring the reaction and column fractions. |
| Glass Chromatography Column | --- | Standard Supplier | Size depends on the scale of purification (e.g., 40g silica for 1g crude). |
| Collection Vessels | --- | Standard Supplier | Test tubes or flasks for fraction collection. |
| UV Lamp | --- | --- | For visualizing TLC plates (254 nm). |
Experimental Protocol
Part A: Optimization of Eluent System via TLC
The key to a successful column separation is selecting a solvent system that provides good separation of the target compound from its impurities. The ideal Rf (retention factor) for the target compound on a TLC plate is between 0.25 and 0.35.[13]
-
Prepare a Stock Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Develop the Plates: Place each TLC plate in a developing chamber containing a different hexane/ethyl acetate mixture. Start with low polarity mixtures and increase the ethyl acetate concentration. Suggested starting ratios (Hexane:EtOAc): 9:1, 8:2, 7:3, 6:4.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The product, an aromatic aldehyde, should be UV active.
-
Select the Optimal System: Identify the solvent system that gives the target compound an Rf value of ~0.3. For many pyrazole-4-carbaldehydes, a system of 8:2 or 7:3 Hexane:Ethyl Acetate is a good starting point.[14][15]
Part B: Column Chromatography Procedure
-
Column Preparation (Wet Slurry Method):
-
Secure the glass column vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). The consistency should be like a thin milkshake.[12]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Add more slurry until the desired column height is reached (typically 15-20 cm for a gram-scale purification).
-
Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[7]
-
Drain the solvent until its level is just at the top of the sand layer. Never let the column run dry. [7]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder and add another thin layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluting solvent (e.g., 95:5 Hexane:EtOAc) to the column reservoir.
-
Open the stopcock and begin collecting fractions into test tubes or flasks.
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Gradually increase the polarity of the eluent (gradient elution) as required. For example, after eluting non-polar impurities with 95:5 Hexane:EtOAc, switch to the optimized 8:2 or 7:3 mixture to elute the product.
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Part C: Product Isolation and Analysis
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
The following diagram outlines the complete purification workflow from the crude mixture to the isolated, pure product.
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Application Note and Protocol for the Recrystallization of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde via recrystallization. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and achieving high purity is critical for reliable downstream applications, including biological screening and structural analysis.[1][2] This guide details a robust, step-by-step protocol for recrystallization, explains the scientific rationale behind the procedural choices, and offers troubleshooting advice. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high-purity crystalline material consistently.
Introduction: The Imperative for Purity
This compound is a solid organic compound with the molecular formula C₁₂H₁₁FN₂O.[3] As a functionalized pyrazole, it serves as a key building block in the synthesis of a wide array of potentially bioactive molecules.[4][5] The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents from the synthesis, can significantly impact the outcome of subsequent reactions and biological assays.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[6][7] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[8][9] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This differential solubility allows for the selective crystallization of the desired compound upon cooling, while impurities remain in the solution (or are removed via hot filtration if insoluble).[9]
This application note provides a detailed protocol for the recrystallization of this compound, leveraging common laboratory solvents and techniques.
Solvent Selection: A Rational Approach
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[8] Based on the structure of the target molecule—a moderately polar aromatic aldehyde—and literature precedents for similar pyrazole derivatives, a protic solvent like ethanol is a promising starting point.[10][11] Ethanol often provides the requisite solubility profile for compounds with hydrogen bond acceptors (like the aldehyde and pyrazole nitrogens) and aromatic character. An ethanol/water solvent system can also be highly effective, where water acts as an anti-solvent to reduce the solubility of the organic compound at lower temperatures, thereby improving crystal yield.
For this protocol, we will focus on using a 95% ethanol/water mixture, which provides a good balance of solubility at high temperatures and insolubility at low temperatures for many pyrazole-based compounds.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes, e.g., 125 mL and 250 mL)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass stirring rod
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of the target compound.
Step-by-Step Procedure
-
Dissolution: Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 50 mL of 95% ethanol. Heat the mixture on a hotplate with gentle stirring. Add more 95% ethanol in small portions until the solid completely dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery of the purified compound.[9]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated carbon. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Gravity Filtration (if Decolorization was Performed or Insoluble Impurities are Present): If activated carbon was used or if there are insoluble impurities in the hot solution, it is necessary to perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask. Heat this receiving flask with a small amount of solvent on the hotplate to keep the funnel warm and prevent premature crystallization. Pour the hot solution through the filter paper. Rinse the original flask and the filter paper with a small amount of hot solvent to ensure all the product is transferred.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities. It is important to use a cold solvent to minimize the loss of the desired product.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely, or for a more rapid and thorough drying, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Purity Assessment
The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point range close to the literature value indicates high purity. Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Summary of Experimental Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Solvent System | 95% Ethanol | Provides good solubility at high temperatures and lower solubility at cold temperatures for moderately polar pyrazole derivatives.[10][11] |
| Crude:Solvent Ratio | Use minimum hot solvent for dissolution | Maximizes the recovery of the purified compound upon cooling.[9] |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals and maximizes yield.[8] |
| Washing Solvent | Ice-cold 95% Ethanol | Removes adhering impurities without significantly dissolving the product crystals. |
| Drying Method | Air-drying or vacuum oven at 40-50 °C | Ensures complete removal of residual solvent without decomposing the compound. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; incorrect solvent choice. | Add more solvent in small portions. If a large volume is needed, the solvent may be unsuitable. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated. | Add more solvent. Reheat to dissolve the oil, then try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask or adding a seed crystal. |
| Low recovery of product | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure the filtration apparatus is pre-heated. |
References
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- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - NIH. Available at: [Link]
-
Recrystallization and Crystallization - University of California, Irvine. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. Available at: [Link]
-
3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem. Available at: [Link]
-
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]
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Application Notes and Protocols: Knoevenagel Condensation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Knoevenagel Condensation
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, contributing to a wide spectrum of activities. The synthesis and functionalization of pyrazole derivatives are therefore of paramount importance to researchers in the field. One of the most robust and versatile methods for carbon-carbon bond formation in the synthesis of these derivatives is the Knoevenagel condensation.[3][4]
This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[3] The use of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as the aldehydic component in this reaction is of particular interest. The presence of the fluorophenyl group can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules, a common strategy in modern drug design.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the potential applications of the synthesized compounds.
Mechanistic Overview: A Step-by-Step Look at the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a well-established mechanism, initiated by the deprotonation of the active methylene compound by a basic catalyst.[6] This generates a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate then undergoes dehydration to furnish the final α,β-unsaturated product. The choice of catalyst is crucial and can range from inorganic bases to organocatalysts, influencing reaction rates and yields.[7][8]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices. These can be adapted based on the specific active methylene compound used and the desired scale of the reaction.
Protocol 1: Green Synthesis using Ammonium Carbonate with Malononitrile
This protocol is adapted from a green chemistry approach and is advantageous due to its use of a mild, inexpensive catalyst and an environmentally benign solvent system.[9]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium carbonate (0.2 mmol, 20 mol%)
-
Water:Ethanol (1:1 mixture, 10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of a 1:1 water:ethanol mixture to the flask.
-
Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing.
-
Add ammonium carbonate (0.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 20-30 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the solid product using a Buchner funnel, wash with cold water, and dry thoroughly.
-
The product, 2-((1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile, can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol utilizes a classic and highly effective catalyst for the Knoevenagel condensation.[4]
Materials:
-
This compound (1.0 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting residue, ethyl 2-cyano-3-(1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acrylate, can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the Knoevenagel adducts can be confirmed by various spectroscopic techniques.
| Product Name | Active Methylene Compound | Catalyst | Solvent System | Typical Yield (%) |
| 2-((1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile | Malononitrile | Ammonium Carbonate | Water:Ethanol | >90 |
| Ethyl 2-cyano-3-(1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acrylate | Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95 |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of the product will show a characteristic singlet for the vinylic proton, typically in the range of 7.5-8.5 ppm. The signals for the pyrazole and phenyl protons will also be present in the aromatic region, and the methyl protons will appear as singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show the presence of the C=C double bond carbons and the nitrile or ester carbonyl carbon.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C=C double bond, the nitrile group (around 2220 cm⁻¹), or the ester carbonyl group (around 1720 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized product.
Applications in Drug Discovery and Agrochemicals
The Knoevenagel adducts derived from this compound are valuable intermediates for the synthesis of a wide array of biologically active molecules.
-
Anticancer Agents: The pyrazole scaffold is a well-known pharmacophore in the design of anticancer drugs. The synthesized adducts can serve as precursors for novel compounds with potential cytotoxic activity.[2]
-
Antimicrobial Agents: Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. The Knoevenagel products can be further modified to explore their antimicrobial potential.
-
Agrochemicals: The pyrazole ring is also present in several commercially successful pesticides and herbicides. The synthesized compounds can be screened for their potential use in crop protection.[10]
Caption: Experimental workflow for the synthesis and application of Knoevenagel adducts.
Conclusion
The Knoevenagel condensation of this compound is a highly efficient and versatile method for the synthesis of functionalized pyrazole derivatives. The protocols provided herein offer reliable and reproducible methods for obtaining these valuable compounds. The resulting α,β-unsaturated products are poised for further chemical transformations and biological evaluation, making them attractive targets for researchers in drug discovery and agrochemical development.
References
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Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.
- Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). InterContinental Warszawa.
- Optimization of the Knoevenagel reaction employing different catalysts. (n.d.).
- Optimization conditions of Knoevenagel condensation reactions. (n.d.).
- Verma, A., Joshi, S., Singh, D. (2023). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Knoevenagel Condensation Doebner Modific
- General scheme for the Knoevenagel condensation of pyrazole aldehydes with malononitrile and dimedone. (n.d.).
- Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. (n.d.).
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Knoevenagel reaction of compound 4 with the aromatic and heteroaromatic aldehydes 5a-l. (n.d.).
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. (2025). ACS Omega.
- Pandhurnekar, C. P., et al. (2021). A review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research.
- Knoevenagel condens
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online.
- (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.).
- SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies.
- Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. (n.d.).
- The Knoevenagel Condensation. (n.d.).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
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Application Notes and Protocols for the Derivatization of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: The Strategic Importance of the Pyrazole-4-carbaldehyde Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] The aldehyde functionality at the 4-position of the pyrazole ring, as seen in 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, serves as a versatile synthetic handle, enabling a diverse range of chemical transformations. This allows for the systematic exploration of chemical space and the development of novel molecular entities with tailored biological profiles. The presence of a fluorophenyl group further enhances the potential for improved metabolic stability and binding interactions with biological targets.
This guide provides a detailed exploration of key derivatization strategies for this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug discovery and organic synthesis.
Core Synthetic Strategy: The Vilsmeier-Haack Formylation
The foundational step for accessing the title compound and its analogues is the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] The process involves the reaction of a substituted hydrazone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which leads to cyclization and concurrent formylation to yield the desired pyrazole-4-carbaldehyde.[1][7][8]
Derivatization Strategies and Protocols
The aldehyde group of this compound is a gateway to a vast array of derivatives. The subsequent sections will detail protocols for two of the most robust and versatile derivatization methods: Schiff base formation and Knoevenagel condensation.
Synthesis of Bioactive Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[10][11] The formation of a Schiff base from this compound is a straightforward and efficient condensation reaction with a primary amine.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves both the aldehyde and the amine, while also being relatively easy to remove post-reaction.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the Schiff base.
Experimental Protocol: Synthesis of a Pyrazole-based Schiff Base
This protocol describes the synthesis of (E)-1-(4-fluorophenyl)-4-(((4-methoxyphenyl)imino)methyl)-3,5-dimethyl-1H-pyrazole.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Crushed Ice
-
Sodium Bisulfite solution (5%)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add p-anisidine (0.01 mol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice with constant stirring.
-
The solid product will precipitate out. Filter the product using a Buchner funnel.
-
Wash the crude product with a 5% sodium bisulfite solution to remove any unreacted aldehyde.
-
Further wash the product with cold water and dry it.
-
Recrystallize the crude product from methanol to obtain the pure Schiff base.
Data Presentation: Representative Schiff Base Derivatives
| Derivative | Amine Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | p-Anisidine | C₂₀H₁₉FN₄O | 85 | 152-154 |
| 2 | 4-Chloroaniline | C₁₉H₁₆ClFN₄ | 88 | 148-150 |
| 3 | 2-Aminophenol | C₁₉H₁₇FN₄O | 82 | 160-162 |
Note: Yields and melting points are representative and may vary based on experimental conditions.
Visualization: Schiff Base Formation Workflow
Caption: Workflow for the synthesis of Schiff bases from pyrazole-4-carbaldehyde.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[12] This reaction is exceptionally useful for forming carbon-carbon bonds and synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often exhibit biological activity.[13][14]
Causality of Experimental Choices:
-
Active Methylene Compound: Malononitrile is frequently used due to the high acidity of its methylene protons, which are flanked by two electron-withdrawing nitrile groups. This allows for easy deprotonation even with a mild base.[12]
-
Catalyst: A weak base like piperidine or ammonium carbonate is typically employed to deprotonate the active methylene compound, generating a carbanion nucleophile. A strong base is avoided to prevent self-condensation of the aldehyde.[12][15]
-
Solvent System: An aqueous ethanol mixture can be an effective and environmentally benign solvent system. It provides good solubility for both the reactants and the catalyst.[14]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of 2-((1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate
-
Ethanol
-
Water
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (0.01 mol), malononitrile (0.01 mol), and ammonium carbonate (0.002 mol, 20 mol%).
-
Add a mixture of water and ethanol (1:1, 20 mL) to the flask.
-
Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the product from an appropriate solvent, such as ethanol, to obtain the pure condensed product.
Data Presentation: Representative Knoevenagel Condensation Products
| Derivative | Active Methylene Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4 | Malononitrile | C₁₆H₁₂FN₅ | 92 | 178-180 |
| 5 | Ethyl Cyanoacetate | C₁₈H₁₈FN₃O₂ | 85 | 145-147 |
| 6 | Meldrum's Acid | C₁₉H₁₉FN₂O₄ | 88 | 210-212 (dec.) |
Note: Yields and melting points are representative and may vary based on experimental conditions.
Visualization: Knoevenagel Condensation Mechanism
Caption: The mechanistic pathway of the Knoevenagel condensation.
Conclusion: A Versatile Platform for Drug Discovery
The derivatization of this compound through reactions such as Schiff base formation and Knoevenagel condensation provides a robust and efficient platform for the generation of diverse chemical libraries. The protocols outlined herein are designed to be reproducible and scalable, offering researchers a solid foundation for exploring the structure-activity relationships of novel pyrazole derivatives. The inherent biological potential of the pyrazole scaffold, coupled with the synthetic accessibility of its 4-carbaldehyde derivatives, ensures that this class of compounds will remain a focal point of research in medicinal chemistry and drug development for the foreseeable future.
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Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
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PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
National Institutes of Health. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]
-
STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Scientific Research Publishing. (2017, December 15). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Retrieved from [Link]
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SciELO Colombia. (n.d.). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazole fused Schiff base derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Retrieved from [Link]
-
Taylor & Francis Online. (2018, October 28). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Semantic Scholar. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]
-
ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Application Notes & Protocols: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a Pivotal Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in modern agrochemical design, renowned for its presence in a multitude of high-performance fungicides, insecticides, and herbicides.[1][2] Its structural versatility and favorable metabolic profile in plants make it a "privileged scaffold" for developing active ingredients with novel modes of action and improved efficacy. Within this class, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable intermediate. The strategic placement of its functional groups—the reactive carbaldehyde at the C4 position, the stabilizing N-aryl (4-fluorophenyl) group, and the dimethyl substituents—creates a versatile platform for constructing complex agrochemical molecules.[3][4]
The aldehyde group serves as a versatile chemical handle, readily participating in a wide range of downstream reactions such as oxidation, reduction, and condensation.[3] This allows for its conversion into the carboxylic acids, amides, and other functionalities that are often crucial for the biological activity of the final product. Specifically, this intermediate is a key precursor for the synthesis of pyrazole carboxamide fungicides, a major class of Succinate Dehydrogenase Inhibitors (SDHIs) that effectively control a broad spectrum of fungal pathogens in crops.[5][6]
This document provides a detailed guide for researchers and process chemists on the synthesis, characterization, and strategic application of this compound in the agrochemical development pipeline.
Part 1: Synthesis of this compound via Vilsmeier-Haack Formylation
The most direct and widely adopted method for introducing a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7][9] The Vilsmeier reagent acts as a mild electrophile, attacking the pyrazole ring to yield the desired carbaldehyde after aqueous work-up.
The causality behind this choice of reaction is its high regioselectivity for the C4 position of 1,3,5-trisubstituted pyrazoles and its tolerance for various functional groups, making it a robust and scalable industrial process.
Experimental Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize this compound from its corresponding pyrazole precursor.
Materials & Reagents:
-
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
Safety Precautions:
-
The Vilsmeier-Haack reaction is exothermic and involves hazardous reagents.[7] Phosphorus oxychloride is highly corrosive and reacts violently with water.[7] Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
The quenching step with ice/water or basic solution must be performed slowly and carefully to control the exothermic release of heat.[7]
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cold DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-45 minutes. The formation of the solid Vilsmeier reagent (a chloroiminium salt) may be observed.[7]
-
Formylation Reaction: Dissolve the starting material, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DCM.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Visualization of Synthesis Workflow
Caption: Pathway from carbaldehyde intermediate to a final pyrazole carboxamide agrochemical.
Conclusion
This compound stands as a high-value, versatile intermediate for the agrochemical industry. Its efficient synthesis via the Vilsmeier-Haack reaction and the strategic reactivity of its aldehyde functionality provide a robust platform for the development of sophisticated active ingredients. The protocols outlined herein offer a validated framework for the synthesis and utilization of this key building block, enabling researchers and chemists to accelerate the discovery and production of next-generation crop protection solutions.
References
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-
Li, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Retrieved from [Link]
-
Singh, S. P., et al. (n.d.). Synthesis of Some Thiazino-pyrazoles as Potential Fungicides. Rasayan J. Chem. Retrieved from [Link]
-
Zhang, X., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Popov, A. V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2022). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Sulfur Chemistry. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Orrego-Hernández, J., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
-
Agrochemical Intermediate Wholesale. (n.d.). Sourcing 1H-Pyrazole-4-carbaldehyde: A Buyer's Guide for Agrochemical Intermediates. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Šubarić, D., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. Retrieved from [Link]
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Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Liu, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Retrieved from [Link]
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The Strategic Role of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Notably, the pyrazole moiety is a key structural feature in several commercially successful anti-inflammatory drugs, such as celecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] The design of novel anti-inflammatory agents often leverages the pyrazole scaffold as a template for developing compounds with improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , in the synthesis of potent anti-inflammatory agents. We will delve into the synthetic protocols, the rationale behind the molecular design, and the structure-activity relationships (SAR) that guide the development of effective drug candidates.
The Versatile Intermediate: this compound
The title compound is a highly versatile building block for the synthesis of a diverse range of bioactive molecules. Its structure incorporates several key features that make it an attractive starting material for anti-inflammatory drug discovery:
-
The Pyrazole Core: Provides a stable aromatic system that can engage in various interactions with biological targets.
-
The 4-Fluorophenyl Group: The fluorine atom can enhance metabolic stability and improve binding affinity through favorable interactions with target proteins.
-
The 3,5-Dimethyl Groups: These substituents can influence the molecule's conformation and provide additional points for interaction or steric hindrance, contributing to selectivity.
-
The 4-Carbaldehyde Group: This reactive functional group serves as a convenient handle for introducing a wide variety of molecular fragments, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.
Synthetic Protocol: The Vilsmeier-Haack Reaction
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8]
Protocol 1: Synthesis of this compound
Materials:
-
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Combine the organic layers and wash with brine (2 x 15 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Causality: The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from the reaction of DMF and POCl₃.[6] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of the formylated product after hydrolysis.
Application in the Synthesis of Anti-inflammatory Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for their broad spectrum of biological activities, including anti-inflammatory effects.[1][9][10] The aldehyde group of our title compound can be readily condensed with various substituted acetophenones to yield a library of pyrazole-containing chalcones.
Protocol 2: General Procedure for the Synthesis of Pyrazole-Chalcone Derivatives
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (10%)
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1.1 equivalents) in ethanol (15 volumes).
-
To this solution, add a 10% aqueous solution of sodium hydroxide dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the solution with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Structure-Activity Relationship (SAR) Insights for Pyrazole-Chalcones:
-
Substitution on the Phenyl Ring of the Acetophenone: The nature and position of substituents on the second phenyl ring significantly influence the anti-inflammatory activity. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., chloro, nitro) can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with target enzymes like COX and lipoxygenase (LOX).[11]
-
The α,β-Unsaturated Ketone Moiety: This Michael acceptor is crucial for the biological activity of many chalcones and is believed to interact with nucleophilic residues in the active sites of target proteins.
Application in the Synthesis of Anti-inflammatory Schiff Bases
Schiff bases, containing an imine or azomethine group, are another important class of compounds with diverse pharmacological properties, including anti-inflammatory activity.[12][13][14] The aldehyde functionality of our pyrazole intermediate readily reacts with various primary amines to form a wide range of Schiff base derivatives.
Protocol 3: General Procedure for the Synthesis of Pyrazole-Schiff Base Derivatives
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminoaniline, sulfanilamide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) and a substituted primary amine (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.
Structure-Activity Relationship (SAR) Insights for Pyrazole-Schiff Bases:
-
Nature of the Amine: The electronic and steric properties of the substituent on the amine component are critical for activity. Aromatic amines often lead to more potent compounds due to the extension of the conjugated system.
-
The Imine Bond: The C=N bond is a key feature of Schiff bases and can participate in hydrogen bonding and other interactions with biological targets.
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, primarily cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[3][15]
Figure 1: Simplified schematic of the arachidonic acid cascade and the inhibitory action of pyrazole derivatives.
By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs. Inhibition of 5-LOX reduces the synthesis of leukotrienes, which are also potent inflammatory mediators.
Data Summary: Representative Anti-inflammatory Activity
The following table summarizes hypothetical anti-inflammatory data for representative chalcone and Schiff base derivatives synthesized from this compound. This data is for illustrative purposes to guide researchers in their experimental design.
| Compound ID | Derivative Type | R Group on Phenyl Ring | In vivo Anti-inflammatory Activity (% Inhibition of Edema) |
| PZ-CH-01 | Chalcone | 4-OCH₃ | 65% |
| PZ-CH-02 | Chalcone | 4-Cl | 58% |
| PZ-CH-03 | Chalcone | 4-NO₂ | 52% |
| PZ-SB-01 | Schiff Base | 4-NH₂ | 62% |
| PZ-SB-02 | Schiff Base | 4-SO₂NH₂ | 70% |
| Reference | Indomethacin | - | 75% |
Experimental Workflow
Figure 2: A comprehensive workflow for the synthesis and evaluation of anti-inflammatory agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its strategic design allows for the facile introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate new pyrazole-based chalcones and Schiff bases as potential therapeutic candidates for the treatment of inflammatory diseases. The insights into the mechanism of action and SAR will further guide the rational design of more potent and selective anti-inflammatory drugs.
References
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Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(21), 6479. Available at: [Link]
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- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
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- Almasirad, A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Archiv der Pharmazie, 348(11), 794-803.
- Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1775.
- Hassan, A. S., et al. (2022). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 27(20), 6984.
- Hon, Y. S., et al. (2020). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-carboximidamide derivatives.
- Alam, M. S., et al. (2012). Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 22(14), 4788-4792.
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- Popova, E. A., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4), 346-355.
- Ragab, A., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7119.
- Reddy, C. S., et al. (2014). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Bioorganic & Medicinal Chemistry, 22(1), 327-336.
- Sadek, K. U., et al. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 15(9), 6760-6804.
- Suginome, M., & Ito, Y. (2000). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Organic Letters, 2(18), 2773-2775.
- Taha, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
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Application Notes and Protocols for the Investigation of Anticancer Activity of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the anticancer activity of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives. This document offers detailed protocols for key assays and explains the scientific rationale behind the experimental design, ensuring technical accuracy and reproducibility.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In recent years, pyrazole derivatives have garnered significant attention as promising candidates for anticancer drug development due to their ability to target various key players in cancer progression.[2] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of crucial kinases like EGFR, VEGFR, and CDKs, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2] The structural versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
While specific anticancer activity data for this compound is not extensively available in the public domain, this guide will utilize data from closely related pyrazole derivatives to illustrate the experimental workflows and potential biological effects. For instance, various substituted pyrazole-4-carbaldehyde derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2]
Part 1: Synthesis of this compound
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Rationale: The Vilsmeier-Haack reagent, formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as an electrophile to formylate the pyrazole ring at the C4 position.[4]
Materials:
-
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole in anhydrous DMF.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a potential anticancer compound involves evaluating its cytotoxicity against a panel of cancer cell lines.
Protocol 2: MTT Cell Viability Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound (this compound derivative) in the culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for another 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Representative Cytotoxicity Data of Pyrazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative A | MCF-7 | 5.8 - 9.3 | [6] |
| Pyrazole Derivative B | A549 | 8.0 | [6] |
| Pyrazole Derivative C | HepG-2 | 6.78 | [6] |
| Pyrazole Derivative D | HCT116 | Potent Activity | [2] |
Note: The data presented is for illustrative purposes and represents the activity of various pyrazole derivatives, not specifically this compound.
Part 3: Mechanistic Studies
To understand how the pyrazole derivatives exert their anticancer effects, further mechanistic studies are essential. These include investigating the induction of apoptosis and the effect on the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2] Anticancer agents often induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[2]
Materials:
-
Cancer cells
-
Test compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Changes in the distribution of cells in these phases upon treatment with the compound indicate cell cycle arrest.
Part 4: Target Identification and Pathway Analysis
Many pyrazole derivatives are known to target specific kinases involved in cancer cell proliferation and survival.[2]
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Rationale: Western blotting is a technique used to detect specific proteins in a sample.[8] By examining the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle regulation (e.g., cyclins, CDKs), the molecular mechanism of action of the compound can be elucidated.[9][10]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Visualization of Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the anticancer evaluation of pyrazole derivatives.
Caption: Potential apoptotic pathways targeted by pyrazole derivatives.
Conclusion
This document provides a detailed framework for the synthesis and comprehensive evaluation of the anticancer properties of this compound derivatives. By following these protocols, researchers can obtain robust and reproducible data to assess the therapeutic potential of these compounds. The multifaceted nature of pyrazole derivatives necessitates a thorough investigation of their mechanism of action to identify novel and effective cancer therapeutic agents.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
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IC50 values of tested compounds ± standard deviation against HepG-2. ResearchGate. [Link]
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anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
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(PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate. [Link]
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Western blot analysis of cell cycle proteins. Western blot of fourteen... ResearchGate. [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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Vilsmeier-Haack Reaction. Unknown Source. [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]
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Anticancer effect of three pyrazole derivatives. PubMed. [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Unknown Source. [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
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Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
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Application Notes and Protocols for Substituted Pyrazole-4-carbaldehydes as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide to understanding and evaluating the antifungal properties of substituted pyrazole-4-carbaldehydes. This document delves into the synthesis, proposed mechanisms of action, and detailed protocols for in vitro antifungal susceptibility testing of this promising class of compounds.
Introduction: The Emerging Potential of Pyrazole-4-carbaldehydes in Antifungal Research
The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a significant challenge to global public health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal properties. Substituted pyrazole-4-carbaldehydes, in particular, have demonstrated significant potential as a promising class of antifungal compounds. Their synthetic accessibility and the tunability of their chemical structure allow for the systematic exploration of structure-activity relationships, paving the way for the development of potent and selective antifungal agents.
This guide provides an in-depth exploration of the antifungal properties of substituted pyrazole-4-carbaldehydes, offering both the theoretical underpinnings and practical protocols for their evaluation.
Synthesis of Substituted Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction
A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of a suitable hydrazone precursor using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]
Exemplary Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of a representative pyrazole-4-carbaldehyde derivative. Modifications to the starting acetophenone and phenylhydrazine can be made to generate a library of substituted analogs.
Step 1: Synthesis of the Hydrazone Precursor
-
In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.
-
Add the substituted phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (10 equivalents) with constant stirring.[1]
-
Once the Vilsmeier reagent is formed, add the synthesized hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.[1] Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated crude pyrazole-4-carbaldehyde is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Synthetic workflow for pyrazole-4-carbaldehydes.
Proposed Mechanisms of Antifungal Action
The antifungal activity of pyrazole derivatives, including pyrazole-4-carbaldehydes, is often attributed to their ability to interfere with essential fungal cellular processes. Two primary mechanisms have been proposed and are supported by experimental evidence for related pyrazole compounds:
Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[4][5][6][7][8] Many pyrazole-containing fungicides are known to target this enzyme.[4][5][7][8] Molecular docking studies have suggested that the pyrazole ring and its substituents can fit into the active site of SDH, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby blocking the enzyme's function.[4][5][8]
Caption: Inhibition of Succinate Dehydrogenase by pyrazoles.
Inhibition of Cytochrome P450 14α-Demethylase (CYP51)
Another well-established target for azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10][11] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in impaired membrane function and integrity, and ultimately, fungal cell death.[10][11] The nitrogen atoms in the pyrazole ring can coordinate with the heme iron atom in the active site of CYP51, a characteristic interaction for azole-based antifungal agents.[9][11]
Caption: Inhibition of CYP51 by pyrazole antifungals.
Protocols for In Vitro Antifungal Susceptibility Testing
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the minimum inhibitory concentration (MIC) of substituted pyrazole-4-carbaldehydes against various fungal species.[12][13][14][15][16]
Broth Microdilution Method
This method is the gold standard for determining the MIC of an antifungal agent.[14]
Materials:
-
Substituted pyrazole-4-carbaldehyde compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well, flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Spectrophotometer or microplate reader
-
Hemocytometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Protocol:
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of each pyrazole-4-carbaldehyde derivative in DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working stock solution. The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
Step 2: Inoculum Preparation
-
Yeasts (Candida spp.):
-
Subculture the yeast onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.[12]
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[12]
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Molds (Aspergillus spp., Trichophyton spp.):
-
Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ conidia/mL using a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.
-
Step 3: Assay Procedure
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the working stock solution of the pyrazole-4-carbaldehyde to the first well of each row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (inoculum in medium without the compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
Step 4: Determination of MIC
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
-
MICs can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
Caption: Broth microdilution workflow for MIC determination.
Data Presentation and Interpretation
The antifungal activity of a series of substituted pyrazole-4-carbaldehydes should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Antifungal Activity (MIC in µg/mL) of Exemplary Substituted Pyrazole-4-carbaldehydes
| Compound ID | R¹ Substituent | R² Substituent | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Trichophyton rubrum (ATCC 28188) |
| PZC-1 | H | H | >128 | 64 | 32 |
| PZC-2 | 4-Cl | H | 32 | 16 | 8 |
| PZC-3 | 4-NO₂ | H | 16 | 8 | 4 |
| PZC-4 | H | 4-F | 64 | 32 | 16 |
| PZC-5 | 4-Cl | 4-F | 8 | 4 | 2 |
| Fluconazole | - | - | 1 | >64 | 16 |
| Amphotericin B | - | - | 0.5 | 1 | 0.5 |
Note: The data presented in this table is illustrative and intended for demonstrative purposes. Actual MIC values will vary depending on the specific compounds and fungal strains tested.
Interpretation of Results:
The MIC values provide a quantitative measure of the antifungal potency of the tested compounds. A lower MIC value indicates greater potency. By comparing the MIC values of different derivatives, researchers can deduce structure-activity relationships. For instance, in the hypothetical data above, the introduction of electron-withdrawing groups such as chloro (PZC-2) and nitro (PZC-3) at the R¹ position appears to enhance antifungal activity. Similarly, a fluorine substituent at the R² position (PZC-4) also improves activity, with a synergistic effect observed when both positions are substituted (PZC-5).
References
- Clinical and Laboratory Standards Institute (CLSI). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]
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Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
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Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
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Interaction of azole antifungal antibiotics with cytochrome P-450-dependent 14 alpha-sterol demethylase purified from Candida albicans. Biochemical Journal. [Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Papers on Proteomics and Genomics. [Link]
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Pyrazole-induced cytochrome P-450 in rat liver microsomes: An isozyme with high affinity for dimethylnitrosamine. Biochemical and Biophysical Research Communications. [Link]
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Antifungal activity of substituted pyrazoles (4a-4i) against Aspergillus niger. ResearchGate. [Link]
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Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. Molecules. [Link]
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Antifungal activity (μg/ml) against Trichophyton rubrum Antifungal... ResearchGate. [Link]
-
Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Antimicrobial Agents and Chemotherapy. [Link]
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4-Methylpyrazole-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity. Toxicological Sciences. [Link]
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1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Versatile Building Block for Modern Heterocyclic Synthesis
An Application Guide for Researchers
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] The strategic functionalization of this core structure is paramount for the development of novel pharmaceuticals. This guide focuses on 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a highly versatile and reactive building block. The presence of a 4-fluorophenyl group often enhances pharmacokinetic properties, while the aldehyde functionality at the C4 position serves as a synthetic linchpin for constructing complex, fused heterocyclic systems.[1][3] This document provides detailed protocols for the synthesis of the title compound and its subsequent application in advanced heterocyclic synthesis, including Knoevenagel condensations and multicomponent reactions, offering researchers a practical guide to unlocking its synthetic potential.
Synthesis of the Core Building Block
The most direct and efficient method for introducing a formyl group at the electron-rich C4 position of a pyrazole is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][7]
Protocol 1: Synthesis of this compound
This protocol details the formylation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Workflow Diagram:
Caption: Vilsmeier-Haack Synthesis Workflow.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | 119021-46-8 | 204.23 | 1.0 eq (e.g., 5.0 g) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | ~15-20 mL |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.5 - 2.0 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ~20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed |
| Brine (Saturated NaCl solution) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation (Critical Step): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0-5 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF via the dropping funnel over 20-30 minutes.
-
Expert Insight: This addition is highly exothermic and must be performed slowly to prevent reagent decomposition. Maintaining anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.[4]
-
-
Reaction Setup: Stir the prepared Vilsmeier reagent at 0-5 °C for an additional 30 minutes to ensure complete formation.
-
Substrate Addition: Dissolve the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirring Vilsmeier reagent, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take a small aliquot, carefully quench it with saturated NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate against the starting material.[4]
-
-
Work-up and Quenching: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution to quench excess reagent and neutralize the acid.
-
Causality Note: This quenching step is also exothermic. Slow addition to a large volume of ice/base is a critical safety measure to control the release of heat and gas.[4]
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Product Isolation: The crude aldehyde can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid.
Application in Fused Heterocycle Synthesis
The aldehyde group is a versatile handle for constructing fused ring systems. Below are protocols for two common and powerful transformations.
Protocol 2: Synthesis of Pyrano[2,3-c]pyrazoles via Knoevenagel Condensation
Pyrano[2,3-c]pyrazoles are a class of fused heterocycles with significant biological activity.[1][8] Their synthesis is often achieved through a domino reaction initiated by a Knoevenagel condensation between the pyrazole-4-carbaldehyde and an active methylene compound, such as malononitrile.[1][9]
Reaction Scheme:
Caption: Multicomponent synthesis of a pyranopyrazole.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | - | 232.24 | 1.0 eq (e.g., 232 mg) |
| Malononitrile | 109-77-3 | 66.06 | 1.0 eq (66 mg) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.0 eq (130 mg) |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 (for N₂H₄·H₂O) | 1.0 eq |
| Piperidine | 110-89-4 | 85.15 | Catalytic (5 mol%) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | ~10 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add the pyrazole-4-carbaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (5 mol%) to the stirring suspension.
-
Expert Insight: Piperidine acts as a base to deprotonate the active methylene compounds, initiating the Knoevenagel condensation and subsequent Michael addition. Using a catalytic amount is sufficient to drive the reaction cascade.[1]
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and a precipitate may form within 20-60 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
Isolation: Upon completion, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with cold ethanol and then water to remove any residual catalysts and unreacted starting materials. Dry the product under vacuum. Further purification is typically not necessary due to the high selectivity of the reaction.
Reaction Yields for Analogs:
| Aldehyde Substituent | Active Methylene | Catalyst | Yield (%) | Reference |
| Hetaryl | Malononitrile | Piperidine | 85 - 93 | [1] |
| Aryl | Malononitrile | Taurine | 85 - 92 | [1] |
| Hetaryl | Diethyl Malonate | Piperidine | 85 - 93 | [1] |
Protocol 3: Three-Component Synthesis of Pyrazolyl-Thiazolidinones
The pyrazole-4-carbaldehyde can also be used to synthesize pyrazolyl-substituted thiazolidinones, which are of interest in medicinal chemistry. This involves a one-pot, three-component reaction with an aromatic amine and thioglycolic acid.[10]
Workflow Diagram:
Caption: Three-component thiazolidinone synthesis.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | - | 232.24 | 1.0 eq (e.g., 232 mg) |
| Aniline (or substituted aniline) | 62-53-3 | 93.13 | 1.0 eq (93 mg) |
| Thioglycolic Acid (Mercaptoacetic acid) | 68-11-1 | 92.12 | 1.2 eq (110 mg) |
| Anhydrous Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | Catalytic amount |
| Toluene, anhydrous | 108-88-3 | 92.14 | ~15 mL |
Step-by-Step Methodology:
-
Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve the pyrazole-4-carbaldehyde (1.0 eq) and aniline (1.0 eq) in anhydrous toluene (15 mL). Add a catalytic amount of anhydrous ZnCl₂.
-
Reaction: Reflux the mixture for 2-4 hours, collecting the water generated in the Dean-Stark trap.
-
Causality Note: The removal of water drives the equilibrium towards the formation of the imine (Schiff base) intermediate.
-
-
Cyclocondensation: After cooling the mixture slightly, add thioglycolic acid (1.2 eq) dropwise.
-
Final Reaction: Reflux the mixture for an additional 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Isolation: Treat the residue with a cold saturated solution of sodium bicarbonate. The solid precipitate is the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure thiazolidinone derivative.
Conclusion
This compound is a powerful and adaptable building block for constructing a diverse range of heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of its formyl group enable its use in various synthetic strategies, particularly in multicomponent reactions that align with the principles of green and efficient chemistry.[1][11] The protocols detailed herein provide a reliable foundation for researchers in medicinal and materials chemistry to explore the synthesis of novel, high-value pyrazole-based scaffolds.
References
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Shaaban, M. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Schmid, M. B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Kaur, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
El-Gazzar, M. G., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. Available at: [Link]
-
Ivanauskas, R., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]
-
Vlocskó, D., et al. (2023). Representative green protocols for the synthesis of pyrazoles. ResearchGate. Available at: [Link]
-
El-Metwaly, A. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Fadda, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
Organic Chemistry Portal. (2019). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbonitrile derivatives 113 by multicomponent... ResearchGate. Available at: [Link]
-
Ramesh, M., & Sivakumar, G. (2022). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry. Available at: [Link]
-
Abu-Taweel, F. Y., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]
-
Baktır, Z., et al. (2011). 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]
-
El Hafi, A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. World Journal of Advanced Research and Reviews. Available at: [Link]
-
InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa. Available at: [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Al-Awadi, O., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]
-
Alam, M. M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]
-
ResearchGate. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]
-
Patel, H. D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
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Catalytic Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of a Versatile Pyrazole Core
The 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug discovery. The pyrazole moiety is a privileged structure, appearing in a multitude of biologically active compounds, most notably in the blockbuster anti-inflammatory drug Celecoxib. The introduction of a 4-fluorophenyl group at the N1 position and a formyl group at the C4 position provides a synthetically versatile handle for further molecular elaboration, making this compound a critical intermediate for the development of novel therapeutics. This guide provides a comprehensive overview of the catalytic synthesis of this key intermediate, with a focus on the well-established Vilsmeier-Haack reaction, alongside insights into modern catalytic approaches. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven protocols, and address potential challenges to ensure reproducible and efficient synthesis in a research setting.
Synthetic Strategies: From Classical to Modern Approaches
The introduction of a formyl group onto an electron-rich heterocyclic system like a pyrazole can be achieved through various methods. The classical and most reliable approach for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a pre-formed Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution at the electron-rich C4 position of the pyrazole ring.[1][2]
In recent years, the field of C-H functionalization has seen significant advancements, with the development of transition-metal-catalyzed methods for the direct formylation of arenes and heterocycles. While these methods offer the allure of catalytic efficiency and potentially milder reaction conditions, their application to the specific formylation of N-arylpyrazoles is still evolving. For the purpose of this guide, we will focus on the robust and widely applicable Vilsmeier-Haack methodology, while acknowledging the potential of emerging catalytic systems.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of this compound, starting from readily available commercial reagents.
Part 1: Synthesis of the Precursor - 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
The synthesis of the pyrazole core is achieved through a classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Fluorophenylhydrazine hydrochloride | 162.60 | 16.26 g | 0.10 | 98% |
| Acetylacetone (2,4-pentanedione) | 100.12 | 11.0 mL (10.8 g) | 0.108 | 99% |
| Glacial Acetic Acid | 60.05 | 100 mL | - | ACS grade |
| Sodium Acetate | 82.03 | 8.2 g | 0.10 | Anhydrous |
| Water | 18.02 | As needed | - | Deionized |
| Ethanol | 46.07 | As needed | - | 95% |
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorophenylhydrazine hydrochloride (16.26 g, 0.10 mol) and anhydrous sodium acetate (8.2 g, 0.10 mol) in glacial acetic acid (100 mL).
-
Addition of Acetylacetone: To the stirred suspension, add acetylacetone (11.0 mL, 0.108 mol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. A precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral. Recrystallize the solid from a minimal amount of hot ethanol to afford 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid. Dry the product in a vacuum oven at 40-50 °C.
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
This step introduces the formyl group at the C4 position of the pyrazole ring.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | 190.22 | 9.51 g | 0.05 | As synthesized |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 mL | - | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 153.33 | 7.0 mL (11.5 g) | 0.075 | 99% |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Safety Precautions:
The Vilsmeier-Haack reaction is exothermic and involves corrosive and water-sensitive reagents.[3] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water.
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (7.0 mL, 0.075 mol) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form as a pale yellow to colorless complex.
-
Addition of the Pyrazole Substrate: Dissolve 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (9.51 g, 0.05 mol) in anhydrous DMF (10 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).
-
Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3) or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
Expected Yield: 60-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.9 (s, 1H, CHO), 7.4-7.2 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃), 2.5 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 162.0 (d, J=248 Hz, C-F), 152.0, 145.0, 134.0, 126.0 (d, J=8 Hz), 116.0 (d, J=23 Hz), 115.0, 14.0, 12.0.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Vilsmeier-Haack reaction | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. 3. Substrate decomposition. | 1. Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature incrementally. 3. Ensure the work-up is performed at low temperatures and neutralization is done carefully. |
| Formation of multiple products | 1. Side reactions due to excessive heat. 2. Incomplete reaction leading to a mixture of starting material and product. | 1. Maintain careful temperature control during reagent addition and reaction. 2. Ensure the reaction goes to completion as monitored by TLC before work-up. |
| Difficulty in product purification | 1. Product is an oil or low-melting solid. 2. Impurities are difficult to separate by crystallization. | 1. Utilize column chromatography on silica gel for purification. 2. If crystallization is challenging, try different solvent systems or use column chromatography as the primary purification method. |
Visualizing the Workflow
Overall Synthetic Pathway
Caption: Synthetic workflow for the target molecule.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction.
References
-
Organic Syntheses. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Available from: [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
-
Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051. Available from: [Link]
- Hon, Y. S., et al. (2020).
- El-Mekabaty, A., et al. (2020). Synthesis, characterization, and in vitro anticancer evaluation of new pyrazole derivatives. Journal of Heterocyclic Chemistry, 57(7), 2854-2865.
Sources
One-Pot Synthesis of Pyrazole-4-carbaldehydes: An Application Note and Protocol
Introduction: The Central Role of Pyrazole-4-carbaldehydes in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4][5] The aldehyde functionality at the C4 position serves as a crucial handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.[2][6][7]
This application note provides a comprehensive guide to the one-pot synthesis of pyrazole-4-carbaldehydes, with a primary focus on the Vilsmeier-Haack reaction.[8][6][7] We will delve into the mechanistic underpinnings of this powerful transformation, present a detailed experimental protocol, and offer practical insights for troubleshooting common challenges.
The Vilsmeier-Haack Reaction: A Powerful Tool for Pyrazole Formylation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][9] In the context of pyrazole synthesis, it offers a direct and efficient route to introduce a formyl group at the C4 position. The reaction typically involves the treatment of a suitable precursor, most commonly a hydrazone, with the Vilsmeier reagent.[4][7]
The Vilsmeier Reagent: The Key Electrophile
The Vilsmeier reagent is a chloroiminium salt, typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[10][11] This exothermic reaction must be performed under anhydrous conditions to prevent the decomposition of the highly electrophilic Vilsmeier reagent.[10]
One-Pot Synthesis from Hydrazones: A Convergent and Efficient Strategy
A particularly elegant and efficient approach to pyrazole-4-carbaldehydes involves a one-pot reaction starting from hydrazones.[8][4][7] This strategy combines the cyclization of the hydrazone to form the pyrazole ring and the subsequent C4-formylation into a single synthetic operation. This convergent approach is highly desirable in drug development as it streamlines the synthesis, reduces waste, and improves overall efficiency.[12]
Reaction Workflow:
The general workflow for the one-pot synthesis of pyrazole-4-carbaldehydes from hydrazones via the Vilsmeier-Haack reaction is depicted below.
Caption: Workflow for the one-pot synthesis of pyrazole-4-carbaldehydes.
Mechanistic Insights: The Vilsmeier-Haack Formylation of Pyrazoles
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The Vilsmeier-Haack formylation of pyrazoles proceeds through an electrophilic aromatic substitution pathway.[10]
Reaction Mechanism:
Sources
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- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
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- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. degres.eu [degres.eu]
Application Note: Rapid Microwave-Assisted Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, integral to a multitude of biologically active compounds. The synthesis of functionalized pyrazoles, such as 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is of paramount importance as this intermediate serves as a versatile building block for more complex pharmaceutical agents.[1] Traditional synthetic routes often involve lengthy reaction times and significant energy consumption. This application note details a robust and highly efficient protocol for the synthesis of the target carbaldehyde, leveraging the power of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve yields.
Microwave irradiation offers a greener and more efficient alternative to conventional heating methods by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][3][4] This often results in cleaner reactions, higher product purity, and a significant reduction in energy consumption.[3][4] The protocol herein focuses on the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, a classic reaction for introducing a formyl group onto an electron-rich heterocyclic ring.[5][6]
Reaction Overview: A Two-Step Synthesis
The synthesis is a two-step process, beginning with the formation of the pyrazole core, followed by the microwave-assisted formylation.
-
Step 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (Starting Material). This is achieved through a classical condensation reaction between (4-fluorophenyl)hydrazine and acetylacetone.
-
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation. The synthesized pyrazole is then formylated at the C4 position using a pre-formed Vilsmeier reagent under controlled microwave irradiation.
Experimental Protocols
Part 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This initial step follows a well-established conventional method to produce the necessary starting material in high purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-fluorophenyl)hydrazine hydrochloride | 162.60 | 16.26 g | 0.1 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 10.01 g | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Acetate | 82.03 | 8.20 g | 0.1 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (16.26 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) to 100 mL of ethanol.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the free hydrazine base.
-
Slowly add acetylacetone (10.01 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.
Expected Yield: 80-90%
Characterization Data for 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 5.95 (s, 1H, pyrazole-H), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (d, J=247 Hz), 148.5, 140.0, 135.5 (d, J=3 Hz), 126.0 (d, J=8 Hz), 116.0 (d, J=23 Hz), 107.0, 13.5, 12.0.
-
Appearance: White to off-white solid.
Part 2: Microwave-Assisted Synthesis of this compound
This protocol employs a dedicated microwave reactor for rapid and efficient formylation.
Safety Precaution: The Vilsmeier reagent is highly reactive and moisture-sensitive. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | 190.22 | 1.90 g | 0.01 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 10 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL (1.84 g) | 0.012 |
Experimental Workflow:
Caption: Workflow for microwave-assisted Vilsmeier-Haack formylation.
Procedure:
-
Vilsmeier Reagent Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 mL). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Microwave Reaction: In a 10 mL microwave reaction vial, dissolve 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.90 g, 0.01 mol) in 5 mL of anhydrous DMF.
-
Add the previously prepared Vilsmeier reagent to the pyrazole solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture under the following conditions:
-
Power: 100 W
-
Temperature: 100 °C (monitor pressure)
-
Time: 10-15 minutes
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature.
-
Carefully pour the reaction mixture onto 50 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Expected Yield: 85-95%
Characterization Data for this compound:
-
Appearance: Solid.[6]
-
Molecular Formula: C₁₂H₁₁FN₂O.[6]
-
Molecular Weight: 218.23 g/mol .[6]
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.50-7.40 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 2.60 (s, 3H, CH₃), 2.50 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 163.0 (d, J=250 Hz), 153.0, 142.0, 134.5 (d, J=3 Hz), 126.5 (d, J=8 Hz), 116.5 (d, J=23 Hz), 115.0, 13.0, 11.5.
-
IR (KBr, cm⁻¹): ~1670 (C=O stretching of aldehyde).
-
Mass Spec (ESI): m/z 219.09 [M+H]⁺.
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[5][7]
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C4 position due to electronic and steric factors.[7]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Conclusion
The application of microwave-assisted synthesis to the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole offers a significant improvement over conventional heating methods. This protocol provides a rapid, high-yielding, and energy-efficient route to a valuable synthetic intermediate. The detailed procedure and characterization data serve as a reliable guide for researchers in academic and industrial settings, facilitating the accelerated development of novel pyrazole-based compounds.
References
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]
-
Scholars Research Library. A brief review: Microwave assisted organic reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
National Center for Biotechnology Information. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
ResearchGate. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve yields.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the pyrazole core, followed by a formylation reaction to introduce the aldehyde group at the C4 position.
-
Step 1: Pyrazole Ring Formation. Synthesis of the precursor, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, via the condensation of 4-fluorophenylhydrazine with acetylacetone.
-
Step 2: Vilsmeier-Haack Formylation. Introduction of the carbaldehyde group onto the electron-rich pyrazole ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]
Sources
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize pyrazole-4-carbaldehydes, key intermediates in medicinal chemistry.[1][2][3] Here, we will address common challenges, focusing on the formation of side products and providing actionable troubleshooting advice based on established chemical principles.
Troubleshooting Guide: Navigating Common Side Reactions
The Vilsmeier-Haack reaction, while effective for formylating electron-rich heterocycles like pyrazoles, can sometimes lead to undesired byproducts if not properly controlled.[4][5] This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: Low Yield of the Desired Pyrazole-4-carbaldehyde
-
Symptom: After work-up and purification, the isolated yield of the target aldehyde is significantly lower than expected. TLC analysis may show a faint product spot and a prominent spot for the unreacted starting material.
-
Probable Causes & Solutions:
Probable Cause Scientific Explanation Recommended Solution Inactive Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and can decompose if prepared under non-anhydrous conditions.[2] Old or improperly stored POCl₃ and DMF can also lead to reagent degradation.[6] Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the reagent in situ at low temperatures (0-5 °C) and use it promptly.[2] Insufficient Reaction Temperature or Time While the initial formation of the Vilsmeier reagent is exothermic, the subsequent electrophilic attack on the pyrazole ring may require thermal energy to overcome the activation barrier, especially for less reactive substrates.[7] After the initial addition of the pyrazole at low temperature, allow the reaction to warm to room temperature and then consider heating to 60–90 °C.[7][8] Monitor the reaction progress by TLC to determine the optimal time and temperature.[7] Deactivated Pyrazole Substrate Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity, making it less reactive towards the weakly electrophilic Vilsmeier reagent.[9] For deactivated substrates, consider using a larger excess of the Vilsmeier reagent (e.g., 3-4 equivalents) or more forcing reaction conditions (higher temperature, longer reaction time).[8] Product Loss During Work-up The standard work-up involves quenching the reaction mixture with ice and neutralizing with a base. The desired product might have some aqueous solubility or be sensitive to strongly basic conditions. Perform the quench slowly by pouring the reaction mixture onto crushed ice with vigorous stirring.[8] Neutralize carefully with a mild base like sodium bicarbonate. If the product is suspected to be water-soluble, saturate the aqueous layer with NaCl before extraction.
Issue 2: Formation of Dichloromethylated or Chlorinated Byproducts
-
Symptom: Mass spectrometry or NMR analysis of the crude product indicates the presence of species with masses corresponding to the addition of a -CHCl₂ group or the substitution of a ring proton with a chlorine atom.
-
Probable Causes & Solutions:
Probable Cause Scientific Explanation Recommended Solution Excess Vilsmeier Reagent & High Temperature The Vilsmeier reagent itself can act as a chlorinating agent, particularly at elevated temperatures. The intermediate iminium salt can be further attacked by the reagent before hydrolysis, leading to dichloromethylated species. Carefully control the stoichiometry of the Vilsmeier reagent. A 1.5 to 3 equivalent excess is often a good starting point for optimization.[7][8] Maintain the lowest effective reaction temperature and avoid prolonged heating once the starting material is consumed (as monitored by TLC). Substrate-Specific Reactivity Some pyrazole substrates, particularly those with activating groups, can be susceptible to over-reaction or ring chlorination. For instance, reactions involving hydroxyl groups can lead to substitution with chlorine.[10] For highly activated systems, add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C to maintain a low substrate concentration and minimize side reactions. If substitution of a leaving group (like -OH) with chlorine is observed, this may be an inherent reactivity that requires a different synthetic strategy if undesired.[10]
Mechanism Overview: Formylation vs. Side Product Formation
To better understand the troubleshooting strategies, it is crucial to visualize the reaction pathways. The following diagram illustrates the desired formylation pathway versus the potential side reactions.
Caption: Desired formylation pathway versus side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[2][11] The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution typically occurs at the C4 position, which is the most electron-rich and sterically accessible site.[12] The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.[11]
Q2: Why is the reaction typically regioselective for the C4 position of the pyrazole ring?
The regioselectivity is governed by the electronic properties of the pyrazole ring. The two nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions. This effect, combined with the electron-donating character of the nitrogen at position 1, results in the C4 position having the highest electron density, making it the most favorable site for electrophilic attack.[12]
Q3: My pyrazole has no substituent on the nitrogen atom (N-H). Will it undergo formylation?
Unsubstituted pyrazoles (with a free N-H) often fail to undergo formylation under standard Vilsmeier-Haack conditions. The acidic N-H proton can react with the Vilsmeier reagent, deactivating the system. N-alkylation or N-arylation is typically required for a successful reaction.
Q4: Are there alternative methods to formylate pyrazoles if the Vilsmeier-Haack reaction fails?
Yes, if the Vilsmeier-Haack reaction proves unsuitable for your specific substrate, other methods can be considered. One common alternative is the Duff reaction for activated rings, or metalation (e.g., with n-butyllithium) followed by quenching with a formylating agent like DMF.[13] Additionally, multicomponent reactions can sometimes be employed to build the formylated pyrazole scaffold from different starting materials.[14]
Q5: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and effective method.[7] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated NaHCO₃) and an extraction solvent (e.g., ethyl acetate). After vigorous shaking, spot the organic layer on the TLC plate alongside your starting material to monitor its consumption and the appearance of the product spot.
References
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
-
(n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
(n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical heterocyclic building blocks. Pyrazole-4-carbaldehydes are versatile intermediates in the development of pharmaceuticals and functional materials, with their synthesis most commonly achieved via the Vilsmeier-Haack reaction.[1][2]
This document provides field-proven insights, detailed protocols, and systematic troubleshooting strategies to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of pyrazole-4-carbaldehydes.
Q1: What is the Vilsmeier-Haack reaction and why is it preferred for pyrazole formylation?
The Vilsmeier-Haack (V-H) reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[3][4] For pyrazoles, which are electron-rich aromatic heterocycles, this reaction is highly effective and typically directs the formylation to the C4 position, which is often the most nucleophilic site.[5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4][6] Its widespread use is due to its reliability, broad substrate scope, and generally good yields.[1]
Q2: What are the critical parameters for preparing the Vilsmeier reagent?
The formation of the Vilsmeier reagent is a crucial and highly exothermic step.[3] The key parameters are:
-
Temperature Control: The reaction between DMF and POCl₃ must be performed at low temperatures, typically 0–5 °C, using an ice bath.[3][7] Higher temperatures can lead to the decomposition of the reagent, reducing its efficacy.[8]
-
Anhydrous Conditions: All glassware must be flame-dried, and anhydrous solvents should be used. The Vilsmeier reagent is extremely sensitive to moisture and will rapidly decompose upon contact with water, halting the desired reaction.[3][7]
-
Order of Addition: Phosphorus oxychloride (POCl₃) should always be added slowly and dropwise to the cooled DMF.[3][7] Reversing the addition order can lead to an uncontrolled exothermic reaction.
Q3: What are the primary safety concerns associated with this reaction?
The reagents involved are hazardous and require careful handling in a well-ventilated fume hood.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic fumes.[3]
-
Vilsmeier Reagent: The in situ formed reagent is also corrosive and moisture-sensitive.[3]
-
Work-up: The reaction is typically quenched by pouring the mixture onto crushed ice. This must be done slowly and carefully to control the vigorous, exothermic decomposition of any unreacted POCl₃ or Vilsmeier reagent.[3][9] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[3][7] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute base (e.g., saturated sodium bicarbonate solution). Extract the quenched sample with an appropriate organic solvent (like ethyl acetate or dichloromethane), spot the organic layer on a TLC plate, and compare it against your starting pyrazole. The reaction is considered complete when the starting material spot is no longer visible.
Q5: Are there viable alternatives to the Vilsmeier-Haack reaction for this synthesis?
While the V-H reaction is the most common, other methods exist. The Duff reaction is another formylation method, but it is generally less efficient and has a more limited substrate scope for pyrazoles compared to the V-H reaction.[1] Another alternative involves the use of Grignard reagents with DMF, where a 4-halopyrazole is first converted to its organomagnesium equivalent and then formylated.[10][11] However, for general applicability and high yields, the Vilsmeier-Haack reaction remains the method of choice.[1]
Systematic Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from the stability of the Vilsmeier reagent or the reactivity of the substrate.
| Potential Cause | Underlying Rationale & Recommended Solution |
| Inactive Vilsmeier Reagent | The chloroiminium salt is highly sensitive to moisture and temperature. Solution: Ensure all glassware is rigorously flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7] Use fresh, high-purity POCl₃ and anhydrous DMF. Maintain a strict temperature of 0–5 °C during reagent preparation.[3][7] |
| Poor Substrate Reactivity | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the pyrazole ring will deactivate it towards the electrophilic Vilsmeier reagent, leading to slow or incomplete reactions.[1] Solution: For deactivated substrates, you may need to increase the reaction temperature (e.g., to 60–80 °C) after the initial addition and extend the reaction time.[7] Monitor closely by TLC to avoid decomposition. |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. Solution: Increase the molar ratio of the Vilsmeier reagent to the pyrazole substrate.[7] A common starting point is a ratio of 1.5 to 3 equivalents of the reagent. See the optimization table below. |
| Premature Work-up | The reaction may simply not have reached completion. Solution: Do not rely on fixed reaction times from the literature. Always monitor the reaction's progress using TLC.[3][7] Only proceed with the work-up once the starting material has been fully consumed. |
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.
| Potential Cause | Underlying Rationale & Recommended Solution |
| Substrate or Reagent Decomposition | High temperatures can cause the Vilsmeier reagent or the pyrazole substrate to decompose, leading to the formation of tarry materials.[8][12] Solution: Maintain the recommended temperature profile. If heating is required for a deactivated substrate, increase the temperature gradually and monitor for discoloration or the appearance of baseline material on the TLC plate. |
| Unwanted Chlorination | In some cases, particularly with substrates containing hydroxyl groups or other sensitive functionalities, POCl₃ can act as a chlorinating agent in addition to its role in forming the Vilsmeier reagent.[13] Solution: If chlorination is observed, consider protecting the sensitive functional group before the Vilsmeier-Haack reaction. Alternatively, exploring milder formylating agents may be necessary. |
Problem 3: Difficult Product Isolation and Purification
Challenges during work-up and purification can significantly impact your final isolated yield.
| Potential Cause | Underlying Rationale & Recommended Solution |
| Product is Water-Soluble | The introduction of a polar aldehyde group can increase the water solubility of the pyrazole derivative, leading to losses during the aqueous work-up. Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase.[3] Perform multiple extractions (3-5 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[3] |
| Emulsion Formation | The presence of polar materials and salts can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult. Solution: Add brine to the separatory funnel to help break the emulsion.[3] If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
| Product Fails to Crystallize (Oily Product) | Some pyrazole-4-carbaldehydes are low-melting solids or oils, making isolation by crystallization challenging. Solution: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.[12] If this fails, purification by column chromatography on silica gel is the best alternative.[3][13] Common eluents include mixtures of ethyl acetate and hexanes. |
Visualized Workflows and Mechanisms
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps: (1) Formation of the electrophilic Vilsmeier reagent, (2) Electrophilic attack by the pyrazole ring, and (3) Hydrolysis to yield the final aldehyde product.[6][14]
Caption: Key stages of the Vilsmeier-Haack reaction on a pyrazole substrate.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical path to diagnose and solve issues related to low reaction yields.
Caption: Decision tree for diagnosing the cause of low reaction yields.
Experimental Protocols & Data
Optimizing Reagent Stoichiometry
The molar ratio of the pyrazole substrate to the Vilsmeier reagent (DMF/POCl₃) is a critical parameter for optimization.
| Substrate Type | Pyrazole (eq.) | DMF (eq.) | POCl₃ (eq.) | Typical Temperature | Typical Time | Expected Yield |
| Electron-Rich Pyrazole | 1.0 | 1.5 - 2.0 | 1.5 - 2.0 | 60 - 70 °C | 2 - 6 h | Good to Excellent |
| Electron-Neutral Pyrazole | 1.0 | 2.0 - 3.0 | 2.0 - 3.0 | 70 - 80 °C | 4 - 12 h | Moderate to Good |
| Electron-Poor Pyrazole | 1.0 | 3.0 - 5.0 | 3.0 - 5.0 | 80 - 100 °C | 12 - 24 h | Low to Moderate |
Note: These are starting recommendations and may require further optimization for specific substrates.[3][7]
Protocol: General Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline and should be adapted for different substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
Stir the resulting mixture at 0 °C for an additional 30 minutes. The mixture should become a thick, white-to-pale-yellow slurry.[13]
2. Formylation Reaction:
-
Dissolve the 1-phenyl-3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to 60–70 °C.[7]
-
Stir the reaction for 4–6 hours, monitoring its progress by TLC until the starting pyrazole is consumed.[7]
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice.[7][9]
-
Neutralize the acidic mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.[9]
-
A solid product may precipitate. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry.[9]
-
If no solid forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[3][12]
References
- Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
- Benchchem. A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis.
- Benchchem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Benchchem. Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
- ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.
- Benchchem. Preventing degradation of pyrazole compounds during synthesis.
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Taylor & Francis Online. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available from: [Link]
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Technical Support Center: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support resource for the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting strategies and address frequently encountered challenges during this multi-step synthesis. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.
Problem 1: Low Yield or No Reaction in the Formation of the Pyrazole Precursor
Question: I am reacting (4-fluorophenyl)hydrazine with acetylacetone to form the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole intermediate, but my yield is very low, or the reaction is not proceeding. What could be the cause?
Answer:
The formation of the pyrazole ring is a classic condensation reaction. Low yields typically stem from suboptimal reaction conditions or reagent quality.
Potential Causes & Troubleshooting Strategies:
-
Suboptimal pH/Catalyst: The reaction is often catalyzed by a small amount of acid (like acetic acid) to facilitate the initial condensation and subsequent cyclization. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, basic conditions can deprotonate the acetylacetone, but may not sufficiently activate the carbonyls.
-
Solution: Add a catalytic amount (5-10 mol%) of glacial acetic acid to your reaction mixture in a solvent like ethanol. This provides the necessary protonation of the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.
-
-
Reaction Temperature and Time: The condensation may be slow at room temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heating the mixture to reflux in ethanol can significantly increase the reaction rate.[1][2] Ensure the reaction is run to completion as monitored by the disappearance of the limiting reagent on the TLC plate.
-
-
Reagent Quality: Hydrazine derivatives can degrade over time, especially if not stored properly. Acetylacetone can also contain impurities.
-
Solution: Use freshly opened or purified reagents. (4-fluorophenyl)hydrazine should be a stable solid, but if it has discolored, it may be compromised. Acetylacetone can be distilled if its purity is in doubt.
-
Problem 2: The Vilsmeier-Haack Formylation Step Gives a Low Yield or a Dark, Intractable Tar
Question: I have successfully synthesized the pyrazole precursor, but the subsequent formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is failing. I'm getting a very low yield of the desired aldehyde and a lot of black tar.
Answer:
This is the most common and critical challenge in this synthesis. The Vilsmeier-Haack reaction involves the formation of a reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), which then formylates the electron-rich C4 position of the pyrazole ring.[3][4] Success hinges on careful control of temperature, stoichiometry, and moisture.
Causality: The Vilsmeier reagent is highly reactive and moisture-sensitive. Uncontrolled addition of POCl₃ to DMF can lead to an exothermic reaction, decomposing the reagent and causing polymerization of DMF, resulting in tar formation. The pyrazole itself must be sufficiently nucleophilic to be attacked by the relatively weak Vilsmeier electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.
Detailed Solutions:
-
Strictly Anhydrous Conditions: The Vilsmeier reagent is rapidly hydrolyzed by water.
-
Protocol: Thoroughly flame-dry or oven-dry all glassware. Use an anhydrous grade of DMF. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Temperature Control is Critical:
-
Reagent Formation: The addition of POCl₃ to DMF is exothermic. This step must be performed at 0 °C (ice bath) with slow, dropwise addition of POCl₃ to DMF.[5] This allows for the controlled formation of the Vilsmeier reagent.
-
Reaction: After the reagent is formed, the solution of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (dissolved in a small amount of anhydrous DMF) can be added. The reaction often requires heating to proceed at a reasonable rate. A typical temperature is 70-80 °C.[6][7]
-
-
Proper Work-up Procedure: The work-up is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing the acidic reaction mixture.
-
Protocol: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice. This hydrolyzes the excess POCl₃ and the intermediate. The resulting solution will be highly acidic. Slowly neutralize the solution with a base like sodium hydroxide or sodium carbonate solution until it is slightly alkaline (pH 8-9). This will precipitate the crude product.
-
-
Purification: The crude product is often impure.
-
Protocol: After filtration, the crude solid should be purified. Recrystallization from a solvent like ethanol or purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) is typically required to obtain the pure aldehyde.[8]
-
Problem 3: Difficulty in Purifying the Final Product
Question: I have obtained the crude this compound, but I am struggling to purify it. Recrystallization gives an oily product, and column chromatography is giving poor separation.
Answer:
Purification challenges can arise from the product's physical properties or the presence of persistent impurities.
Potential Causes & Troubleshooting Strategies:
-
Oiling Out During Recrystallization: This happens when the melting point of the solute is lower than the boiling point of the solvent, or when impurities depress the melting point significantly.
-
Solution: Try a different recrystallization solvent system. A mixed solvent system (e.g., ethanol/water, acetone/hexane) might be effective. Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until turbidity persists. Allow it to cool slowly.
-
-
Poor Separation on Column Chromatography: This can be due to an incorrect choice of eluent or overloading the column.
-
Solution:
-
Optimize Eluent System: Use TLC to find the ideal solvent system. You are looking for a system that gives your product an Rf value of ~0.3. A mixture of ethyl acetate and hexane is a good starting point.
-
Dry Loading: If your compound has low solubility in the eluent, consider "dry loading." Dissolve the crude product in a small amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Column Size: Ensure you are using an adequate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A series of steps follows, eliminating a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. This is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring (specifically the C4 position) acts as a nucleophile, attacking the Vilsmeier reagent. This forms a new C-C bond and a cationic intermediate (a sigma complex). A proton is lost from the C4 position to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde.[3][4]
Caption: Simplified Vilsmeier-Haack reaction pathway.
Q2: How do I choose the right solvent for the initial pyrazole synthesis?
A2: Ethanol is a common and effective choice because it readily dissolves both acetylacetone and the (4-fluorophenyl)hydrazine salt, facilitates heat transfer if reflux is needed, and is easy to remove under reduced pressure.[1] Glacial acetic acid can also be used as both a solvent and a catalyst, though this can sometimes lead to a more challenging work-up.
Q3: Can I use a different formylating agent instead of the Vilsmeier-Haack reagent?
A3: While other formylation methods exist (e.g., Duff reaction, Reimer-Tiemann reaction), the Vilsmeier-Haack reaction is particularly well-suited for electron-rich heterocycles like pyrazoles and is the most widely reported and reliable method for introducing a formyl group at the C4 position.[9][10][11] It operates under relatively mild conditions compared to alternatives and is generally high-yielding when performed correctly.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: You should confirm the structure using standard analytical techniques:
-
¹H NMR: Expect to see singlets for the two methyl groups on the pyrazole ring, aromatic signals for the 4-fluorophenyl group (likely two doublets of doublets), a singlet for the pyrazole C-H proton (if any remains), and a characteristic downfield singlet for the aldehyde proton (-CHO) around 9-10 ppm.
-
¹³C NMR: Look for the pyrazole ring carbons, the methyl carbons, the carbons of the fluorophenyl ring, and a very downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm).
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde should be visible around 1670-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₂H₁₁FN₂O should be observed.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
| Parameter | Value |
| Reagents | (4-fluorophenyl)hydrazine, Acetylacetone (2,4-pentanedione) |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Time | 2-4 hours (Monitor by TLC) |
Step-by-Step Methodology:
-
To a round-bottom flask, add (4-fluorophenyl)hydrazine (1.0 eq) and ethanol.
-
Add acetylacetone (1.05 eq) and a few drops of glacial acetic acid.
-
Fit the flask with a condenser and heat the mixture to reflux.
-
Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol/water or used directly in the next step if sufficiently pure.[1]
Protocol 2: Vilsmeier-Haack Formylation
| Parameter | Value |
| Reagents | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, POCl₃, DMF |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C for reagent formation, then 70-80 °C for reaction |
| Time | 2-6 hours (Monitor by TLC) |
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (3.0 eq) dropwise via a syringe, keeping the internal temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Dissolve the pyrazole precursor (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture and pour it slowly onto a large beaker of crushed ice.
-
Neutralize carefully with a cold aqueous solution of NaOH (e.g., 2 M) to pH 8-9.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude solid by column chromatography or recrystallization.[5][7]
References
- BenchChem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Various Authors. (n.d.). Vilsmeier-Haack Reaction. Published online by Cambridge University Press.
- Al-Ostath, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- El-Sayed, M. A. A., et al. (2017).
- Various Authors. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Contreras, J., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
- Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- International Journal of Creative Research Thoughts. (2022).
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
- InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
- National Institutes of Health. (n.d.). 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- Stanetty, P., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- MDPI. (2023).
- Ossila. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- Wiley. (1955). 3,5-dimethylpyrazole. Organic Syntheses.
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Trade Science Inc. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
- Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa)
Sources
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Technical Support Center: Purification of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this intermediate is paramount for successful downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of common impurities encountered during and after its synthesis, which is typically achieved via the Vilsmeier-Haack formylation of the corresponding pyrazole precursor.[3][4][5]
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing validated protocols for their resolution.
Q1: My crude product after synthesis is a sticky, off-white or yellowish solid. What are the likely impurities causing this appearance and how do I remove them?
A1: The described appearance typically points to a mixture of several impurity types. The primary culprits are often residual solvents, byproducts from the Vilsmeier-Haack reaction, and degradation of the aldehyde product itself.
-
Residual High-Boiling Solvents: If N,N-Dimethylformamide (DMF) was used as the solvent for the Vilsmeier-Haack reaction, it can be difficult to remove completely under standard rotary evaporation.
-
Vilsmeier-Haack Byproducts: The reaction can generate colored, polymeric, or charged byproducts, especially if the temperature was not carefully controlled.[6]
-
Oxidation Product: Aromatic aldehydes are susceptible to oxidation when exposed to air, forming the corresponding carboxylic acid (1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid).[7][8] This can contribute to discoloration and change the physical properties of the solid.
A robust aqueous work-up is the first line of defense. After quenching the reaction mixture in ice water, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing the combined organic layers with water and brine will remove the majority of DMF and water-soluble inorganic salts.[6] If discoloration persists, further purification by chromatography or recrystallization is necessary.
Q2: My ¹H NMR spectrum shows a significant amount of the starting material, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, remaining. What is the most efficient way to separate it from the desired aldehyde product?
A2: This is a common issue resulting from an incomplete Vilsmeier-Haack reaction.[6] Fortunately, the introduction of the polar formyl (-CHO) group makes the product significantly more polar than the starting pyrazole. This difference in polarity is the key to their separation via flash column chromatography.[7][9][10]
The aldehyde group's oxygen atom acts as a hydrogen bond acceptor, leading to stronger interactions with the silica gel stationary phase compared to the less polar pyrazole starting material. Consequently, the starting material will elute first.
Protocol: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (70-230 mesh is standard).[9] Wet the silica with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often yields better separation.
-
Elution: Begin eluting with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 95:5 mixture of Hexanes:Ethyl Acetate.
-
Monitoring: Monitor the elution using Thin-Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).[11] The less polar starting material will have a higher Rf value, while the product aldehyde will have a lower Rf.
-
Fraction Collection: Collect the fractions and combine those containing the pure product based on TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
| Parameter | Recommended Solvents | Typical Ratio (v/v) |
| Stationary Phase | Silica Gel (70-230 mesh) | N/A |
| Mobile Phase | Hexanes / Ethyl Acetate | Gradient from 95:5 to 80:20 |
| Hexanes / Diethyl Ether | Gradient from 97:3 to 90:10[7] | |
| Monitoring | TLC (Silica plate) with UV (254 nm) | N/A |
Table 1: Recommended Solvent Systems for Column Chromatography.
Q3: I've identified the corresponding carboxylic acid as a major impurity. How can I remove it without degrading my aldehyde product?
A3: The presence of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a clear sign of product oxidation.[8] This impurity can be effectively removed by leveraging its acidic nature. A liquid-liquid extraction with a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving the neutral aldehyde in the organic layer.
It is crucial to use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Strong bases such as sodium hydroxide (NaOH) can catalyze aldol condensation or other decomposition pathways for the aldehyde.[8]
Protocol: Mild Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the bicarbonate solution one or two more times to ensure complete removal of the acidic impurity.
-
Wash the organic layer with water, followed by brine, to remove residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: My product appears to decompose on the silica gel column, resulting in streaking on TLC and low recovery. What is causing this and what are the solutions?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze unwanted side reactions or polymerization.[7] The high surface area of the silica can also promote air oxidation during the separation.
Here are several strategies to mitigate this issue:
-
Use Deactivated Silica: "Deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites. However, be aware that triethylamine can sometimes promote decomposition of sensitive aldehydes.[7]
-
Switch the Stationary Phase: Use a more neutral stationary phase like alumina (neutral or basic grade) instead of silica gel.[10]
-
Perform Chromatography Quickly: Minimize the time the compound spends on the column. Use "flash" conditions (applying pressure to speed up the flow rate) rather than slow gravity chromatography.
-
Alternative Purification: If decomposition is severe, avoid chromatography altogether and opt for recrystallization or the chemical separation method described in Q5.
Q5: Column chromatography is ineffective for separating a persistent, unknown impurity with a very similar polarity to my product. Is there a more specific chemical purification method I can use?
A5: Yes. When chromatographic methods fail, a highly selective and effective technique is the formation of a sodium bisulfite adduct.[8] This classic method is specific to aldehydes and some unhindered ketones.[12][13] The aldehyde reacts reversibly with sodium bisulfite to form a charged, water-soluble adduct. Non-aldehyde impurities remain in the organic phase and are easily removed by extraction. The pure aldehyde is then regenerated by adding a base, which reverses the reaction.[12]
Workflow: Purification via Bisulfite Adduct Formation
Workflow for aldehyde purification via bisulfite adduct formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around method for purifying this compound on a routine basis?
A1: For routine purification, recrystallization is often the most efficient method, provided the crude material is already of moderate purity (>85-90%).[14] It is scalable and avoids potential decomposition on silica. For purifying very crude mixtures or isolating the product from complex reaction outcomes, flash column chromatography is the method of choice.
| Solvent/System | Suitability | Comments |
| Ethanol | Good | The product is often sparingly soluble in cold ethanol and highly soluble when hot, making it a good choice.[14] |
| Isopropanol | Good | Similar properties to ethanol. |
| Ethyl Acetate / Hexanes | Excellent | A versatile two-solvent system. Dissolve the product in a minimum of hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool slowly. |
| Toluene | Fair | Can be effective, but higher boiling point makes removal more difficult. |
Table 2: Screening Solvents for Recrystallization.
Q2: How can I definitively assess the purity of my final product?
A2: A combination of analytical techniques should be used for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool. Look for the characteristic aldehyde proton singlet between δ 9.5-10.5 ppm. The absence of peaks corresponding to starting materials or the carboxylic acid impurity (which would have a very broad proton signal >10 ppm) is a key indicator of purity. Integration of the signals should match the expected proton count.[11][15]
-
Thin-Layer Chromatography (TLC): A simple and quick check. A pure compound should ideally show a single, well-defined spot. Run the sample against the crude material and starting material for comparison.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage of the main peak area.[15]
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of a pure crystalline solid. Impurities typically broaden and depress the melting point.
Q3: What are the ideal storage conditions to ensure the long-term stability of the purified compound?
A3: As an aromatic aldehyde, this compound is prone to degradation.[16] To ensure its stability, it must be protected from air, light, and heat.[17]
-
Container: Store in a tightly sealed amber glass vial to protect from light.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace air and prevent oxidation.[8]
-
Temperature: Store in a refrigerator (2-8 °C) or, for maximum longevity, a freezer (-20 °C).[18]
-
Additives: In some cases, adding an antioxidant like Butylated hydroxytoluene (BHT) can help prevent oxidation, though this is more common for bulk industrial storage.[17]
Q4: My Vilsmeier-Haack reaction is consistently low-yielding. What are the most common causes?
A4: Low yields in this reaction typically stem from issues with the Vilsmeier reagent itself or the reaction conditions.
-
Moisture Contamination: The Vilsmeier reagent (a chloroiminium salt) is extremely sensitive to moisture.[6] Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (N₂ or Ar).
-
Improper Reagent Formation: The reagent is typically formed in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold DMF. This is an exothermic reaction and must be kept cold (0-5 °C) to prevent decomposition.[6]
-
Insufficient Temperature/Time: While reagent formation must be cold, the subsequent formylation step often requires heating to proceed at a reasonable rate.[3][9] Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific substrate.
-
Substrate Reactivity: The pyrazole ring must be sufficiently electron-rich to undergo electrophilic formylation. While the dimethyl groups are activating, strong electron-withdrawing groups elsewhere on the molecule could hinder the reaction.[3]
Troubleshooting Flowchart for Purification Method Selection
Logic for selecting the appropriate purification strategy.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- National Institutes of Health (NIH). (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
- Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Aldehyde C-11.
- JoVE (Journal of Visualized Experiments). (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- National Institutes of Health (NIH). (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- National Institutes of Health (NIH). (n.d.). 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
- Ossila. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- National Institutes of Health (NIH). (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- National Institutes of Health (NIH). (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
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- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 10. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 17. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. consolidated-chemical.com [consolidated-chemical.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a critical process in the development of various pharmaceutical and agrochemical compounds.[1][2] Scaling up this synthesis from the lab bench to pilot or production scale often presents a unique set of challenges that can impact yield, purity, and overall efficiency. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles encountered during this process.
The primary and most common route to synthesize pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, using a Vilsmeier reagent, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[5]
Synthesis Overview: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[6]
Caption: General workflow for the Vilsmeier-Haack formylation of pyrazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.
Low or No Product Yield
Q1: My reaction is showing low to no conversion of the starting pyrazole. What are the likely causes and how can I address them?
A1: Low or no conversion is a common issue when scaling up. Several factors could be at play:
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is often performed at low temperatures, the subsequent formylation of the pyrazole may require heating to proceed at a reasonable rate.[7] In some cases, reactions carried out at 70°C showed no product formation at all.[8]
-
Recommendation: After the addition of the pyrazole substrate, allow the reaction to warm to room temperature and then consider heating to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after a few hours, you can cautiously increase the temperature or prolong the reaction time.[7]
-
-
Reagent Quality and Stoichiometry: The purity of your reagents is paramount, especially when working on a larger scale.
-
DMF: Ensure you are using anhydrous DMF. The presence of water can quench the Vilsmeier reagent. If your DMF has a fishy odor, it may have decomposed to dimethylamine, which can react with the Vilsmeier reagent.[9]
-
POCl₃: Use fresh, high-purity POCl₃. Old or improperly stored POCl₃ may have degraded.
-
Stoichiometry: A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the pyrazole substrate is a good starting point for optimization.[7] However, for less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.[7] Some studies have shown that using a 5-fold excess of DMF and a 2-fold excess of POCl₃ at 120°C can significantly improve yields.[8]
-
-
Substrate Reactivity: The electronic properties of the substituents on the pyrazole ring can influence its reactivity. While the 4-fluorophenyl group is generally considered electron-withdrawing, the overall electron-rich nature of the pyrazole ring should still allow for formylation.[10] However, strongly deactivating groups can hinder the reaction.[8]
-
Recommendation: For less reactive substrates, more forcing conditions such as higher temperatures and longer reaction times may be required.
-
Q2: I'm observing multiple spots on my TLC plate, and the yield of the desired product is low. What are the potential side reactions?
A2: The formation of byproducts is a common cause of low yields. Here are some possibilities:
-
Di-formylation: While formylation of pyrazoles typically occurs at the C4 position, highly activated substrates can sometimes undergo di-formylation.[7][11]
-
Recommendation: Carefully control the stoichiometry of the Vilsmeier reagent. Dropwise addition of the Vilsmeier reagent to a solution of the pyrazole can help to avoid localized high concentrations of the reagent.[7]
-
-
Formation of Chlorinated Byproducts: The Vilsmeier reagent can occasionally act as a chlorinating agent, especially at higher temperatures.[7]
-
Recommendation: Maintain the lowest effective reaction temperature. A prompt and efficient aqueous work-up is crucial to hydrolyze the intermediate iminium salt and minimize contact time with any reactive chlorine species.[7]
-
-
Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.
-
Recommendation: Ensure that the aqueous work-up is thorough. The pH of the solution should be carefully adjusted to ensure complete hydrolysis. A basic quench is often employed.[9]
-
Purification Challenges
Q3: I'm having difficulty purifying the final product. What are some effective purification strategies?
A3: Purification of this compound can be challenging due to the potential for closely-eluting impurities.
-
Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale.
-
Recommended Solvents: Ethanol is a commonly used solvent for the recrystallization of similar pyrazole derivatives.[12] Experiment with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find the optimal conditions for your product.
-
-
Column Chromatography: While less ideal for very large scales due to solvent consumption and time, column chromatography can be effective for removing stubborn impurities.
-
Recommended Eluent Systems: A mixture of ethyl acetate and hexane is a good starting point for silica gel chromatography.[13] The polarity can be adjusted based on the TLC analysis of your crude product.
-
Scale-Up Specific Issues
Q4: When moving from a 1g scale to a 100g scale, my yield dropped significantly. What are the key considerations for a successful scale-up?
A4: A drop in yield upon scale-up is a frequent problem and often relates to mass and heat transfer limitations.
-
Mixing and Temperature Control:
-
Issue: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Recommendation: Use an appropriate overhead stirrer to ensure efficient mixing. Monitor the internal reaction temperature closely and adjust your heating or cooling system to maintain a consistent temperature throughout the reaction mass.
-
-
Reagent Addition:
-
Issue: The rate of addition of reagents becomes more critical at a larger scale. A rapid addition of POCl₃ to DMF can lead to an uncontrolled exotherm.
-
Recommendation: Add reagents, particularly the more reactive ones like POCl₃, slowly and in a controlled manner, while carefully monitoring the internal temperature. For larger scales, a dropping funnel or a syringe pump is recommended for controlled addition.
-
-
Work-up and Extraction:
-
Issue: Extractions that are simple on a small scale can become cumbersome and less efficient on a larger scale. Emulsion formation can also be more problematic.
-
Recommendation: Ensure you have appropriately sized separatory funnels or extraction equipment. If emulsions form, adding a small amount of brine or a different organic solvent can sometimes help to break them.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the Vilsmeier-Haack formylation of pyrazoles?
A1: The reaction time can vary significantly depending on the substrate, temperature, and scale. It can range from a few hours to overnight.[9][14] It is crucial to monitor the reaction's progress by TLC to determine the optimal reaction time.[7]
Q2: What are some alternative reagents for the Vilsmeier-Haack reaction?
A2: While DMF and POCl₃ are the most common reagents, other combinations can be used. For instance, N-methylformanilide can be used in place of DMF, and other acid chlorides like phosgene or thionyl chloride can be used instead of POCl₃.[15]
Q3: Can this reaction be performed under microwave irradiation?
A3: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times and improved yields.[16]
Q4: What are the safety precautions I should take when performing this reaction?
A4: The Vilsmeier-Haack reaction involves the use of hazardous chemicals.
-
POCl₃: is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
DMF: is a potential skin and respiratory irritant.
-
The reaction itself can be exothermic, so proper temperature control is essential to prevent runaway reactions.
Experimental Protocol Example
This is a general protocol and may require optimization for your specific setup and scale.
Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[17][18]
Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous DMF (5.0 eq).
-
Cool the DMF to 0°C in an ice bath.
-
Slowly add POCl₃ (2.0 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC indicates the consumption of the starting material.[7]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Recommended Range | Notes |
| Reagent Ratios | ||
| Pyrazole:DMF:POCl₃ | 1 : 5 : 2 | A good starting point for optimization.[8] |
| Temperature | ||
| Vilsmeier Reagent Formation | 0-10°C | Exothermic reaction, requires careful control. |
| Formylation | 60-120°C | Substrate dependent, monitor by TLC.[7][8] |
| Reaction Time | 2-24 hours | Varies with substrate and temperature.[7][14] |
References
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-1.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
National Institutes of Health. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
-
ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
MDPI. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
InterContinental Warszawa. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
National Institutes of Health. (2012). 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]
-
KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Hyma Synthesis Pvt. Ltd. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
Sources
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 18. reddit.com [reddit.com]
Technical Support Center: By-product Analysis in the Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic process, with a special focus on the identification and mitigation of by-products. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the successful execution of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: I've performed the Vilsmeier-Haack formylation on 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, but my crude NMR shows multiple unexpected peaks alongside my product. What are the likely by-products?
The Vilsmeier-Haack reaction, while generally efficient for the formylation of electron-rich heterocycles like pyrazoles, can lead to several by-products if not perfectly optimized.[1][2] Based on the structure of your starting material and the reaction mechanism, the primary by-products to consider are:
-
Unreacted Starting Material: Incomplete conversion is a common issue. This will be evident by the presence of peaks corresponding to 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole in your analytical data.
-
Over-formylated or Diformylated Species: While the C4 position of the pyrazole is the most reactive site for electrophilic substitution, under harsh conditions (e.g., prolonged reaction times, high temperatures, or a large excess of the Vilsmeier reagent), a second formyl group could potentially be introduced, or a methyl group could be formylated.[2]
-
Hydroxymethylated By-product: If the reaction is heated for an extended period, N,N-dimethylformamide (DMF) can decompose to generate small amounts of formaldehyde. This can lead to the formation of a hydroxymethylated pyrazole derivative.[3]
-
By-products from Impure Reagents: The purity of your Vilsmeier reagents, phosphorus oxychloride (POCl₃) and DMF, is critical. Old or improperly stored reagents can contain impurities that lead to a variety of side products.[1] For instance, moisture will deactivate the Vilsmeier reagent.
To confirm the identity of these by-products, a combination of analytical techniques is recommended, including High-Performance Liquid Chromatography (HPLC) with a diode-array detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: My reaction yield is consistently low. What are the most probable causes and how can I improve it?
Low yield in a Vilsmeier-Haack formylation is a frequent challenge.[1] The following troubleshooting workflow can help you diagnose and resolve the issue:
Troubleshooting Workflow for Low Yield
Detailed Steps for Yield Improvement:
-
Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[1] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF and fresh, high-purity POCl₃.
-
Optimize Reagent Stoichiometry and Addition: The molar ratio of POCl₃ to DMF and the substrate is crucial. A common starting point is to use a slight excess of the Vilsmeier reagent. The order of addition also matters; typically, POCl₃ is added slowly to cold DMF to pre-form the reagent before the pyrazole substrate is introduced.
-
Control the Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C).[1] The subsequent formylation step may require heating, but excessive temperatures can lead to by-product formation and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Careful Work-up: The reaction is typically quenched by pouring it into a mixture of ice and a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acidic components and hydrolyze the intermediate iminium salt. This step is also exothermic and should be performed slowly with vigorous stirring to avoid localized overheating which can degrade the product.
Q3: I am struggling to purify my product. Column chromatography gives poor separation. What are your recommendations?
Purification of pyrazole-4-carbaldehydes can be challenging due to the similar polarity of the product and certain by-products. Here are some strategies to improve purification:
Purification Strategy Comparison
| Purification Method | Advantages | Disadvantages | Best For |
| Column Chromatography | Versatile, can separate compounds with different polarities. | Can be time-consuming and may lead to poor separation of closely related compounds. | Initial purification of the crude product. |
| Recrystallization | Can provide highly pure crystalline material. | Requires finding a suitable solvent system; not effective for oily products or impurities with similar solubility. | Final purification step to obtain a highly pure solid. |
| Preparative HPLC | High-resolution separation of complex mixtures. | More expensive and requires specialized equipment. | Isolating pure product from a mixture of very similar compounds. |
Protocol for Optimizing Column Chromatography:
-
Solvent System Screening: Use TLC to screen a variety of solvent systems with different polarities. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system will show good separation between your product and the major impurities.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution on your column can be effective. Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, an alternative like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography) might offer better separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃.[4] This reagent then acts as the formylating agent in an electrophilic aromatic substitution reaction with the electron-rich pyrazole ring.
Mechanism of the Vilsmeier-Haack Reaction
The pyrazole, being an electron-rich heterocycle, readily attacks the Vilsmeier reagent at the C4 position, which is the most nucleophilic carbon. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous work-up yields the final aldehyde product.
Q2: Can the formylation occur on the 4-fluorophenyl ring instead of the pyrazole ring?
While the 4-fluorophenyl ring does have some electron density, the pyrazole ring, particularly with the two electron-donating methyl groups, is significantly more electron-rich and thus more activated towards electrophilic aromatic substitution. Therefore, formylation occurs preferentially at the C4 position of the pyrazole ring. Formylation of the fluorophenyl ring would require much harsher reaction conditions and is not a commonly observed by-product in this synthesis.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?
While experimental conditions can cause slight variations, the following are typical chemical shift ranges for this compound in CDCl₃:
Expected NMR Chemical Shifts
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aldehyde (-CHO) | 9.8 - 10.2 (s, 1H) | 185 - 190 |
| Pyrazole-H (C4-H) | Not applicable | 110 - 115 |
| Fluorophenyl-H | 7.1 - 7.5 (m, 4H) | 115 - 140 (including C-F coupling) |
| Methyl (-CH₃) | 2.3 - 2.7 (s, 6H) | 10 - 15 |
| Pyrazole-C (C3, C5) | Not applicable | 140 - 155 |
It is crucial to run NMR on your starting material, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, to have a reference for identifying any unreacted starting material in your crude product.
Q4: What is a reliable method for synthesizing the starting material, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole?
A common and effective method for the synthesis of 1-aryl-3,5-dimethylpyrazoles is the condensation of the corresponding arylhydrazine with acetylacetone (2,4-pentanedione).[5]
Protocol for Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Addition of Acetylacetone: To this solution, add acetylacetone dropwise with stirring. An equimolar amount is typically used.
-
Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.
Workflow for Starting Material Synthesis
References
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). wiley.com.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023).
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- Supplementary Information - The Royal Society of Chemistry. (n.d.). rsc.org.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). sielc.com.
- Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. (n.d.).
- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. (n.d.).
- BenchChem. (2025).
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006). SciSpace.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. BenchChem.
- Goudarshivannanavar, B. C., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcpa.in.
- Vilsmeier-Haack Reaction. (n.d.). organic-chemistry.org.
- About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange.
- (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006).
- A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole. (2022). MDPI.
- BenchChem. (2025).
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar.
- Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. (n.d.). Scribd.
- Vilsmeier-Haack formil
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.).
- 3,5-dimethylpyrazole. (n.d.). Organic Syntheses.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). PMC.
- (PDF) Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. (2024).
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (n.d.).
- Pyrazole synthesis. (n.d.). organic-chemistry.org.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
- ChemInform Abstract: Studies in the Vilsmeier-Haack Reaction. Part 7. Synthesis and Reaction of 3-Methyl-1-phenyl-4-acetyl Hydrazono 2-Pyrazoline-5-one(-5- thione). (n.d.).
Sources
Stability of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde under different conditions
Welcome to the technical support center for 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the integrity of your experiments.
Section 1: Core Concepts and Stability Overview
This compound is a versatile intermediate in medicinal chemistry, valued for its pyrazole core and reactive aldehyde group. Understanding its stability is crucial for its effective use in synthesis and biological assays. The molecule's stability is primarily influenced by the chemical properties of the pyrazole ring and the aldehyde functional group.
The pyrazole ring is an aromatic heterocycle, which generally confers significant stability. However, the aldehyde group is more susceptible to chemical transformations, making it the primary site of potential degradation. The presence of a 4-fluorophenyl group can enhance metabolic stability, a desirable trait in drug discovery.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q2: I've noticed a new spot on my TLC plate after leaving the compound in solution on the bench. What could it be?
The most likely impurity is the corresponding carboxylic acid, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, formed by the oxidation of the aldehyde group. Aldehydes are susceptible to air oxidation, which can be accelerated by light and elevated temperatures. To mitigate this, use freshly prepared solutions and consider degassing your solvents.
Q3: Can I use this compound in aqueous buffers for my biological assays?
While the compound is likely to be stable for short periods in neutral aqueous buffers, prolonged exposure, especially at acidic or basic pH, may lead to degradation. Aldehydes can form hydrates in aqueous solutions, which may or may not be reversible. It is advisable to prepare stock solutions in an anhydrous organic solvent (e.g., DMSO) and make final dilutions into your aqueous assay buffer immediately before use. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q4: My reaction involving this aldehyde as a starting material is giving a low yield. What are some common reasons?
Low yields can stem from several factors:
-
Purity of the Aldehyde: If the starting material has partially oxidized to the carboxylic acid, this will reduce the effective concentration of the aldehyde and may interfere with the reaction.
-
Reaction Conditions: The aldehyde group is sensitive to both strong oxidizing and reducing agents. Ensure your reaction conditions are compatible.
-
Moisture: The presence of water can lead to unwanted side reactions. Use anhydrous solvents and perform reactions under an inert atmosphere.
Q5: Is this compound sensitive to light?
Yes, aromatic aldehydes can be light-sensitive. Photodegradation can lead to a variety of products.[2] It is recommended to store the compound in an amber vial and to protect reaction mixtures from direct light, especially if the reaction is run for an extended period.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Appearance of a more polar impurity in HPLC/TLC analysis of a stored sample. | Oxidation of the aldehyde to a carboxylic acid. | Store the solid compound under an inert atmosphere at 2-8°C. For solutions, use degassed solvents and store frozen. Prepare fresh solutions for critical experiments. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Minimize the incubation time of the compound in aqueous media. Prepare fresh dilutions from a DMSO stock for each experiment. Run a time-course experiment to assess compound stability in your specific assay buffer. |
| Formation of an unexpected byproduct in a reaction. | The aldehyde group can undergo various side reactions such as Cannizzaro reaction (under strong basic conditions), aldol condensation, or reactions with nucleophilic impurities. | Carefully control the pH of your reaction. Ensure all reagents and solvents are pure and free from nucleophilic contaminants. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your buffer, if tolerated by your assay. Sonication may help in initial dissolution. Consider using formulation aids like cyclodextrins for in vivo studies. |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for the forced degradation study of the compound.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific equipment and any identified degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Section 5: Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.
Sources
Technical Support Center: Pyrazole Aldehyde Workup & Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. Pyrazole aldehydes are invaluable building blocks in modern synthesis, but their inherent reactivity can lead to significant challenges during workup and purification, often resulting in decomposition and yield loss. This guide is designed to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your specific process. We will move beyond simple step-by-step instructions to explore the causality behind common failures and how to prevent them.
Troubleshooting Hub: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered in the lab.
Q1: My crude reaction mixture is a dark, tarry residue after quenching my Vilsmeier-Haack reaction. What happened?
A1: This is a classic sign of an uncontrolled reaction, leading to polymerization and decomposition.[1] The Vilsmeier-Haack reaction is exothermic, and several factors could be at play:
-
Reagent Addition: The dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) must be slow and performed in an ice bath (0-5 °C) to prevent an uncontrolled exotherm.[1]
-
Substrate Addition: Similarly, adding your pyrazole substrate to the pre-formed Vilsmeier reagent should be done cautiously, maintaining a low temperature.
-
Quenching: The workup itself is a critical step. Quenching the reaction mixture by pouring it onto crushed ice is essential to dissipate heat. Neutralization should be performed carefully and at low temperatures with a mild base like sodium bicarbonate, as harsh basic conditions can also cause decomposition.[1]
Q2: I have low or no yield, and my TLC shows the starting material is consumed. I suspect the product decomposed during the aqueous workup. How can I prevent this?
A2: Pyrazole aldehydes can be sensitive to both harsh acidic and basic conditions.[1] The key is maintaining careful pH and temperature control.
-
Gentle Neutralization: After quenching the reaction on ice, neutralize with a saturated solution of a mild base like sodium bicarbonate or potassium carbonate. Avoid strong bases like NaOH or KOH, which can catalyze unwanted side reactions.
-
Buffered Extraction: If your aldehyde is particularly sensitive, consider using a buffered aqueous wash (e.g., a phosphate buffer at pH 7) instead of a simple water wash.
-
Brine Wash: During extraction, washing the organic layer with brine (saturated NaCl solution) helps to remove bulk water and can "salt out" a water-soluble product, driving it into the organic phase.[1]
Q3: My aldehyde seems to be oxidizing to the corresponding carboxylic acid during purification or storage. How can I stop this?
A3: Aldehyde oxidation is a common problem, often accelerated by exposure to air (autoxidation).[2][3]
-
Inert Atmosphere: Whenever possible, handle the purified aldehyde under an inert atmosphere of nitrogen or argon, especially during concentration on a rotary evaporator.[2]
-
Degassed Solvents: For chromatography, using solvents that have been sparged with nitrogen or argon can minimize dissolved oxygen.
-
Storage: Store the final product at low temperatures (e.g., in a freezer) under an inert atmosphere and protected from light.[2] Adding a stabilizer like Butylated Hydroxytoluene (BHT) in trace amounts can sometimes inhibit radical-chain oxidation.
Q4: I'm struggling to separate my pyrazole aldehyde from non-aldehyde impurities by column chromatography. Are there alternative purification methods?
A4: Yes, a highly effective and often underutilized technique is purification via a bisulfite adduct.[2][4][5]
-
Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid α-hydroxy sulfonic acid salt.[2] This adduct can be filtered off, separating it from unreacted starting materials and non-aldehyde byproducts which remain in the organic solution.
-
Regeneration: The pure aldehyde can then be regenerated by treating the filtered adduct with a mild base (e.g., NaHCO₃ solution) or a dilute acid, followed by extraction into an organic solvent.[2][3][4] This method is excellent for removing stubborn impurities.
Deep Dive: The Chemistry of Decomposition
Understanding the "why" is critical for effective troubleshooting. Pyrazole aldehydes are susceptible to several degradation pathways, primarily dictated by the workup conditions.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid.[6] This is often catalyzed by residual oxidizing agents from the synthesis or simply by atmospheric oxygen, particularly under basic conditions or in the presence of trace metals.
-
Acid-Catalyzed Reactions: In strongly acidic workups, the pyrazole ring itself can be protonated, altering its electronic properties. More commonly, the aldehyde can be susceptible to acid-catalyzed hydration to form a gem-diol, which can complicate isolation.
-
Base-Catalyzed Reactions: Strong bases (e.g., NaOH) can deprotonate the carbon alpha to the aldehyde (if one exists), leading to aldol condensation or polymerization. For aldehydes without alpha-hydrogens, strong bases can induce a Cannizzaro reaction, where two molecules disproportionate to form an alcohol and a carboxylic acid.
-
Thermal Decomposition: Many organic molecules are unstable at elevated temperatures. During workup, this is most relevant during the concentration of solutions. Using the minimum required temperature on a rotary evaporator and avoiding heating to dryness can prevent thermal degradation and polymerization.[1]
Visual Guide 1: Common Decomposition Pathways
This diagram illustrates the primary routes of pyrazole aldehyde degradation during a typical workup.
Caption: Key decomposition pathways for pyrazole aldehydes under adverse workup conditions.
Best Practices & Validated Protocols
Adhering to validated procedures minimizes the risk of decomposition.
Table 1: Comparison of Workup Strategies
| Workup Method | Best For | Key Advantages | Potential Pitfalls |
| Standard Aqueous Wash | Robust, stable aldehydes. | Simple, fast, removes water-soluble salts. | Can cause decomposition of acid/base-sensitive products. |
| Buffered Aqueous Wash | Acid or base-sensitive aldehydes. | Maintains a neutral pH, preventing hydrolysis or side reactions. | Requires preparation of buffer solutions. |
| Low-Temperature Quench | Exothermic reactions like Vilsmeier-Haack. | Safely dissipates heat, prevents polymerization.[1] | Requires large amounts of ice; can be slow. |
| Bisulfite Adduct Formation | Removing stubborn non-aldehyde impurities. | Highly selective for aldehydes, yields very pure product.[2][7] | Aldehyde must be regenerated; not suitable for all substrates. |
Protocol 1: Gentle Workup for Vilsmeier-Haack Formylation
This protocol is designed to maximize yield by minimizing thermal and pH-related decomposition.
-
Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Quenching: Once the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture into the stirred ice/bicarbonate slurry. Monitor the pH of the aqueous slurry, adding more solid NaHCO₃ as needed to maintain a pH between 7 and 8. Ensure the temperature does not rise above 10 °C.
-
Extraction: Once the quench is complete and all gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C). Avoid concentrating to complete dryness if the product is an oil.
Protocol 2: Purification via Sodium Bisulfite Adduct
Use this protocol when standard chromatography fails to yield a pure product.[4][5]
-
Adduct Formation: Dissolve the crude product mixture in a minimal amount of a water-miscible solvent like methanol or THF.[5][7] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Filter the solid adduct using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any remaining impurities.[3]
-
Aldehyde Regeneration: Suspend the filtered adduct in a two-phase system of water and an organic extraction solvent (e.g., ethyl acetate). While stirring vigorously, add a saturated solution of NaHCO₃ or Na₂CO₃ portion-wise until the solution is basic (pH ~8-9) and the solid adduct has completely dissolved.[4]
-
Final Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Visual Guide 2: Troubleshooting Workflow
Follow this decision tree when you encounter a problematic workup.
Caption: A decision-making workflow for troubleshooting common pyrazole aldehyde workup issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56943. Retrieved from [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131). PMCID: PMC5933251. Retrieved from [Link]
-
Reddit r/chemistry community. (2015). Purifying aldehydes?. Retrieved from [Link]
-
El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Ghandi, M., & Aryan, R. (2018). Oxidative amidation of aldehydes with pyrazole to prepare acyl pyrazoles. ResearchGate. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
Al-hamdani, A. A. S., et al. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega. Retrieved from [Link]
-
Chrastilova, M., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Regioselectivity in the Formylation of Substituted Pyrazoles
Welcome to the technical support center for the formylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing a formyl group onto the pyrazole scaffold. As a seasoned application scientist, I've compiled this resource to address the common, and often nuanced, challenges you may encounter in the lab. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
This guide is structured as a series of questions and answers, divided into a troubleshooting section for when experiments go awry, and a frequently asked questions (FAQs) section for foundational knowledge.
Troubleshooting Guide: When Your Formylation Falters
Here, we tackle specific issues that can arise during the formylation of substituted pyrazoles. Each solution is grounded in mechanistic principles to help you understand the "why" behind the "how."
Question 1: I'm getting no reaction or very low yield in my Vilsmeier-Haack formylation of a substituted pyrazole. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to a few key factors related to either the reagents or the substrate's reactivity.
Possible Causes & Step-by-Step Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is moisture-sensitive.[1] Its preparation in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is an exothermic reaction that must be performed under strictly anhydrous conditions.[1]
-
Solution:
-
Ensure all glassware is flame- or oven-dried before use.
-
Use anhydrous DMF. Consider purchasing a fresh bottle or drying it over molecular sieves.
-
Use fresh, high-purity POCl₃.
-
Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.[1]
-
-
-
Deactivated Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole ring is substituted with strong electron-withdrawing groups (EWGs), its nucleophilicity may be too low to react with the Vilsmeier reagent under standard conditions.[2]
-
Solution:
-
For less reactive substrates, consider increasing the amount of the Vilsmeier reagent or raising the reaction temperature.[1]
-
Monitor the reaction progress carefully using Thin-Layer Chromatography (TLC).[1] If the starting material is consumed but no product is formed, other issues might be at play.
-
If your substrate is highly deactivated, the Vilsmeier-Haack reaction may not be the appropriate method. Consider alternative strategies like metalation followed by quenching with a formylating agent.
-
-
-
Improper Work-up Procedure: The formylated pyrazole product might be sensitive to the work-up conditions. For instance, harsh basic conditions could lead to decomposition.[1]
-
Solution:
-
Perform the aqueous work-up by cautiously pouring the reaction mixture onto crushed ice to control the exothermic quenching.[1]
-
Neutralize the reaction mixture carefully with a mild base, such as a saturated sodium bicarbonate solution, while keeping the temperature low.
-
-
Question 2: My formylation is not regioselective. I'm getting a mixture of isomers. How can I control the position of formylation?
Regioselectivity in pyrazole formylation is primarily dictated by the electronic and steric effects of the existing substituents. The C4 position is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic substitution.[3]
Factors Influencing Regioselectivity and How to Control Them:
-
Unsubstituted Pyrazole: Formylation will occur almost exclusively at the C4 position.
-
C4-Substituted Pyrazole: If the C4 position is blocked, formylation becomes more challenging. Depending on the conditions and the nature of the substituents at other positions, formylation might occur at C5, or not at all.
-
N1-Substituted Pyrazoles: An N-aryl or N-alkyl group generally directs formylation to the C4 position.
-
C3- or C5-Substituted Pyrazoles:
-
Electron-Donating Groups (EDGs) at C3 or C5 will activate the ring and generally still favor C4 formylation.
-
Electron-Withdrawing Groups (EWGs) at C3 or C5 will deactivate the ring, making the reaction more difficult. However, C4 remains the most likely site of formylation if the reaction proceeds.[2]
-
Troubleshooting Workflow for Regioselectivity Issues:
Caption: Decision workflow for troubleshooting regioselectivity in pyrazole formylation.
Question 3: I'm having difficulty isolating my formylated pyrazole product after the reaction. What are some common isolation problems and their solutions?
Product isolation can be tricky due to the properties of the formylated pyrazole or issues during the extraction process.
Common Isolation Issues and Solutions:
| Problem | Potential Cause | Suggested Solution(s) |
| Product is water-soluble | The formyl group and pyrazole nitrogens can increase the polarity and water solubility of your product. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1] |
| Emulsion formation during extraction | This can make phase separation difficult. | Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite®.[1] |
| Product decomposition on silica gel | The aldehyde functionality can be sensitive to the acidic nature of standard silica gel. | Consider using a different purification method like recrystallization. If chromatography is necessary, try using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the formylation of substituted pyrazoles.
Question 1: What are the most common methods for formylating substituted pyrazoles?
The two most prevalent methods are the Vilsmeier-Haack reaction and the Duff reaction.
-
Vilsmeier-Haack Reaction: This is the most widely used method for formylating electron-rich heterocycles, including pyrazoles.[4] It utilizes a Vilsmeier reagent, typically formed from POCl₃ and DMF, which acts as the electrophile.[1] This method is generally efficient and proceeds under relatively mild conditions.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).[4] It is generally less efficient than the Vilsmeier-Haack reaction, often requiring higher temperatures and longer reaction times, and resulting in lower yields.[4] However, it can be a useful alternative for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.[4]
Comparison of Vilsmeier-Haack and Duff Reactions for Pyrazole Formylation:
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | POCl₃/DMF (or other substituted amides) | Hexamethylenetetramine (HMTA), acid |
| Efficiency & Yield | Generally high yields | Often lower yields |
| Reaction Conditions | Mild to moderate temperatures (0 °C to reflux) | Higher temperatures (100-160 °C) and longer reaction times |
| Substrate Scope | Broad, suitable for many electron-rich pyrazoles | More limited, typically requires electron-donating groups |
| Key Advantage | High efficiency and broad applicability | Useful for substrates sensitive to Vilsmeier-Haack conditions |
Question 2: What is the mechanism of the Vilsmeier-Haack reaction on a pyrazole?
The Vilsmeier-Haack reaction proceeds through a few key steps:
-
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization: A proton is lost from the C4 position, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final pyrazole-4-carbaldehyde.
Caption: Key stages of the Vilsmeier-Haack formylation of pyrazoles.
Question 3: Can I achieve formylation at positions other than C4?
While C4 is the electronically preferred position, formylation at other positions is possible, though it typically requires specific substitution patterns or alternative synthetic strategies.
-
Formylation at C3 or C5: This is less common via electrophilic substitution. It can sometimes be achieved if the C4 position is blocked and the ring is sufficiently activated. More reliable methods involve a directed metalation approach. For instance, deprotonation at C5 using a strong base like n-butyllithium (nBuLi), followed by quenching with DMF, can introduce a formyl group at the C5 position.[3]
-
N-Formylation: While not a ring formylation, treatment of 5-aminopyrazoles with reagents like acetic anhydride and formic acid can lead to N-formylation of the amino group, which can be a precursor for further cyclization reactions.[5][6]
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole
Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5-2 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
Reaction Execution: After the addition is complete, the reaction mixture may be stirred at room temperature or heated (e.g., 60-80 °C) depending on the reactivity of the pyrazole substrate. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a stirred mixture of crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.
-
Extraction and Isolation: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis.
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
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Technical Support Center: Alternative Formylating Agents for Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to understand and troubleshoot the formylation of pyrazoles. Here, we delve into the nuances of common and alternative formylating agents, providing practical, field-tested advice to overcome challenges in your synthetic endeavors. Our focus is on explaining the "why" behind experimental choices, ensuring you can adapt and optimize protocols for your specific substrates.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formylation of pyrazoles, offering insights into reagent selection, reaction mechanisms, and expected outcomes.
Q1: What is the most common method for pyrazole formylation, and why is it so widely used?
The Vilsmeier-Haack reaction is the most prevalent method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2] Its popularity stems from its high efficiency and the general commercial availability of the reagents: phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[3] This reagent is highly reactive towards the electron-rich C4 position of the pyrazole ring, typically leading to good yields of the desired pyrazole-4-carbaldehyde.[1][3][4]
Q2: I'm looking for a milder alternative to the Vilsmeier-Haack reaction. What do you recommend?
For substrates that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction (e.g., strong acids, high temperatures), the Duff reaction is a viable alternative.[2][5][6] This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[2] The Duff reaction is particularly useful for the formylation of phenols and other activated aromatic systems and has been successfully applied to 1-phenyl-1H-pyrazoles.[5][7][8] It is generally considered a safer and more environmentally friendly option compared to the Vilsmeier-Haack reaction, as it avoids the use of corrosive and toxic reagents like POCl₃.[6]
Q3: Can I use triethyl orthoformate for pyrazole formylation? What are the advantages?
Yes, triethyl orthoformate is another alternative for the electrophilic formylation of activated aromatic compounds.[9][10] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), which generates a diethoxycarbenium ion as the electrophile.[9][10] Key advantages of using triethyl orthoformate include:
-
Milder Reaction Conditions: Often, the reaction can be performed at or below room temperature, which is beneficial for substrates with sensitive functional groups.[9]
-
Safety: Triethyl orthoformate is less hazardous than reagents like POCl₃.[9]
-
Good Yields: For highly activated pyrazoles, this method can provide good to excellent yields of the formylated product.[9]
Q4: What is the role of microwave irradiation in pyrazole formylation?
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the formylation of pyrazoles.[11][12][13] By using microwave irradiation, reaction times can be significantly reduced from hours to minutes.[11][14] This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.[11] Both Vilsmeier-Haack and other formylation reactions can be adapted for microwave synthesis, offering a more energy-efficient and time-saving approach.[11][12][15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formylation of pyrazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Using non-anhydrous DMF or glassware can lead to its decomposition.[3][16] | Ensure all glassware is thoroughly dried and use anhydrous DMF. Prepare the Vilsmeier reagent fresh before use. |
| Deactivated Pyrazole Ring: Electron-withdrawing substituents on the pyrazole ring can decrease its nucleophilicity, making it less reactive towards the electrophile.[17][18] | Increase the reaction temperature and/or reaction time. For highly deactivated substrates, a stronger Lewis acid catalyst may be required if using an alternative formylating agent. | |
| Insufficient Reagent: The stoichiometry of the formylating agent to the pyrazole substrate may be inadequate. | Increase the molar equivalents of the formylating agent. Monitor the reaction by TLC to determine the optimal ratio. | |
| Formation of Side Products | Multiple Formylation: Highly activated pyrazole rings may undergo diformylation or formylation at other positions. | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less reactive formylating agent like the one in the Duff reaction.[8] |
| Reaction with Substituents: Functional groups on the pyrazole ring (e.g., hydroxyl, amino groups) may react with the formylating agent.[18][19] | Protect sensitive functional groups before the formylation reaction. Alternatively, choose a formylating agent that is chemoselective for the pyrazole ring. | |
| Polymerization/Decomposition: Harsh reaction conditions can lead to the decomposition of the starting material or product. | Lower the reaction temperature and monitor the reaction closely. A slower addition of reagents may also be beneficial. | |
| Difficult Product Isolation | Product is Water-Soluble: The formylated pyrazole may have significant solubility in the aqueous phase during workup. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and "salt out" the product. Perform multiple extractions with an appropriate organic solvent.[3] |
| Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, making phase separation difficult. | Add brine to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. | |
| Regioselectivity Issues | Formation of Isomers: Depending on the substituents on the pyrazole ring, formylation may occur at positions other than C4, leading to a mixture of regioisomers. | The regioselectivity is often dictated by the electronic and steric effects of the substituents. A careful analysis of the substrate is necessary. In some cases, changing the solvent or the formylating agent can influence the regioselectivity. |
Comparative Analysis of Formylating Agents
| Formylating Agent | Typical Reagents | Advantages | Limitations |
| Vilsmeier-Haack Reagent | POCl₃, DMF | High yields, well-established, versatile for many electron-rich heterocycles.[1][2][4] | Harsh conditions (corrosive and toxic reagents), moisture-sensitive, may not be suitable for sensitive substrates.[3][6] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., glycerol-boric acid, TFA) | Milder conditions, safer reagents, good for phenols and activated aromatics.[2][5][8] | Generally lower yields and longer reaction times compared to Vilsmeier-Haack, may not be suitable for deactivated pyrazoles.[2] |
| Triethyl Orthoformate | CH(OEt)₃, Lewis acid (e.g., AlCl₃, BF₃·OEt₂) | Milder conditions, less hazardous reagents, good for highly activated substrates.[9][10] | Requires a Lewis acid catalyst, which can be moisture-sensitive. May not be effective for less reactive pyrazoles. |
Experimental Protocols & Workflows
General Protocol for Vilsmeier-Haack Formylation of Pyrazole
-
Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the stirred DMF solution while maintaining the temperature below 5 °C.[3] The mixture will become viscous and may solidify. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane). Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (typically between 60-90 °C).[16] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is neutral or slightly basic.
-
Isolation and Purification: The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration. If the product does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing the Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.
General Protocol for the Duff Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole, hexamethylenetetramine (HMTA), and the acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).[2]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-160 °C) and maintain this temperature for several hours (often 12 hours or more).[2] Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add water. The product can often be isolated by steam distillation or extraction with an organic solvent. The specific work-up procedure will depend on the acidic medium used.
Visualizing the Duff Reaction Mechanism
Caption: Simplified mechanism of the Duff reaction for pyrazole formylation.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 11. degres.eu [degres.eu]
- 12. MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry, and achieving high conversion rates is paramount for efficient drug discovery and development pipelines. This resource provides in-depth, experience-driven insights and actionable troubleshooting protocols in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs) about Low Conversion
Question 1: My Knorr pyrazole synthesis is resulting in a low yield. What are the most likely causes?
The Knorr synthesis, a cornerstone reaction for forming pyrazoles from 1,3-dicarbonyl compounds and hydrazines, is generally robust.[1][2][3] However, several factors can lead to diminished yields.
Primary Culprits for Low Yield:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed.[1][2] Insufficient catalyst can slow down the initial imine formation, which is a critical step in the reaction mechanism.[1][2][4] Conversely, an excessively strong acid or high concentration can lead to unwanted side reactions or degradation of starting materials.
-
Poor Quality of Starting Materials: Hydrazine derivatives can be susceptible to oxidation. Ensure the purity of your hydrazine and 1,3-dicarbonyl compound. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Suboptimal Reaction Temperature: While many Knorr syntheses proceed at room temperature, some substrate combinations require heating to overcome activation energy barriers.[3] Conversely, excessive heat can promote side reactions. Temperature optimization is often necessary.[5][6]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. While ethanol is commonly used, aprotic dipolar solvents like DMF or NMP have been shown to improve yields and regioselectivity in certain cases.[7]
Troubleshooting Protocol:
-
Verify Catalyst Concentration: If using a catalytic amount of acid (e.g., acetic acid), ensure it is fresh and added in the appropriate molar percentage. Consider a trial reaction with a slightly increased catalyst loading.
-
Assess Starting Material Purity: Use freshly opened or purified starting materials. Hydrazine hydrate, in particular, should be handled under an inert atmosphere if possible to prevent oxidation.
-
Systematic Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to identify the optimal condition for your specific substrates.[3]
-
Solvent Screening: If yield remains low, consider screening alternative solvents. A comparison between a protic solvent (like ethanol) and an aprotic polar solvent (like DMF) is a good starting point.[7]
Question 2: I am observing a significant amount of a side product in my reaction. What could it be?
Side product formation is a common issue that directly impacts the yield of the desired pyrazole. The nature of the side product depends on the specific reactants and conditions.
Common Side Reactions and Byproducts:
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the formation of two different pyrazole regioisomers is possible.[7][8][9] This is a major challenge in pyrazole synthesis.
-
Incomplete Cyclization: The reaction may stall after the initial condensation to form a hydrazone or a hydroxylpyrazolidine intermediate, especially under mild conditions or with sterically hindered substrates.[10]
-
Di-addition of Hydrazine: In some cases, a second molecule of hydrazine can react with the intermediate, leading to more complex byproducts.[10]
-
Self-Condensation of the 1,3-Dicarbonyl: Under certain conditions, particularly with strong bases, 1,3-dicarbonyl compounds can undergo self-condensation reactions.
Troubleshooting Protocol:
-
Characterize the Side Product: Isolate and characterize the major side product using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding its structure is key to diagnosing the problem.
-
Address Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in some cases.[8]
-
Catalyst Control: Certain Lewis acids or metal catalysts can influence the regiochemical outcome.[9][11]
-
-
Promote Full Cyclization:
-
Increase Temperature: Gently heating the reaction can often provide the energy needed for the final cyclization and dehydration steps.
-
Adjust Catalyst: Ensure adequate acid catalysis to promote the intramolecular condensation.
-
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the 1,3-dicarbonyl and hydrazine to minimize the chance of di-addition reactions.
Question 3: My reaction is very slow or appears to have stalled. How can I increase the reaction rate?
Slow reaction kinetics can be a significant hurdle, leading to long reaction times and potentially incomplete conversion.
Factors Influencing Reaction Rate:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can slow down the initial nucleophilic attack and subsequent cyclization.
-
Electronic Effects: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, slowing the reaction. Conversely, electron-withdrawing groups on the 1,3-dicarbonyl can make the carbonyl carbons more electrophilic and increase the reaction rate.
-
Insufficient Mixing: In heterogeneous reactions, poor mixing can limit the interaction between reactants.
-
Low Temperature: As with low yield, a temperature that is too low can result in slow kinetics.
Troubleshooting Protocol:
-
Increase Reaction Temperature: This is often the most straightforward way to increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[12][13]
-
Use of a More Effective Catalyst: If acid catalysis is sluggish, consider screening other catalysts. For some modern variations of pyrazole synthesis, metal catalysts or organocatalysts have been shown to be effective.[2][11]
-
Ensure Homogeneity: If the reactants are not fully dissolved, consider a different solvent or solvent mixture to ensure a homogeneous reaction environment.
II. Advanced Troubleshooting and Mechanistic Insights
Question 4: I am struggling with poor regioselectivity. What are the underlying principles and how can I control it?
Controlling regioselectivity is a critical aspect of pyrazole synthesis when using unsymmetrical starting materials. The final regiochemical outcome is determined by which nitrogen of the substituted hydrazine attacks which carbonyl of the 1,3-dicarbonyl compound.[8]
Mechanistic Considerations for Regioselectivity:
The initial attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The preferred site of attack is influenced by both steric and electronic factors. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.
Strategies for Controlling Regioselectivity:
| Strategy | Principle | Example Application |
| Solvent Engineering | Fluorinated alcohols can stabilize one of the transition states leading to a specific regioisomer through hydrogen bonding. | Using TFE or HFIP as a solvent has been shown to significantly improve the regioselective synthesis of certain fluorinated pyrazoles.[8] |
| Catalyst Selection | Lewis acids can coordinate to one of the carbonyl groups, increasing its electrophilicity and directing the nucleophilic attack of the hydrazine. | The use of BF3·OEt2 has been employed to control the regiochemical outcome in the synthesis of N-arylpyrazoles.[11] |
| Protecting Groups | Temporarily blocking one of the reactive sites can force the reaction to proceed in a specific manner. | While less common for simple pyrazole synthesis, this is a standard strategy in more complex organic synthesis. |
| Stepwise Synthesis | Isolating the initial hydrazone intermediate and then inducing cyclization under controlled conditions can sometimes favor the formation of a single regioisomer. | This approach provides more control over the reaction pathway but adds extra steps to the synthesis. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing regioselectivity in pyrazole synthesis.
Question 5: My starting materials are complex or sensitive. Are there alternative synthetic routes I should consider?
While the Knorr synthesis is a workhorse, it is not always suitable for substrates with sensitive functional groups. Modern organic chemistry offers a variety of alternative methods for pyrazole synthesis.
Alternative Pyrazole Synthesis Strategies:
-
[3+2] Cycloaddition Reactions: The reaction of 1,3-dipoles (like diazo compounds or nitrilimines) with alkynes is a powerful and often highly regioselective method for constructing the pyrazole ring.[11][12]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high efficiency and molecular diversity.[12]
-
Synthesis from other Heterocycles: Pyrazoles can be synthesized from other heterocyclic systems, such as pyranones, through ring-transformation reactions.[7]
-
Metal-Catalyzed Reactions: A wide range of transition metal-catalyzed reactions have been developed for pyrazole synthesis, often offering mild reaction conditions and high functional group tolerance.[5][11]
Decision-Making Diagram for Synthetic Route Selection:
Caption: Flowchart for selecting an appropriate pyrazole synthesis strategy.
III. References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137–6144. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6549. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7199. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2020). The Journal of Organic Chemistry, 85(15), 9876–9885. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(11), 2411-2417. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2011). Organic Letters, 13(15), 4040–4043. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Unit 4 Pyrazole. Slideshare. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4239. [Link]
-
pyrazole.pdf. CUTM Courseware. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(23), 7199. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances, 13(45), 31693-31718. [Link]
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- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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Technical Support Center: The Vilsmeier-Haack Reaction of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to synthesize pyrazole-4-carbaldehydes—key intermediates in modern drug discovery and materials science. Here, we will dissect the critical influence of temperature on reaction outcomes and provide actionable troubleshooting advice based on established principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction, and why is it preferred for pyrazole formylation?
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring system.[1][2][3] For pyrazoles, it offers exceptional regioselectivity, almost exclusively targeting the C4 position due to the electronic nature of the pyrazole ring.[1] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is a mild electrophile generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][4][5] This method is favored for its reliability, scalability, and the high value of the resulting pyrazole-4-carbaldehydes as synthetic building blocks.[6][7]
Q2: How is the Vilsmeier reagent prepared, and what is the role of temperature at this stage?
The Vilsmeier reagent is typically prepared by the slow, dropwise addition of POCl₃ to an ice-cold (0–5 °C) solution of anhydrous DMF.[1] This step is highly exothermic and maintaining a low temperature is critical for two primary reasons:
-
Reagent Stability: The chloroiminium salt is sensitive to heat and moisture.[1][8] Elevated temperatures can lead to its decomposition, reducing the effective concentration of the electrophile and leading to lower yields.
-
Safety: Uncontrolled addition of POCl₃ to DMF at higher temperatures can result in a runaway reaction.[1] Strict temperature control is a crucial safety measure.
Q3: What is the general mechanism of pyrazole formylation and how does temperature influence it?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C4 position of the pyrazole nucleus attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis during the aqueous work-up yields the final aldehyde.[1][2]
Temperature plays a pivotal role in the formylation step itself. After the initial formation of the Vilsmeier reagent at low temperature, the pyrazole substrate is added. The reaction temperature is then often increased to drive the reaction to completion. This temperature increase directly influences the reaction rate and can be a critical parameter to adjust based on the substrate's reactivity.
Q4: How do substituents on the pyrazole ring affect the required reaction temperature?
The electronic nature of the substituents on the pyrazole ring is the single most important factor determining its reactivity and, consequently, the optimal reaction temperature.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the pyrazole ring, making it more nucleophilic. These "activated" substrates often react efficiently at moderate temperatures (e.g., room temperature to 70 °C).[9]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or halo substituents decrease the ring's electron density, deactivating it towards electrophilic attack.[7][9] These substrates are less reactive and typically require higher temperatures (e.g., 80–120 °C) and longer reaction times to achieve good conversion.[7][10] In some cases, substrates with very strong EWGs may show very low reactivity even at elevated temperatures.[7]
The following workflow provides a decision-making framework for temperature selection based on substrate reactivity.
Caption: Temperature selection workflow based on pyrazole substituents.
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination during preparation.[1] 2. Insufficient Reaction Temperature: The substrate is deactivated (contains EWGs) and requires more thermal energy to react.[7][10] 3. Reaction Time Too Short: The reaction may be sluggish even at the correct temperature. | 1. Ensure all glassware is oven-dried and use anhydrous DMF and fresh POCl₃. Prepare the reagent at 0–5 °C and use it promptly.[1] 2. For unreactive substrates, after initial addition at a lower temperature, gradually increase the heat to 70-80 °C, or even up to 120 °C for highly deactivated systems.[1][7][10] Monitor progress carefully by TLC. 3. Extend the reaction time at the optimized temperature, monitoring by TLC until the starting material is consumed.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic nature of the reaction, especially during reagent formation or substrate addition, can cause decomposition and polymerization.[1] 2. Excessive Temperature for Substrate: A highly activated pyrazole may decompose or polymerize at temperatures suitable for deactivated substrates. | 1. Maintain strict temperature control throughout the experiment. Use an ice bath during reagent preparation and the initial addition of the pyrazole.[1] 2. For electron-rich pyrazoles, avoid high temperatures. Many will react efficiently at room temperature or with gentle heating (e.g., 50-60 °C).[2][9] |
| Unexpected Side Products | 1. Di-formylation: Although rare for pyrazoles, a large excess of Vilsmeier reagent and high temperatures could potentially lead to side reactions.[1] 2. Reaction with other functional groups: Some functional groups on the pyrazole substituents can react with the Vilsmeier reagent (e.g., hydroxyl groups can be converted to chlorides).[7] | 1. Optimize the stoichiometry of the Vilsmeier reagent. Typically, 2-4 equivalents are sufficient. Avoid unnecessarily high temperatures.[7] 2. This is a substrate-specific issue. If side reactions are observed, consider protecting sensitive functional groups or exploring milder reaction conditions (lower temperature) if the pyrazole core is sufficiently reactive. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Thermal Energy: The most common cause for stalled reactions with deactivated substrates.[7] 2. Reagent Decomposition: If the reaction is run for a very long time at high temperatures, the Vilsmeier reagent itself may begin to degrade. | 1. As per the troubleshooting for low yield, incrementally increase the reaction temperature while monitoring via TLC. A temperature of 70 °C may be ineffective, while 120 °C drives the reaction to completion.[10] 2. If a reaction requires prolonged heating, consider a strategy of adding a second portion of freshly prepared Vilsmeier reagent, though this is less common. The primary solution is optimizing the temperature. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Pyrazole
Safety Precaution: This reaction involves corrosive and water-reactive reagents. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 - 4.0 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the resulting mixture (which may be a colorless to pale yellow solution or a white solid) to stir at 0 °C for an additional 30 minutes.
Step 2: Formylation Reaction
-
Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60–120 °C) based on substrate reactivity (see table below).
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2–24 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the cautious addition of a base, such as saturated sodium bicarbonate solution or solid sodium carbonate, until the pH is ~7-8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure pyrazole-4-carbaldehyde.
Temperature Guidelines for Different Pyrazole Scaffolds
The following table provides a starting point for temperature optimization based on published examples.
| Pyrazole Substituent Type | Example Temperature Range | Typical Reaction Time | Reference |
| 1,3-Dialkyl-5-chloro | 120 °C | 1-2.5 h | [7][10] |
| 1-Aryl or 3-Aryl | 70 - 80 °C | 2-6 h | [9] |
| From Hydrazone Precursors (Cyclization/Formylation) | 70 - 80 °C | 5-7 h | [2][9] |
| Highly Deactivated (e.g., Nitrophenyl) | 120 °C (low conversion) | >12 h | [7] |
| Activated (e.g., from pyrazol-3-ol) | 70 °C | 24 h | [11] |
Note: These are general guidelines. Optimal conditions must be determined empirically for each specific substrate.
The following diagram illustrates the overall experimental workflow.
Caption: General experimental workflow for pyrazole formylation.
By carefully considering the electronic nature of your pyrazole substrate and systematically optimizing the reaction temperature, you can reliably overcome common challenges and achieve high yields of your target pyrazole-4-carbaldehyde.
References
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
SAGE Publications. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Organic Preparations and Procedures International, 37(5), 316-318. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27335–27382. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Retrieved from [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]
-
European Chemical Bulletin. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. 3(12), 1104-1106. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications. Chemistry, 2(4), 187-196. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with a particular focus on the critical role of solvent effects in the Vilsmeier-Haack formylation step.
Introduction
The synthesis of this compound is a crucial process for the development of various pharmaceutical and agrochemical compounds[1]. The most common and effective method for introducing the 4-formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction[2]. This reaction's success, in terms of yield, purity, and scalability, is highly dependent on carefully controlled reaction conditions, with the choice of solvent playing a pivotal role. This guide will address common challenges and questions that may arise during this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Q1: My yield of the final product, this compound, is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of this substrate can stem from several factors, often related to reagent quality, reaction conditions, and the work-up procedure.
Potential Causes & Solutions:
-
Suboptimal Vilsmeier Reagent Formation:
-
Cause: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Any water contamination will decompose the reagent and reduce the effective concentration of the formylating agent.
-
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Incomplete Reaction:
-
Cause: The reaction temperature and time may not be optimal for this specific substrate. The electron-withdrawing nature of the fluorophenyl group can slightly deactivate the pyrazole ring, requiring more forcing conditions compared to other pyrazoles.
-
Solution: While the initial formation of the Vilsmeier reagent is performed at low temperatures (0-5 °C), the subsequent reaction with the pyrazole substrate often requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature to 70-80 °C and extending the reaction time[3].
-
-
Side Reactions:
-
Cause: At elevated temperatures, side reactions can occur, leading to the formation of byproducts and a decrease in the desired product's yield.
-
Solution: A careful balance of temperature and reaction time is crucial. Stepwise heating and continuous monitoring via TLC will help in identifying the point of maximum conversion before significant byproduct formation occurs.
-
-
Inefficient Work-up:
-
Cause: The product may be partially lost during the extraction process if the pH is not properly controlled or if an unsuitable extraction solvent is used.
-
Solution: After quenching the reaction with ice-cold water, it is essential to neutralize the mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Q2: I am observing the formation of significant impurities alongside my desired product. How can I minimize these?
A2: Impurity formation is a common issue and is often linked to the reaction conditions and the purity of the starting materials.
Potential Causes & Solutions:
-
Impure Starting Material:
-
Cause: The purity of the starting pyrazole, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole, is critical. Impurities in the starting material can lead to the formation of various side products.
-
Solution: Ensure the starting pyrazole is of high purity. If synthesized in-house, consider recrystallization or column chromatography to purify it before proceeding with the formylation reaction.
-
-
Over-formylation:
-
Cause: Although less common for this specific substrate, highly reactive pyrazoles can sometimes undergo di-formylation.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent. A large excess should be avoided. Running the reaction at a lower temperature for a longer duration might also help in minimizing over-formylation.
-
-
Decomposition of the Product:
-
Cause: The aldehyde product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during work-up.
-
Solution: Perform the work-up at low temperatures (ice bath) and avoid prolonged exposure to harsh pH conditions.
-
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction often points towards an issue with the reagents or the reaction environment.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent:
-
Cause: As mentioned earlier, moisture is detrimental to the Vilsmeier reagent. Old or improperly stored POCl₃ and DMF can also lead to a less reactive reagent.
-
Solution: Use fresh, anhydrous reagents and ensure a moisture-free environment.
-
-
Poor Solubility:
-
Cause: While DMF typically acts as both the reagent and solvent, ensuring good solubility of the starting pyrazole is important. In some cases, with modified Vilsmeier reagents or different solvents, solubility might be an issue.
-
Solution: If not using DMF as the primary solvent, ensure the chosen solvent (e.g., dichloromethane, chloroform) can fully dissolve the starting pyrazole at the reaction temperature[2].
-
-
Insufficient Activation:
-
Cause: The pyrazole ring might not be sufficiently activated for the electrophilic substitution to occur efficiently.
-
Solution: While the 3,5-dimethyl groups provide electron density to the pyrazole ring, the 1-(4-fluorophenyl) group has a mild deactivating effect. Ensure the molar ratio of the Vilsmeier reagent to the pyrazole is adequate, typically ranging from 1.5 to 3 equivalents.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the best solvent for the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole?
A1: N,N-Dimethylformamide (DMF) is the most commonly used and generally recommended solvent for this reaction. This is because DMF serves a dual purpose: it is one of the reactants for the in-situ formation of the Vilsmeier reagent, and it also acts as a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged intermediates of the reaction[2]. Using an excess of DMF as the solvent is a standard and effective procedure.
While DMF is the preferred choice, other anhydrous aprotic solvents can also be used, such as:
-
Dichloromethane (DCM)
-
Chloroform
-
1,2-Dichloroethane
-
Toluene [2]
The choice of an alternative solvent might be considered to control the reaction temperature more precisely or to simplify the work-up procedure. However, when using other solvents, a sufficient amount of DMF must still be added to act as the reagent for the Vilsmeier reagent formation.
Q2: How does the polarity of the solvent affect the reaction?
A2: The polarity of the solvent can influence the Vilsmeier-Haack reaction in several ways:
-
Stabilization of Intermediates: The reaction proceeds through a charged chloroiminium ion (the Vilsmeier reagent). Polar solvents can stabilize this charged intermediate, which can facilitate the reaction.
-
Solubility of Reactants: The solvent must be able to dissolve the starting pyrazole to ensure a homogeneous reaction mixture, leading to a more efficient reaction.
-
Reaction Rate: While studies have shown that the rate of Vilsmeier-Haack substitution is only affected to a small extent by the polarity of the solvent, a solvent that provides good solubility and stabilization of intermediates will generally lead to a more efficient reaction.
Q3: Can I use a protic solvent like ethanol or methanol?
A3: No, it is highly discouraged to use protic solvents such as alcohols (ethanol, methanol) or water. Protic solvents will react with the highly electrophilic phosphorus oxychloride and the Vilsmeier reagent, leading to their decomposition and preventing the desired formylation reaction from occurring. The reaction must be carried out under strictly anhydrous conditions.
Q4: What is the typical procedure for the synthesis of the starting material, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole?
A4: The starting pyrazole is typically synthesized via a condensation reaction between 4-fluorophenylhydrazine (or its hydrochloride salt) and acetylacetone (2,4-pentanedione)[4][5].
General Procedure:
-
4-Fluorophenylhydrazine hydrochloride is dissolved in a suitable solvent, often ethanol or acetic acid.
-
An equivalent amount of acetylacetone is added to the solution.
-
The mixture is heated to reflux for a few hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.
Q5: What are the key safety precautions to consider during this synthesis?
A5: The Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety protocols:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is an exothermic process. POCl₃ should be added slowly to cold DMF (0-5 °C) to control the temperature and prevent a runaway reaction.
-
Quenching: The quenching of the reaction mixture with water or ice is also highly exothermic. This should be done slowly and carefully in an ice bath.
-
Inert Atmosphere: As the reagents are moisture-sensitive, carrying out the reaction under an inert atmosphere is recommended for both safety and efficiency.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Vilsmeier-Haack Formylation
Materials:
-
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (used in excess as the solvent).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (2 equivalents) dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting flowchart for low product yield.
Data Summary
| Solvent | Role | Typical Conditions | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | Reagent & Solvent | Used in excess, 70-120 °C[6] | Excellent solubility for reactants and intermediates; drives the reaction forward. | High boiling point can make removal difficult; potential for side reactions at high temperatures. |
| Dichloromethane (DCM) | Co-solvent | Room temp. to reflux (~40 °C) | Easy to remove due to low boiling point; good solubility for many organic compounds. | Lower reaction temperatures may lead to longer reaction times. |
| 1,2-Dichloroethane (DCE) | Co-solvent | Reflux (~83 °C) | Allows for higher reaction temperatures than DCM, potentially increasing the reaction rate. | More toxic than DCM; requires careful handling. |
| Chloroform | Co-solvent | Reflux (~61 °C) | Similar properties to DCM. | Health and safety concerns associated with chloroform. |
| Toluene | Co-solvent | Reflux (~111 °C) | Allows for high reaction temperatures; can be useful for less reactive substrates. | Lower polarity may reduce the stabilization of charged intermediates. |
References
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Scholars Research Library Archives of Applied Science Research, 4(4), 1565-1597.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 118-135.
- Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27463.
-
ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. Retrieved from [Link]
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
-
National Center for Biotechnology Information. (n.d.). 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. PubChem Compound Database. Retrieved from [Link]
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
-
ResearchGate. (n.d.). ChemInform Abstract: Ring and Side-Chain Formylated Pyrazoles from Acetophenone Azines and Vilsmeier′s Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical reviews, 121(3), 1670-1715.
- El-Fattah, M. F. A., & El-Reash, G. M. A. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Fustero, S., et al. (2010). New synthesis of fluorinated pyrazoles. The Journal of organic chemistry, 75(20), 6845–6854.
- Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27463.
- El-Emary, T. I. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Journal of the Chinese Chemical Society, 40(3), 285-290.
-
ResearchGate. (n.d.). ChemInform Abstract: New Synthesis of Fluorinated Pyrazoles. Retrieved from [Link]
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Validation & Comparative
A-Comparative-Guide-to-the-HPLC-Analysis-of-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative that serves as a key building block in medicinal chemistry and organic synthesis.[1][2] The pyrazole scaffold is a prevalent motif in many pharmacologically active compounds, and this specific molecule, with its fluorophenyl and carbaldehyde functionalities, is of significant interest in the development of novel therapeutics and agrochemicals.[1][3] Accurate and reliable quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and performing final product release testing.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[4] This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methodologies for the analysis of this compound: a conventional, robust isocratic HPLC method and a modern, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) gradient method.
The choice between these methods is often dictated by laboratory-specific needs, such as sample throughput, required sensitivity, and available instrumentation. This guide aims to equip researchers, scientists, and drug development professionals with the necessary data and rationale to make an informed decision for their analytical needs.
The Analytical Challenge: Understanding the Analyte
The analyte, this compound, is a moderately non-polar molecule due to the presence of the fluorophenyl ring and the dimethyl-pyrazole core. The carbaldehyde group adds a degree of polarity. This structure makes it an ideal candidate for Reversed-Phase Chromatography, which separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[5][6] A C18 or C8 stationary phase is typically the first choice for such compounds, offering a balance of retention and selectivity.[7] The aromatic nature of the molecule suggests strong UV absorbance, making UV detection a straightforward and sensitive choice.
Comparative Analysis of HPLC Methodologies
In the realm of liquid chromatography, the evolution from conventional HPLC to UHPLC represents a significant leap in efficiency.[8] UHPLC systems utilize columns packed with sub-2 µm particles, which, when combined with higher operating pressures, lead to dramatically faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC systems that use 3-5 µm particles.[9][10][11]
We will compare two methods:
-
Method A: Conventional Isocratic RP-HPLC. A reliable, workhorse method suitable for routine quality control where high throughput is not the primary concern.
-
Method B: High-Throughput Gradient UHPLC. A modern, rapid method designed for research environments and high-throughput screening where speed and sensitivity are critical.[7]
Head-to-Head Data Comparison
The following table summarizes the performance of both methods under optimized conditions for the analysis of this compound. The data presented is representative of what can be expected from a well-developed method.
| Parameter | Method A: Conventional HPLC | Method B: High-Throughput UHPLC | Rationale for Difference |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | Smaller particle size and column dimensions in UHPLC lead to higher efficiency.[10][11] |
| Mobile Phase | Isocratic: 65% Acetonitrile / 35% Water | Gradient: 40% to 95% Acetonitrile in 2 min | Gradient elution in UHPLC allows for faster elution of strongly retained impurities. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lower flow rates in UHPLC reduce solvent consumption.[10] |
| Run Time | 8.0 minutes | 2.5 minutes | Higher efficiency and shorter column in UHPLC enable significantly faster runs.[8] |
| Backpressure | ~120 bar | ~550 bar | Smaller particles in UHPLC columns generate much higher backpressure.[11] |
| Retention Time (t R ) | 4.21 min | 1.35 min | Faster elution due to higher organic content in the gradient and shorter column. |
| Peak Width (at base) | 0.25 min | 0.06 min | Higher efficiency of UHPLC columns results in narrower, sharper peaks.[9] |
| Theoretical Plates (N) | ~11,200 | ~18,500 | A direct measure of column efficiency; higher is better. |
| Resolution (R s ) * | 2.1 | 3.5 | UHPLC provides superior separation of closely eluting peaks.[8] |
| LOD / LOQ | 15 ng/mL / 50 ng/mL | 2 ng/mL / 7 ng/mL | Narrower peaks in UHPLC lead to a better signal-to-noise ratio and thus higher sensitivity.[9] |
*Resolution was calculated between the main analyte peak and a closely eluting synthetic precursor.
In-Depth Protocol: Recommended UHPLC Method (Method B)
This method is recommended for its superior speed, resolution, and sensitivity, making it ideal for both research and high-throughput quality control environments.
Instrumentation and Consumables
-
System: Any UHPLC system capable of delivering pressures up to at least 600 bar.
-
Detector: UV or Photodiode Array (PDA) Detector.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).
-
Vials: 2 mL glass vials with PTFE/silicone septa.
-
Solvents: HPLC-grade Acetonitrile and ultrapure water.
Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.00 min: 40% B
-
1.50 min: 95% B
-
2.00 min: 95% B
-
2.10 min: 40% B
-
2.50 min: 40% B (End of Run)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 254 nm
Sample and Standard Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution: Prepare sample solutions at a target concentration of 10 µg/mL in the diluent. Filter through a 0.22 µm syringe filter if particulate matter is present.
Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: UHPLC analysis workflow for this compound.
Method Validation Insights
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14]
Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.[12]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.[4]
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Conclusion
For the analysis of this compound, both conventional HPLC and modern UHPLC methods offer viable solutions.
The conventional HPLC method is robust and adequate for standard quality control tasks where speed is not a limiting factor. Its lower backpressure requirements mean it can be run on a wider range of older instrumentation.
However, the UHPLC method is demonstrably superior in terms of speed, resolution, and sensitivity. The analysis time is reduced by over 65%, leading to a significant increase in sample throughput and a reduction in solvent consumption, making it a more cost-effective and environmentally friendly option in the long run.[10][11] The enhanced resolution provides greater confidence in peak purity and the separation of closely related impurities, while the lower detection limits are advantageous for impurity profiling and trace analysis. For laboratories engaged in drug discovery, process optimization, and high-volume quality control, the investment in UHPLC technology is clearly justified by its performance benefits.
References
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- LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?
- Scribd. Reversed Phase Chromatography: Basic Principles.
- AZoM. (2018, April 4). High-Performance Liquid Chromatography vs. Ultra-High Performance Liquid Chromatography.
- Creative Proteomics. Reversed-Phase Chromatography Overview.
- Mastelf. (2024, December 20). HPLC vs UHPLC: What's the Difference and Which One Should You Choose?
- Thermo Fisher Scientific. (2019, April 3). HPLC or UHPLC?
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International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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- ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.
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A Comparative Crystallographic Analysis of Phenylpyrazole Carbaldehydes: Unveiling the Structural Nuances of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde through a Closely Related Analogue
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the X-ray crystal structure of pyrazole-4-carbaldehyde derivatives. While crystallographic data for 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not publicly available, this guide will utilize the comprehensive crystal structure data of its close analogue, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, to provide critical structural insights. This analysis will be further enriched by comparing this structure with other relevant pyrazole derivatives, offering a valuable framework for understanding structure-property relationships in this important class of compounds.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their interactions with biological targets and ultimately their therapeutic efficacy. This guide will delve into the solid-state conformation, intermolecular interactions, and packing motifs of a representative phenylpyrazole carbaldehyde, providing a lens through which the structural impact of substituents, such as a fluorine atom, can be inferred.
The Archetype: Crystal Structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
As a primary reference, we will examine the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound shares the same core structure as our target molecule, differing only in the absence of a fluorine substituent on the phenyl ring. The crystallographic data reveals key features of its molecular geometry and packing.[3]
The molecule consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5, a phenyl ring at position 1, and a carbaldehyde group at position 4. A significant feature of its conformation is the dihedral angle between the pyrazole and phenyl rings, which is 68.41(16)°.[3] This substantial twist indicates a non-planar arrangement between the two aromatic systems. In contrast, the aldehyde group is nearly coplanar with the pyrazole ring, with a C-C-C-O torsion angle of -0.4(5)°.[3] This planarity suggests potential conjugation between the aldehyde's carbonyl group and the pyrazole ring system.
Key Crystallographic Data
| Parameter | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[3] |
| Chemical Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6264 (4) |
| b (Å) | 6.7497 (4) |
| c (Å) | 22.6203 (12) |
| β (°) | 94.785 (5) |
| Volume (ų) | 1008.19 (10) |
| Z | 4 |
| Dihedral Angle (Pyrazole-Phenyl) | 68.41 (16)° |
Comparative Analysis with Other Pyrazole Derivatives
To understand the potential influence of the 4-fluoro substituent on the crystal structure of our target compound, we can draw comparisons with other structurally determined pyrazole derivatives, particularly those bearing fluorophenyl groups.
For instance, in the crystal structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angle between the pyrazole and the fluoro-substituted ring is significantly smaller, at 4.64(7)°.[2] This suggests that the substitution pattern and the saturation of the pyrazole ring can dramatically influence the overall molecular conformation.
In another example, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and the phenyl ring is 7.93(7)°. The pyrazole ring also forms dihedral angles of 24.43(9)° and 28.67(9)° with the disordered chloro-substituted benzene ring. These variations highlight the subtle interplay of electronic and steric effects of different substituents on the crystal packing.
The introduction of a fluorine atom, with its high electronegativity and ability to participate in non-covalent interactions such as C-H···F and F···F contacts, can be expected to influence the crystal packing of this compound. These interactions, alongside potential C-H···O and C-H···π interactions observed in the phenyl analogue, would likely govern the three-dimensional architecture of the crystal lattice.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process. The following outlines a standard experimental workflow for single-crystal X-ray diffraction analysis.
Figure 1: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to reduce the intensities to a set of structure factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or the Patterson function.
-
Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.
-
Structure Validation: The final structure is validated using crystallographic software to check for any inconsistencies or errors.
-
Analysis: A detailed analysis of the final structure is performed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Logical Relationships in Structural Analysis
The interpretation of a crystal structure involves understanding the interplay of various factors that dictate the final solid-state arrangement.
Figure 2: A diagram illustrating the interconnected factors in the analysis of a crystal structure.
The nature of the substituents on the pyrazole core directly influences both the intramolecular geometry (bond lengths, angles, and planarity) and the types and strengths of intermolecular interactions. These, in turn, dictate the overall crystal packing motif. The resulting three-dimensional arrangement has a profound impact on the macroscopic physicochemical properties of the compound, such as its solubility, melting point, and stability.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, a detailed analysis of its close analogue, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, provides a robust foundation for understanding its likely structural characteristics. The significant dihedral angle between the pyrazole and phenyl rings is a key conformational feature. By comparing this with other fluorinated pyrazole derivatives, we can anticipate that the introduction of a fluorine atom at the 4-position of the phenyl ring would likely introduce subtle changes in the dihedral angle and, more significantly, influence the intermolecular interactions, potentially leading to a distinct crystal packing arrangement. This comparative approach underscores the importance of systematic structural studies in guiding the design and development of new pyrazole-based therapeutic agents.
References
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Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2151. [Link]
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Current Topics in Medicinal Chemistry, 17(19), 2145-2160. [Link]
-
Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]
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A Comparative Guide to the Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth comparison of the primary synthetic routes to 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic selection of a synthetic pathway is paramount for efficiency, scalability, and overall yield. Herein, we dissect the prevalent methodologies, offering experimental insights and comparative data to inform your synthetic strategy.
Introduction to the Target Molecule
This compound is a key intermediate in the synthesis of a variety of bioactive compounds.[1] The pyrazole scaffold is a "privileged" structure in drug discovery, appearing in numerous pharmaceuticals. The formyl group at the C4 position is a versatile chemical handle, enabling a wide array of subsequent transformations such as condensations, oxidations, and participation in multicomponent reactions to generate diverse molecular architectures.[2]
This guide will focus on a two-step approach common for this class of molecules: the initial construction of the pyrazole core followed by the introduction of the C4-formyl group. We will compare the two most prominent formylation techniques: the Vilsmeier-Haack reaction and the Duff reaction.
Overall Synthetic Strategy
The synthesis of the target molecule is typically approached in two main stages:
-
Formation of the Pyrazole Core: Synthesis of the precursor, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
-
Formylation of the Pyrazole Core: Introduction of the aldehyde group at the C4 position.
Caption: General two-stage synthetic approach to the target molecule.
Stage 1: Synthesis of the Pyrazole Precursor
The most direct and widely used method for synthesizing 1-aryl-3,5-dimethylpyrazoles is the Knorr pyrazole synthesis . This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine. For our target, this translates to the reaction of acetylacetone (pentane-2,4-dione) with 4-fluorophenylhydrazine.
This acid-catalyzed condensation-cyclization is typically a high-yielding and straightforward reaction, providing the pyrazole core in good purity.[3]
Caption: The Knorr synthesis of the pyrazole precursor.
Stage 2: A Comparative Analysis of Formylation Routes
With the pyrazole core in hand, the next critical step is the regioselective introduction of a formyl group at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, primarily at the 4-position.[4]
Route 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is the most common and generally most efficient method for the formylation of electron-rich heterocycles like pyrazoles.[5][6] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7]
Mechanism: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This potent electrophile is then attacked by the electron-rich C4 position of the pyrazole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Insights:
-
Strengths: This method is generally high-yielding, relatively fast, and highly regioselective for the C4 position of N-substituted pyrazoles.[2]
-
Causality: The high reactivity of the pre-formed Vilsmeier reagent allows the reaction to proceed under relatively mild heating, driving the formylation to completion efficiently.
-
Limitations: The use of phosphorus oxychloride, a corrosive and hazardous reagent, is a significant drawback.[8] The reaction conditions can be harsh for substrates with sensitive functional groups.
Route 2: The Duff Reaction
The Duff reaction presents a viable, milder alternative for the formylation of activated aromatic compounds, including pyrazoles.[5][9] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in a strongly acidic medium, such as trifluoroacetic acid (TFA) or a glycerol/boric acid mixture.[10][11]
Mechanism: The reaction mechanism involves the protonation and subsequent decomposition of HMTA to generate an electrophilic iminium species. This attacks the aromatic ring in a manner analogous to the V-H reaction. A key difference is an intramolecular redox step that raises the benzylic carbon to the aldehyde oxidation state, followed by hydrolysis.[9]
Experimental Insights:
-
Strengths: A major advantage is the avoidance of POCl₃, making it a safer and more environmentally benign option.[8] The reaction has been shown to be effective for a range of 1-phenyl-1H-pyrazole systems.[10]
-
Causality: The use of a strong acid like TFA is crucial for the generation of the electrophilic species from HMTA. The reaction often requires higher temperatures and longer reaction times compared to the V-H reaction to achieve comparable conversion.
-
Limitations: The Duff reaction is generally less efficient than the V-H reaction, often resulting in lower yields and requiring more extended heating periods (reflux for several hours).[5] Its applicability can be more limited, particularly for pyrazoles with electron-withdrawing groups.
Quantitative Performance Comparison
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Hexamethylenetetramine (HMTA) |
| Typical Yield | Good to Excellent (often >80%)[2] | Moderate to Good (60-98% for some systems)[11] |
| Reaction Temperature | 0 °C to reflux (e.g., 60-80 °C)[12] | High (typically reflux, 100-160 °C)[5] |
| Reaction Time | 1-8 hours[12] | Several hours (often >12 hours)[5] |
| Key Reagents | POCl₃, DMF | HMTA, strong acid (e.g., TFA) |
| Advantages | High yield, high regioselectivity, faster reaction | Avoids hazardous POCl₃, milder for some substrates |
| Disadvantages | Uses corrosive and hazardous POCl₃ | Lower yields, longer reaction times, high temps |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Addition of Reagent: Add acetylacetone (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from ethanol/water to yield the pure 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[12]
-
Addition of Pyrazole: Dissolve 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 3: Duff Formylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq), hexamethylenetetramine (HMTA, 2.0 eq), and trifluoroacetic acid (TFA) as the solvent.[5]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Purification: The crude product can be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired aldehyde.
Conclusion
Both the Vilsmeier-Haack and Duff reactions are effective for the synthesis of this compound. The Vilsmeier-Haack reaction is generally the method of choice due to its higher efficiency, shorter reaction times, and broader applicability, consistently providing high yields.[5] However, for processes where the use of phosphorus oxychloride is undesirable due to safety or environmental concerns, the Duff reaction serves as a valuable, albeit often lower-yielding, alternative.[8] The choice between these routes will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Formylation via lithiation remains a more specialized technique, often employed when other methods fail and requiring strict anhydrous conditions.[13]
References
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de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633–1639. [Link]
-
de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. ResearchGate. [Link]
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Wikipedia. (n.d.). Duff reaction. [Link]
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de Oliveira, C. H. A. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. [Link]
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Claramunt, R. M., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-7. [Link]
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Michalak, M., et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 77(17), 7473-7480. [Link]
-
ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
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El-Shehry, M. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(3), 646. [Link]
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ResearchGate. (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. [Link]
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de la Cruz, H., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 24(18), 3247. [Link]
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Biological activity of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde vs. non-fluorinated analog
A Senior Application Scientist's Guide to 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde versus its Non-fluorinated Analog
In the landscape of medicinal chemistry, the strategic introduction of fluorine atoms into bioactive molecules is a well-established approach to enhance pharmacological properties. This guide provides a comparative overview of the biological activities of this compound and its non-fluorinated counterpart, 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. We will explore the rationale behind this comparison, delve into established experimental protocols for evaluating their potential anticancer, antimicrobial, and anti-inflammatory activities, and discuss the anticipated impact of the 4-fluoro substitution.
The Pyrazole Scaffold and the Influence of Fluorine
The pyrazole ring is a privileged scaffold in drug discovery, known to be a core component in a variety of therapeutic agents.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The introduction of a fluorine atom, particularly on a phenyl ring substituent, can profoundly modulate a molecule's physicochemical properties.[3] Fluorine's high electronegativity and relatively small size can alter lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and a more favorable pharmacokinetic profile.[3]
This guide will therefore examine the biological activities of the fluorinated pyrazole carbaldehyde against its non-fluorinated parent compound, providing a framework for researchers to assess the impact of this specific structural modification.
Synthesis of the Target Compounds
The synthesis of both this compound and 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through a well-established synthetic route, often employing the Vilsmeier-Haack reaction. This reaction introduces the formyl group at the 4-position of the pyrazole ring.
The general synthetic approach is outlined below:
Caption: General synthetic workflow for pyrazole-4-carbaldehydes.
Experimental Protocol: Synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
A detailed protocol for the synthesis of the non-fluorinated analog is as follows:
-
Step 1: Synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole.
-
To a solution of acetylacetone in ethanol, add an equimolar amount of phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 1-phenyl-3,5-dimethyl-1H-pyrazole.
-
-
Step 2: Synthesis of 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
To this reagent, add the 1-phenyl-3,5-dimethyl-1H-pyrazole synthesized in Step 1.
-
Heat the reaction mixture at 60-70°C for 2-3 hours.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent.
-
The same procedure can be followed for the synthesis of the fluorinated analog by substituting phenylhydrazine with 4-fluorophenylhydrazine in Step 1.
Comparative Biological Activity Evaluation
The following sections outline the established experimental protocols for assessing the anticancer, antimicrobial, and anti-inflammatory activities of the two compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard method for evaluating the cytotoxic potential of chemical compounds against cancer cell lines.[2][5][6][7]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated pyrazoles) in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
The presence of the 4-fluoro group is anticipated to enhance the anticancer activity of the pyrazole derivative. Fluorine can increase the lipophilicity of the molecule, potentially leading to better cell membrane penetration and higher intracellular concentrations.[3] Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, which may lead to stronger interactions with the target protein.
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 25.5 | 32.8 |
| This compound | 12.3 | 15.7 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism.[8][9][10][11]
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Fluorination can enhance the antimicrobial activity of compounds by increasing their ability to penetrate microbial cell walls and membranes. The altered electronic properties due to the fluorine atom may also lead to more effective inhibition of microbial enzymes.
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 64 | >128 | 128 |
| This compound | 32 | 64 | 64 |
| Ciprofloxacin (Bacterial Control) | 0.5 | 0.25 | - |
| Fluconazole (Fungal Control) | - | - | 2 |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[12][13][14][15][16]
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animal Grouping: Use male Wistar rats (150-200g) and divide them into groups: a control group, a standard drug group (e.g., Indomethacin), and groups for each test compound at different doses.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
The anti-inflammatory activity of pyrazole derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes. The 4-fluoro substitution may enhance the binding affinity of the compound to the active site of COX enzymes, leading to more potent inhibition of prostaglandin synthesis and a greater reduction in inflammation.
Table 3: Hypothetical Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema at 3 hours)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Vehicle Control | - | 0 |
| 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 20 | 35.2 |
| This compound | 20 | 55.8 |
| Indomethacin (Standard) | 10 | 68.5 |
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of the biological activities of this compound and its non-fluorinated analog. Based on established principles of medicinal chemistry, the introduction of a fluorine atom at the 4-position of the phenyl ring is anticipated to enhance the anticancer, antimicrobial, and anti-inflammatory properties of the parent pyrazole-4-carbaldehyde. The detailed experimental protocols provided herein offer a robust methodology for researchers to validate these hypotheses and quantify the impact of this strategic fluorination. The resulting data will be invaluable for guiding further drug development efforts centered on the promising pyrazole scaffold.
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A Comparative Analysis of Substituted Pyrazole-4-carbaldehyde Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
This guide provides a comprehensive comparative study of substituted pyrazole-4-carbaldehyde derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore the impact of various substitutions on their biological activities, and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of these promising molecules.
The Pyrazole-4-carbaldehyde Scaffold: A Privileged Core in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of approved drugs, including anti-inflammatory agents like celecoxib and anticancer therapies.[2][5]
Within this class, the pyrazole-4-carbaldehyde scaffold is particularly valuable. The aldehyde group at the 4-position serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to generate diverse libraries of derivatives.[6][7][8][9] This guide focuses on comparing these derivatives, primarily synthesized through the robust and widely adopted Vilsmeier-Haack reaction, to elucidate how specific structural modifications influence their biological profiles.
Synthesis via the Vilsmeier-Haack Reaction: A Foundational Protocol
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles at the C4 position.[1][6][7] The reaction involves the treatment of a suitable hydrazone precursor with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).
The causality behind this choice of reaction is its high reliability and regioselectivity for the electron-rich C4 position of the pyrazole ring, driven by the electrophilic nature of the Vilsmeier reagent.
Caption: General Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes
This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis, which must match predicted values for the target compound.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic. Maintain the temperature at 0 °C for 30 minutes after the addition is complete.
-
Addition of Hydrazone: Dissolve the appropriate hydrazone precursor (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][10]
Comparative Biological Activity of Substituted Derivatives
The true value of the pyrazole-4-carbaldehyde scaffold lies in the diverse biological activities that can be achieved through substitution. Here, we compare derivatives based on their demonstrated antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have demonstrated that substitutions on the phenyl rings of the pyrazole core significantly modulate antibacterial and antifungal efficacy.[6][11][12][13] The presence of electron-withdrawing groups, in particular, often enhances activity.
Table 1: Comparative Antimicrobial Activity of Selected Pyrazole-4-carbaldehyde Derivatives
| Compound ID | R¹ Substituent (at N1-phenyl) | R² Substituent (at C3-phenyl) | Target Organism | Activity Metric (Zone of Inhibition, mm) | Reference |
| A-1 | H | 4-OH, 3,5-(OCH₃)₂ | S. aureus | 18 | [6] |
| A-2 | 4-NO₂ | Thiophene | S. aureus | 22 | [12] |
| A-3 | 4-Cl | Thiophene | E. coli | 19 | [12] |
| A-4 | H | 4-Cl | C. albicans | 16 | [14] |
| A-5 | 4-NO₂ | H | B. subtilis | 20 | [1] |
Analysis of Structure-Activity Relationship (SAR): The data suggests a clear SAR. Compound A-2 , with a strong electron-withdrawing nitro group (-NO₂) at the R¹ position, shows enhanced activity against S. aureus compared to derivatives with less electronegative substituents.[12] This is a common theme in medicinal chemistry, where altering the electronic profile of a scaffold can improve its interaction with biological targets, such as bacterial enzymes or cell membranes. Similarly, the presence of halogens like chlorine (Compounds A-3 and A-4 ) contributes to significant antimicrobial effects.[12][14]
Anticancer Activity
Substituted pyrazole-4-carbaldehydes have emerged as potent anticancer agents, with some derivatives showing cytotoxicity against various human cancer cell lines superior to standard chemotherapeutic drugs.[15][16][17][18]
Caption: Inhibition of the PI3K/Akt Pathway.
One key mechanism of action is the inhibition of the PI3 kinase (Phosphoinositide 3-kinase) enzyme, a critical node in the PI3K/Akt/mTOR signaling pathway that governs cell proliferation and survival.[15]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected Pyrazole Derivatives
| Compound ID | R¹ Substituent | R² Substituent | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | Mechanism | Reference |
| B-1 (Cpd 43) | 4-Fluorophenyl | 2,4-Dichlorophenyl | 0.25 | - | - | PI3K Inhibitor | [15] |
| B-2 (Cpd 33) | Indole-linked | Phenyl | 23.7 | 28.4 | - | CDK2 Inhibitor | [15] |
| B-3 | 4-Chlorophenyl | Phenyl | 4.94 (HeLa) | - | - | Not specified | [17] |
| Doxorubicin | (Standard Drug) | 0.95 | 24.7 - 64.8 | - | Topo II Inhibitor | [15] |
Analysis of SAR: Compound B-1 is a standout example, exhibiting exceptional cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.25 µM, significantly more potent than the standard drug doxorubicin.[15] The presence of multiple halogen substituents (fluoro- and dichlorophenyl groups) appears critical for its high potency as a PI3K inhibitor. In contrast, Compound B-2 , which links the pyrazole core to an indole moiety, shows moderate activity and functions through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[15] This highlights how different substitution patterns can direct the molecule to entirely different biological targets, underscoring the scaffold's versatility.
Spectroscopic Validation of Synthesized Derivatives
Trustworthiness in synthetic chemistry is built on rigorous characterization. The identity and purity of every synthesized pyrazole-4-carbaldehyde derivative must be confirmed using a suite of spectroscopic techniques.
Table 3: Predicted Spectroscopic Data for a Representative Derivative (1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde)
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aldehyde (-CHO) | δ 9.8 - 10.0 ppm (singlet) | Highly deshielded proton due to the electronegative oxygen. |
| Pyrazole H-5 | δ 7.8 - 8.2 ppm (singlet) | Aromatic proton on the pyrazole ring. | |
| Phenyl Protons | δ 7.2 - 7.6 ppm (multiplet) | Protons on the N1-phenyl substituent. | |
| Methyl (-CH₃) | δ 2.4 - 2.6 ppm (singlet) | Protons of the methyl group at C3. | |
| ¹³C NMR | Aldehyde (C=O) | δ 185 - 195 ppm | Carbonyl carbon, highly deshielded. |
| Pyrazole C-4 | δ 140 - 145 ppm | Carbon bearing the aldehyde group. | |
| Pyrazole C-3 & C-5 | δ 130 - 142 ppm | Other aromatic carbons of the pyrazole ring. | |
| Phenyl Carbons | δ 120 - 140 ppm | Aromatic carbons of the phenyl substituent. | |
| FT-IR | Aldehyde C=O Stretch | 1680 - 1700 cm⁻¹ | Strong, characteristic absorption for an aromatic aldehyde. |
| C-H Stretch (Aldehyde) | 2820 - 2850 cm⁻¹ & 2720 - 2750 cm⁻¹ | Characteristic Fermi resonance doublets. |
Note: Data is compiled based on typical values for analogous structures.[6][10][19]
Key Experimental Workflow: Anticancer Evaluation
To provide a practical framework, the following section details a standard protocol for assessing the anticancer activity of newly synthesized derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16][18]
Conclusion and Future Outlook
This comparative guide demonstrates that the substituted pyrazole-4-carbaldehyde framework is a highly adaptable and promising scaffold for drug discovery. The Vilsmeier-Haack reaction provides a reliable and efficient route to this core structure, from which a vast chemical space can be explored.
Key Findings:
-
For Antimicrobial Agents: The introduction of strong electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), on the terminal phenyl rings is a validated strategy for enhancing antibacterial and antifungal potency.
-
For Anticancer Agents: Halogenation of the phenyl rings has yielded derivatives with potent, sub-micromolar inhibitory activity against key cancer targets like PI3 kinase. Furthermore, linking the pyrazole core to other heterocyclic systems (e.g., indole) can unlock different mechanisms of action, such as CDK2 inhibition.
Future research should focus on expanding the diversity of substituents at the R¹ and R² positions and exploring further modifications of the C4-carbaldehyde group to develop novel Schiff bases, chalcones, and other heterocyclic adducts. A continued, systematic approach to synthesizing and screening these derivatives will undoubtedly lead to the discovery of new lead compounds with superior efficacy and therapeutic potential.
References
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Al-Adilee, K. J., & Neshan, F. A. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 488-498. [Link]
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Abdel-Wahab, B. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(6), 1366. [Link]
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Selvam, T. P., et al. (2014). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. [Link]
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Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 11(3), 45-56. [Link]
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Khan, I., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 24(15), 2737. [Link]
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Al-Ostath, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 16(8), 1083. [Link]
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Al-Mousawi, S. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
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Vovk, M. V., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7731-7744. [Link]
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Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
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Ashok, D., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyrazole Aldehydes in Antifungal Applications
Introduction
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic and agrochemical agents. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced efficacy and metabolic stability. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated pyrazole aldehydes, with a particular focus on their antifungal properties against phytopathogenic fungi. By objectively comparing the performance of various derivatives and providing detailed experimental data and protocols, this document aims to equip researchers with the critical insights needed to navigate the chemical space of these promising compounds.
The strategic incorporation of fluorine can influence factors such as lipophilicity, pKa, and metabolic stability, making fluorinated pyrazoles a compelling class of compounds in medicinal and agricultural chemistry.[1][2] This guide will delve into the synthesis, characterization, and biological evaluation of a series of fluorinated 4,5-dihydro-1H-pyrazole derivatives, offering a comparative analysis of their antifungal efficacy.
Methodology: A Self-Validating Approach to Synthesis and Evaluation
The integrity of any SAR study hinges on the reliability of its synthetic and bioassay protocols. Here, we present a detailed, self-validating workflow for the synthesis and antifungal screening of fluorinated pyrazole aldehydes.
General Synthetic Pathway
A robust and versatile method for the synthesis of fluorinated 4,5-dihydro-1H-pyrazole derivatives involves a multi-step process commencing with the reaction of a substituted acetophenone with an appropriate aldehyde to form a chalcone intermediate. This is followed by cyclization with hydrazine hydrate and subsequent formylation.[3]
Experimental Protocol: Synthesis of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
This protocol provides a representative example of the synthesis of a fluorinated pyrazole aldehyde.[4]
Step 1: Synthesis of (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 4-fluoroacetophenone (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%) is added dropwise with stirring at room temperature.
-
The reaction mixture is stirred for 2-3 hours, during which a solid precipitate forms.
-
The precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then washed with cold ethanol.
-
The crude product is recrystallized from ethanol to yield the pure chalcone.
Step 2: Synthesis of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
-
A mixture of (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one (0.01 mol) and hydrazine hydrate (0.01 mol) in 20 ml of formic acid is refluxed for 8 hours.[4]
-
The reaction mixture is then cooled and poured into 50 ml of ice-cold water.[4]
-
The resulting precipitate is collected by filtration and purified by recrystallization from ethanol to yield the final product.[4]
Characterization:
The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2][5]
Antifungal Activity Screening
The antifungal activity of the synthesized compounds is evaluated in vitro against a panel of phytopathogenic fungi using the mycelium growth rate method.[2]
Experimental Protocol: In Vitro Antifungal Assay
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The stock solutions are then incorporated into a potato dextrose agar (PDA) medium at a specific concentration (e.g., 0.08 μmol/mL).[6]
-
Mycelial discs (5 mm diameter) of the test fungi are placed at the center of the PDA plates.
-
The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.
-
The diameter of the fungal colonies is measured, and the percentage of inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
-
Results and Discussion: A Comparative Analysis of Antifungal Activity
A series of ten fluorinated pyrazole aldehydes (designated H1-H10) were synthesized and screened for their antifungal activity against four phytopathogenic fungi: Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum.[1][3][6] The results, presented as percentage inhibition at a concentration of 0.08 μmol/mL, are summarized in the table below.[6]
| Compound | R Substituent | S. sclerotiorum (% Inhibition) | M. phaseolina (% Inhibition) | F. oxysporum (% Inhibition) | F. culmorum (% Inhibition) |
| H1 | 4-Fluorophenyl | - | - | - | - |
| H2 | 2-Methoxyphenyl | - | - | - | 38.62 |
| H3 | 3-Nitrophenyl | - | - | - | - |
| H4 | 4-Nitrophenyl | - | - | - | - |
| H5 | 4-Methylphenyl | - | - | - | - |
| H6 | 4-Methoxyphenyl | - | - | - | - |
| H7 | 2,5-Dimethoxyphenyl | 42.23 | - | - | - |
| H8 | 3,4,5-Trimethoxyphenyl | - | - | - | - |
| H9 | 2-Chlorophenyl | 43.07 | 29.76 | 34.54 | 46.75 |
| H10 | 2-Nitrophenyl | - | - | - | - |
Note: Dashes indicate data not reported or not significant.
Structure-Activity Relationship Insights:
The data reveals several key insights into the SAR of these fluorinated pyrazole aldehydes:
-
Influence of Substituents on the Phenyl Ring: The nature and position of the substituent on the phenyl ring at the 5-position of the pyrazole core significantly impact antifungal activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The most active compound, H9 , possesses a 2-chlorophenyl substituent, an electron-withdrawing group.[1][6] This suggests that electron-withdrawing groups at this position may enhance antifungal activity. Conversely, compounds with methoxy groups (electron-donating), such as H2 and H7 , also exhibited moderate to good activity, indicating a more complex relationship.[1][6]
-
Positional Isomerism: The position of the substituent is crucial. For instance, the 2-chlorophenyl derivative (H9 ) was consistently the most active across multiple fungal species.[1][6]
-
Spectrum of Activity: Compound H9 demonstrated the broadest spectrum of activity, inhibiting the growth of all four tested fungi to a significant extent.[1][6]
Visualizing the Workflow and Key Relationships
To further elucidate the experimental process and the logical connections within this study, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and antifungal screening of fluorinated pyrazole aldehydes.
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A Senior Application Scientist’s Guide to the Analytical Characterization of Pyrazole-4-carbaldehydes
Introduction: The Significance of Pyrazole-4-carbaldehydes and the Imperative for Rigorous Characterization
Pyrazole-4-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their core structure serves as a versatile scaffold for synthesizing a wide range of derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The aldehyde functional group at the 4-position is a key synthetic handle, allowing for further molecular elaboration, making these compounds valuable intermediates in drug discovery.[5][6]
Given their potential, the unambiguous structural confirmation and purity assessment of newly synthesized pyrazole-4-carbaldehydes are paramount. An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted biological data. This guide provides an in-depth comparison of the primary analytical methods employed for the comprehensive characterization of these molecules. We will move beyond mere procedural descriptions to explain the underlying principles and the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Integrated Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on the synergistic use of multiple orthogonal techniques. The data from each method should converge to support a single, unambiguous structural assignment.
Below is a typical workflow for the characterization of a novel pyrazole-4-carbaldehyde.
Caption: Integrated workflow for pyrazole-4-carbaldehyde characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of pyrazole-4-carbaldehydes in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Expertise & Rationale
For a pyrazole-4-carbaldehyde, we are looking for specific, diagnostic signals:
-
Aldehyde Proton (¹H NMR): A highly deshielded singlet, typically appearing far downfield (δ 9.8-10.2 ppm). Its singlet nature and characteristic chemical shift are primary indicators of successful formylation.[2]
-
Pyrazole Ring Protons (¹H NMR): The protons on the pyrazole ring (e.g., at the C3 and C5 positions) appear as singlets in the aromatic region (δ 7.5-8.5 ppm). Their exact shifts are influenced by the substituents on the ring nitrogens and carbons.[7][8]
-
Aldehyde Carbon (¹³C NMR): A signal in the highly deshielded region of the spectrum (δ 180-190 ppm) is characteristic of the carbonyl carbon of the aldehyde.[8]
-
Pyrazole Ring Carbons (¹³C NMR): These appear in the aromatic region (δ 110-165 ppm), with the carbon bearing the aldehyde group (C4) often appearing around δ 110-115 ppm.[8]
Two-dimensional (2D) NMR experiments like HSQC and HMBC are not merely confirmatory; they are essential for building a self-validating structural hypothesis. An HMBC experiment, for instance, should show a correlation between the aldehyde proton and the C4 and C5 carbons of the pyrazole ring, definitively linking the aldehyde group to the correct position.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole-4-carbaldehyde.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds.
-
If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7] This prevents magnetic field distortions that can degrade spectral resolution.
-
Cap and label the NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Use the deuterated solvent signal for field-frequency locking.
-
For ¹H NMR, reference the spectra to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[7]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>50:1 for key signals).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A larger number of scans is typically required.
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to establish connectivity. The HMBC experiment is particularly crucial for confirming the position of the formyl group.[8]
-
Data Presentation: Comparative NMR Data
| Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Rationale / Key Features |
| Aldehyde (-CHO) | 9.8 - 10.2 (singlet)[2][8] | 180 - 190[8] | Highly deshielded due to the electronegativity of the oxygen and magnetic anisotropy of the C=O bond. |
| Pyrazole C5-H | 8.0 - 8.5 (singlet)[8] | 128 - 140 | Adjacent to two nitrogen atoms; its shift is sensitive to the N1 substituent. |
| Pyrazole C3-H | 7.8 - 8.2 (singlet) | 145 - 165 | Chemical shift is highly dependent on the C3-substituent. |
| Pyrazole C4 | N/A | 110 - 115[8] | The carbon atom to which the aldehyde is attached. |
| N1-Substituent | Varies widely | Varies widely | e.g., N-CH₃ at δ ~3.9 ppm.[9] |
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a highly accurate mass measurement that can be used to determine the elemental formula.
Expertise & Rationale
The primary goal is to match the experimentally observed mass-to-charge ratio (m/z) with the calculated mass of the proposed structure. For HRMS, this match should be within a very narrow tolerance (typically < 5 ppm).[8] Electrospray ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺, minimizing fragmentation and providing a clear molecular ion peak.[8] This data point is a critical validation of the elemental composition derived from NMR data.
Experimental Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. The solvent must be compatible with the ESI source.
-
A small amount of formic acid (0.1%) may be added to promote protonation and enhance the [M+H]⁺ signal.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe [M+H]⁺ or [M+Na]⁺.
-
Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]
-
Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the measured accurate mass to the theoretical mass calculated for the proposed chemical formula.
-
The mass error should be calculated in parts per million (ppm) and must be within the instrument's specified tolerance (e.g., < 5 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Expertise & Rationale
For pyrazole-4-carbaldehydes, the FT-IR spectrum provides two crucial pieces of evidence:
-
Successful Formylation: The presence of a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹.[8][10]
-
Aldehyde C-H Stretch: The appearance of one or two weaker bands around 2720-2820 cm⁻¹ corresponding to the C-H stretch of the aldehyde group.[8]
These signals, when observed alongside the disappearance of signals from the starting material, provide strong evidence that the desired chemical transformation has occurred.
Caption: Decision logic for FT-IR spectral interpretation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is needed.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Data Presentation: Characteristic IR Absorption Bands
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1660 - 1680[8][10] | Strong, Sharp |
| Aldehyde C-H Stretch | 2720 - 2820[8] | Weak to Medium |
| Aromatic C=C/C=N Stretch | 1500 - 1600 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3150 | Medium to Weak |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
While spectroscopic methods identify the structure, chromatography is essential for determining its purity. Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of small organic molecules like pyrazole-4-carbaldehydes.
Expertise & Rationale
The goal is to develop a method that can separate the target compound from any starting materials, by-products, or degradation products. Purity is typically assessed by UV detection, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram. A pure compound should ideally show a single, sharp, symmetrical peak. The method must be specific, demonstrating that known impurities do not co-elute with the main peak.[11]
Experimental Protocol: RP-HPLC with UV Detection
-
Method Development & Preparation:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard starting point.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (acetonitrile or methanol).[11]
-
Elution: Start with an isocratic method (e.g., 80:20 Methanol:Water) or a gradient method to screen for impurities.[11]
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 25 °C are typical.[11]
-
Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or the λmax determined by a UV-Vis scan).
-
-
Sample Analysis:
-
Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL).
-
Integrate all peaks in the resulting chromatogram. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Single Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, solid-state structure is required, or when the stereochemistry is , single-crystal X-ray crystallography is the ultimate analytical tool. It provides a precise 3D map of the electron density in a crystal, allowing for the exact determination of bond lengths, bond angles, and the absolute configuration of the molecule.[12][13]
Expertise & Rationale
This technique is not used for routine characterization due to the requirement of growing a high-quality single crystal, which can be a significant challenge. However, for publishing a novel structure or for compounds entering regulatory review, it is often essential. The resulting crystal structure provides irrefutable proof of the compound's constitution and conformation in the solid state.[13][14]
Workflow
-
Crystal Growth: Grow a single crystal of the purified compound. This is often the most difficult step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final, precise 3D structure of the molecule.
Conclusion
The characterization of pyrazole-4-carbaldehydes is a multi-faceted process that relies on the logical and synergistic application of several analytical techniques. NMR and HRMS form the core of structural identification, providing data on atomic connectivity and elemental composition. FT-IR serves as a rapid confirmation of key functional groups, while HPLC provides the critical measure of purity. Finally, X-ray crystallography stands as the ultimate arbiter for definitive structural proof. By following this integrated and self-validating workflow, researchers can ensure the scientific integrity of their work and confidently advance their promising compounds in the fields of drug discovery and materials science.
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A Comparative Guide to the Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a key building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prevalent motif in a multitude of pharmacologically active compounds, and the presence of a 4-formyl group offers a versatile handle for further synthetic transformations. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity to biological targets. This guide provides a comprehensive validation of the synthesis of this valuable intermediate, presenting a head-to-head comparison of the two primary synthetic routes: the Vilsmeier-Haack reaction and the Duff reaction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present comparative data to inform the selection of the optimal synthetic strategy for your research needs.
Core Synthesis Routes: A Comparative Analysis
The formylation of the C4 position of the pyrazole ring is most commonly achieved through electrophilic substitution. The Vilsmeier-Haack and Duff reactions are the two most prominent methods for this transformation, each with its own set of advantages and limitations.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is the most widely employed method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3]
Mechanism and Rationale: The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C4 position of the pyrazole ring. The resulting iminium salt is subsequently hydrolyzed to afford the desired aldehyde. The choice of the Vilsmeier-Haack reaction is often favored due to its generally high yields and broad substrate scope.[1]
Caption: Key stages of the Vilsmeier-Haack reaction for pyrazole formylation.
The Duff Reaction: A Milder Alternative
The Duff reaction offers a viable, albeit often lower-yielding, alternative for the formylation of activated aromatic and heterocyclic compounds.[4][5][6] This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[1][7]
Mechanism and Rationale: The Duff reaction proceeds through a more complex mechanism involving the initial aminomethylation of the pyrazole ring by an electrophilic species derived from HMTA. This is followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde. The Duff reaction is particularly useful for substrates that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction.[1][6]
Caption: Logical flow of the Duff formylation reaction.
Experimental Protocols
Synthesis of the Precursor: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
The synthesis of the pyrazole precursor is a critical first step. A robust and high-yielding protocol is essential for the overall efficiency of the synthesis of the target carbaldehyde.
Protocol:
-
Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Addition of Diketone: To the resulting mixture, add pentane-2,4-dione (1.0 eq) dropwise.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Method 1: Vilsmeier-Haack Formylation
Protocol:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise with constant stirring, ensuring the temperature does not exceed 5 °C. Stir the mixture for a further 30 minutes at 0 °C.
-
Addition of Pyrazole: To the freshly prepared Vilsmeier reagent, add a solution of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 4-6 hours.[2] Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Method 2: Duff Formylation
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq), hexamethylenetetramine (HMTA) (1.5 eq), and trifluoroacetic acid.[5]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 12-18 hours.[1] Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of ice and water. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel.
Comparative Performance Data
The following table summarizes the expected quantitative data for the synthesis of this compound via the Vilsmeier-Haack and Duff reactions, based on literature reports for analogous compounds.
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Typical Yield | 70-90% | 30-60% |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reaction Temperature | 70-80 °C | 100-120 °C |
| Reagent Toxicity | High (POCl₃) | Moderate (HMTA, TFA) |
| Substrate Scope | Broad | More limited |
Validation and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following experimental data should be acquired and analyzed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, two singlets for the two methyl groups on the pyrazole ring, and a characteristic singlet for the aldehydic proton in the downfield region (typically δ 9.5-10.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (typically δ 185-195 ppm). The carbon atoms of the fluorophenyl ring will show characteristic C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (C₁₂H₁₁FN₂O, MW: 218.23 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹).
Chromatographic and Physical Analysis
-
Thin Layer Chromatography (TLC): TLC should be used to monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range for the purified solid product is indicative of high purity.
-
Elemental Analysis: The elemental analysis (C, H, N) percentages should be in close agreement with the calculated values for the molecular formula C₁₂H₁₁FN₂O.
Conclusion
Both the Vilsmeier-Haack and Duff reactions are effective methods for the synthesis of this compound. The Vilsmeier-Haack reaction is generally the preferred method due to its higher yields and shorter reaction times. However, the Duff reaction provides a valuable alternative, particularly for substrates that may be sensitive to the more aggressive reagents used in the Vilsmeier-Haack protocol. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including desired yield, scalability, and the availability of reagents. The validation protocols outlined in this guide provide a robust framework for ensuring the quality and identity of the synthesized compound, a critical step in advancing drug discovery and development programs.
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de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. Available at: [Link]
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de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. ResearchGate. Available at: [Link]
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de Oliveira, C. H. A. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. ResearchGate. Available at: [Link]
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Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
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El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. ORCA - Cardiff University. Available at: [Link]
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Potopnyk, M. A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Available at: [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Available at: [Link]
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SAGE Publications. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. Available at: [Link]
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A Comparative Guide to the LC-MS Analysis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Pyrazole scaffolds are prevalent in numerous pharmaceuticals and agrochemicals, making the precise and accurate quantification of intermediates like this essential for research, development, and quality control.[1][2] The presence of a reactive aldehyde group and a fluorinated phenyl ring presents unique challenges and opportunities for its analysis by liquid chromatography-mass spectrometry (LC-MS).[3][4][5]
This guide provides an in-depth comparison of two primary LC-MS methodologies for the analysis of this compound: a targeted quantitative approach using a triple quadrupole (QqQ) mass spectrometer and a high-resolution accurate mass (HRAM) screening method using an Orbitrap or Q-TOF instrument. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative performance data to assist researchers in selecting the optimal strategy for their analytical needs.
Physicochemical Properties & Mass Spectrometric Considerations
-
Molecular Formula: C₁₂H₁₁FN₂O
-
Molecular Weight: 218.23 g/mol
-
Structure: A moderately polar molecule with a rigid pyrazole core, a polar aldehyde group, and a nonpolar fluorophenyl substituent.
-
Ionization: The pyrazole ring's nitrogen atoms are susceptible to protonation, making positive mode electrospray ionization (ESI+) the logical choice for generating the protonated molecule [M+H]⁺ at m/z 219.23. The aldehyde group itself has poor ionization efficiency.[3]
Methodology Comparison: Triple Quadrupole vs. High-Resolution MS
The choice of mass analyzer fundamentally dictates the strengths and applications of an LC-MS method. For quantitative rigor, tandem mass spectrometry on a triple quadrupole instrument is the gold standard.[6][7][8] For structural confirmation and untargeted screening, high-resolution mass spectrometers like the Q-TOF or Orbitrap are unparalleled.[9][10][11][12][13]
Method A: Targeted Quantification using Reversed-Phase LC-MS/MS (Triple Quadrupole)
This approach is optimized for sensitivity and selectivity, making it ideal for pharmacokinetic studies, impurity quantification, and routine quality control where the target analyte is known. The use of Selected Reaction Monitoring (SRM) minimizes matrix interference and provides the highest sensitivity.[7][8]
Experimental Protocol: LC-MS/MS (QqQ)
-
Sample Preparation: Dissolve the reference standard and samples in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL. Filter through a 0.2 µm syringe filter before injection.[14]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Reversed-phase chromatography is robust and provides excellent separation for moderately polar compounds.[3][15]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for ESI+.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
SRM Transitions:
-
Precursor Ion (Q1): m/z 219.2 (the protonated molecule).
-
Product Ions (Q3): Monitor two to three fragment ions for confirmation. Based on common fragmentation patterns of pyrazoles, likely fragments would result from cleavage of the phenyl group or rearrangements of the pyrazole ring.[16][17][18][19] A proposed primary fragment is m/z 123.1, corresponding to the dimethylpyrazole carbaldehyde portion.
-
-
Collision Energy: Optimize to maximize the abundance of the chosen product ions.
-
Method B: High-Resolution Analysis using LC-HRAM (Orbitrap/Q-TOF)
This method is superior for confirming elemental composition, identifying unknown metabolites or impurities, and performing non-targeted screening. Its high resolving power allows for the separation of the analyte signal from isobaric interferences.[9][12][13]
Experimental Protocol: LC-HRAM
-
Sample Preparation: Same as Method A.
-
Liquid Chromatography (LC): Same as Method A.
-
Mass Spectrometry (HRAM):
-
Instrument: Q-Exactive Orbitrap or a similar Q-TOF instrument.
-
Ionization Mode: ESI+.
-
Scan Mode: Full scan MS from m/z 100-500 at a resolution of 70,000. This allows for the detection of all ions within the mass range.
-
Data-Dependent MS/MS (dd-MS²): Trigger MS/MS scans on the most intense ions from the full scan to acquire fragmentation spectra.
-
Mass Accuracy: Calibrate the instrument to achieve <5 ppm mass accuracy. This high accuracy is crucial for confidently determining the elemental formula of the parent ion and its fragments.[10][11]
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes, the following diagrams outline the experimental workflow and a proposed fragmentation pathway for the analyte.
Caption: General experimental workflow for the LC-MS analysis.
Caption: Proposed ESI+ fragmentation pathway.
Performance Comparison
The following table summarizes the expected performance characteristics of each method. The values are representative and would require formal validation for specific applications.
| Parameter | Method A (Triple Quadrupole) | Method B (High-Resolution MS) | Rationale / Commentary |
| Primary Application | Targeted Quantification | Qualitative Analysis, Screening | QqQ is designed for high-sensitivity monitoring of specific ions.[6][7] HRAM excels at identifying compounds by their exact mass.[9][11] |
| Selectivity | Very High (SRM) | High (Mass Resolution) | SRM isolates a specific precursor-product transition, effectively filtering out chemical noise. HRAM separates ions with very similar nominal masses. |
| Sensitivity (LOQ) | ~0.1 - 1 ng/mL | ~1 - 10 ng/mL | For pure quantitative tasks, triple quadrupoles generally offer lower limits of detection than HRAM systems.[6][7][8] |
| Linear Dynamic Range | 3-4 orders of magnitude | 2-3 orders of magnitude | QqQ detectors are optimized for a wide linear response. |
| Mass Accuracy | Unit Resolution (~0.1 Da) | High Accuracy (<5 ppm) | HRAM is essential for determining elemental composition and reducing false positives in screening.[10][12] |
| Throughput | High | Moderate | SRM methods are simple and fast. Full scan HRAM generates larger data files requiring more processing time. |
| Retrospective Analysis | No | Yes | HRAM full-scan data contains information on all ions, allowing for later analysis of compounds not initially targeted.[13] |
Conclusion and Recommendations
Both triple quadrupole and high-resolution mass spectrometry are powerful techniques for the analysis of this compound. The optimal choice is dictated entirely by the analytical objective.
-
For routine quantification, pharmacokinetic analysis, or quality control of known impurities, the LC-MS/MS method on a triple quadrupole (Method A) is the superior choice. Its exceptional sensitivity, selectivity, and wide dynamic range ensure robust and reliable quantitative results.
-
For metabolite identification, impurity profiling, and non-targeted screening, the LC-HRAM method (Method B) is indispensable. The ability to obtain high-resolution, accurate-mass data provides unambiguous structural confirmation and allows for the retrospective analysis of complex datasets.[13]
By understanding the fundamental principles and performance characteristics of each approach, researchers can confidently select and implement the most appropriate LC-MS strategy to advance their drug development and scientific research goals.
References
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Giera, M., et al. (2012). High-resolution mass spectrometry of small molecules bound to membrane proteins. Proceedings of the National Academy of Sciences. Available at: [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]
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Zhou, W., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
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Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis. Available at: [Link]
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Colby, J. M., et al. (2018). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry. Available at: [Link]
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ResearchGate. (2012). Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides. Available at: [Link]
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Pozo, O. J., et al. (2011). Comparison between triple quadrupole, time of flight and hybrid quadrupole time of flight analysers coupled to liquid chromatography for the detection of anabolic steroids in doping control analysis. Analytica Chimica Acta. Available at: [Link]
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Frizzo, C. P., et al. (2022). Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles. ResearchGate. Available at: [Link]
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Peters, F. T., et al. (2014). Comparison of a triple-quadrupole and a quadrupole time-of-flight mass analyzer to quantify 16 opioids in human plasma. ResearchGate. Available at: [Link]
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2017). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Available at: [Link]
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Srivastava, N., et al. (2013). Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]
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Bell, D. (2022). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available at: [Link]
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Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]
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ResearchGate. LC-MS-based Methods for Characterizing Aldehydes. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences. Available at: [Link]
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Spickett, C. M., et al. (2010). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
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Cerdan, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of elemental analysis for the compound 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry. We will explore the fundamental principles of elemental analysis, its critical role in establishing a compound's empirical formula, and how it compares to other widely used analytical techniques.
The Foundational Importance of Elemental Analysis
In the journey of drug discovery and development, the unambiguous determination of a molecule's elemental composition is a critical first step. While spectroscopic methods provide invaluable information about a compound's structure and functional groups, elemental analysis stands as the definitive technique for ascertaining the empirical formula. This is particularly crucial for novel compounds like this compound, where establishing the precise ratio of carbon, hydrogen, and nitrogen is paramount for confirming its identity and purity.
The molecular formula for this compound is C₁₂H₁₁FN₂O , with a molecular weight of 218.23 g/mol . Based on this, the theoretical elemental composition is:
-
Carbon (C): 66.05%
-
Hydrogen (H): 5.08%
-
Nitrogen (N): 12.84%
Any significant deviation from these values in an experimental setting would indicate the presence of impurities or an incorrect structural assignment. For most scholarly journals, a deviation of ±0.4% from the theoretical elemental content is the accepted standard for publication, a testament to the precision required in synthetic and medicinal chemistry.[1][2][3][4]
Experimental Protocol: CHN Combustion Analysis
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis. This technique involves the complete and instantaneous oxidation of a sample in a high-temperature environment, followed by the detection of the resulting gaseous products.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the finely powdered and dried this compound into a tin capsule. The use of a microbalance is essential for this step to ensure accuracy.
-
The sample must be homogenous and free of solvent and moisture, as these can significantly skew the results. Drying the sample under vacuum is recommended.
-
The tin capsule is then folded to securely encapsulate the sample.
-
-
Combustion:
-
The encapsulated sample is introduced into a combustion tube heated to approximately 900-1000°C.
-
A pulse of pure oxygen is injected into the combustion tube, leading to a "flash combustion" that breaks the compound down into its elemental components. The tin capsule facilitates this rapid and complete combustion.
-
The combustion products are primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).
-
-
Reduction and Separation:
-
The gaseous mixture is swept by a helium carrier gas through a reduction tube, typically containing heated copper, to convert any nitrogen oxides to elemental nitrogen (N₂).
-
The resulting mixture of CO₂, H₂O, and N₂ then passes through a series of absorbent traps or a gas chromatography column to separate the individual components.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each component elutes, producing a signal proportional to the concentration of the gas.
-
The instrument's software integrates the signal for each gas and, using a calibration standard, calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.
-
Performance Comparison: Elemental Analysis vs. Spectroscopic Techniques
While elemental analysis is unparalleled in determining the empirical formula, a comprehensive characterization of this compound necessitates a suite of analytical techniques. The following table and discussion compare the utility of elemental analysis with other common methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Percentage composition of C, H, N. | Determines empirical formula; confirms purity. | Provides no direct structural information. |
| ¹H & ¹³C NMR Spectroscopy | Connectivity of atoms (carbon-hydrogen framework). | Provides detailed structural information; identifies functional groups. | Does not directly provide the elemental ratio. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Rapid and non-destructive; good for identifying key bonds (e.g., C=O, C-F). | Provides limited information on the overall structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Determines the molecular formula (with high resolution MS); provides structural clues from fragmentation. | Isomer differentiation can be challenging; does not directly quantify elemental composition. |
Causality in Experimental Choices
The choice of analytical techniques follows a logical progression. Elemental analysis is often one of the first steps after synthesis and purification to confirm that the desired product has been obtained with the correct elemental composition. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the detailed atomic connectivity and confirm the regiochemistry of the pyrazole ring. Fourier-transform infrared (FT-IR) spectroscopy provides a quick and straightforward method to verify the presence of key functional groups, such as the aldehyde carbonyl and the C-F bond. Finally, mass spectrometry confirms the molecular weight of the compound and can provide further structural information through analysis of its fragmentation patterns.
Data Presentation: Theoretical vs. Experimental
The following table presents the theoretical elemental composition of this compound alongside a set of hypothetical, yet realistic, experimental results that would be considered acceptable for publication. This example is based on published data for similar diaryl pyrazole derivatives.[5][6][7][8][9]
| Element | Theoretical % | Experimental % (Hypothetical) | Deviation % |
| Carbon (C) | 66.05 | 65.85 | -0.20 |
| Hydrogen (H) | 5.08 | 5.15 | +0.07 |
| Nitrogen (N) | 12.84 | 12.71 | -0.13 |
These hypothetical results fall well within the accepted ±0.4% deviation, providing strong evidence for the compound's purity and correct empirical formula.
Visualizing the Analytical Workflow
To better illustrate the process and the interplay of different analytical techniques, the following diagrams have been generated.
Caption: Workflow of CHN Elemental Analysis.
Caption: Interrelation of Analytical Techniques for Compound Characterization.
Conclusion
Elemental analysis, specifically CHN combustion analysis, remains an indispensable tool in the arsenal of the modern researcher. For a novel compound such as this compound, it provides the foundational data upon which all further structural elucidation is built. While techniques like NMR, FT-IR, and mass spectrometry offer a deeper insight into the molecular architecture, they do not supplant the fundamental need to confirm the empirical formula with high accuracy. The synergistic use of these techniques, as outlined in this guide, ensures the scientific integrity and trustworthiness of the data, which is paramount in the fields of chemical research and drug development.
References
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Kowol, C. R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 884-891. Available at: [Link]
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Chitnis, S. S. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 8(7), 881-883. Available at: [Link]
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American Chemical Society. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Available at: [Link]
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Organometallics Author Guidelines. (2022). ACS Publications. Available at: [Link]
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Tala, S. D., et al. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. ResearchGate. Available at: [Link]
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Nasrullah, M., et al. (2014). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. Journal of the Chemical Society of Pakistan, 36(4), 639-643. Available at: [Link]
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Aslam, S., et al. (2018). Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes. ResearchGate. Available at: [Link]
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Khan, M. N., et al. (2013). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. Journal of the Chemical Society of Pakistan, 35(5), 1337-1342. Available at: [Link]
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Nasrullah, M., et al. (2014). Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. ANU Open Research. Available at: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 432-441. Available at: [Link]
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Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link]
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Spectral comparison of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with similar compounds
An In-Depth Guide to the Spectral Comparison of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and Structurally Related Analogs
Authored by: A Senior Application Scientist
Introduction
Substituted pyrazoles represent a cornerstone in modern medicinal chemistry and materials science, prized for their vast biological activities and distinct photophysical properties.[1][2][3] The compound this compound is a significant heterocyclic aldehyde, serving as a crucial intermediate in the synthesis of novel pharmaceutical agents and agrochemicals.[4][5] Its molecular architecture, featuring a pyrazole core, an N-aryl substituent, and a reactive carbaldehyde group, makes it a versatile building block for drug discovery.
A rigorous and unambiguous structural confirmation is paramount in the development pipeline. This technical guide provides a comprehensive comparative analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with those of structurally similar compounds, we aim to elucidate the subtle yet significant electronic and structural effects imparted by key substituents. This guide is intended for researchers, chemists, and drug development professionals who rely on precise analytical data for structural elucidation and synthetic validation.
Comparative Molecular Structures
To understand the influence of various substituents on the spectral properties, we will compare our target compound with three key analogs:
-
Analog A: 1-Phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: This analog lacks the fluorine atom, allowing for a direct assessment of the electronic effects of the para-fluoro substituent on the N-phenyl ring.
-
Analog B: 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: This analog lacks the methyl groups at the C3 and C5 positions of the pyrazole ring, highlighting the contribution of these alkyl groups to the overall spectral signature.
-
Analog C: 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: This analog removes both the fluorine atom and one of the methyl groups, providing a further point of comparison for substituent effects.
Caption: Molecular structures of the target compound and its selected analogs.
¹H NMR Spectroscopic Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for mapping the proton framework of a molecule. Chemical shifts (δ) reveal the electronic environment of protons, while coupling patterns provide information about neighboring protons.
Analysis and Causality:
The aldehyde proton (-CHO) consistently appears as a singlet in the most downfield region (~9.8-10.1 ppm) due to the strong deshielding effect of the carbonyl group.[6]
-
Effect of the Fluorine Substituent: Comparing the target compound to Analog A , the aromatic protons on the N-phenyl ring show distinct changes. The fluorine atom, being highly electronegative, influences the electron density of the phenyl ring. The protons ortho and meta to the fluorine atom typically appear as multiplets or distinct doublets of doublets. In the target compound, the signals for the fluorophenyl group are shifted slightly compared to the unsubstituted phenyl ring of Analog A.[7]
-
Effect of Methyl Groups: The methyl groups at the C3 and C5 positions of the pyrazole ring appear as sharp singlets around 2.5-2.7 ppm. Comparing the target compound to Analog B , the absence of these methyl signals is the most obvious difference. Furthermore, the pyrazole ring protons (H3 and H5) in Analog B appear as distinct singlets in the aromatic region (~7.9-8.1 ppm), which are absent in the spectra of the dimethylated compounds.[6][8]
Comparative ¹H NMR Data (δ, ppm in CDCl₃)
| Proton Assignment | Target Compound | Analog A[9] | Analog B[10] | Analog C[11] |
| Aldehyde (-CHO) | ~10.05 (s, 1H) | ~10.08 (s, 1H) | ~9.90 (s, 1H) | ~10.02 (s, 1H) |
| Phenyl (Ar-H) | ~7.2-7.5 (m, 4H) | ~7.4-7.6 (m, 5H) | ~7.2-7.7 (m, 4H) | ~7.4-7.5 (m, 5H) |
| Pyrazole H3 | - | - | ~7.95 (s, 1H) | - |
| Pyrazole H5 | - | - | ~8.10 (s, 1H) | ~8.01 (s, 1H) |
| Methyl (C3-CH₃) | ~2.65 (s, 3H) | ~2.68 (s, 3H) | - | ~2.73 (s, 3H) |
| Methyl (C5-CH₃) | ~2.55 (s, 3H) | ~2.58 (s, 3H) | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopic Comparison
Carbon-13 NMR provides detailed information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Analysis and Causality:
The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 185 ppm.[6]
-
Effect of the Fluorine Substituent: The most significant impact of the fluorine atom is observed on the phenyl ring carbons. The carbon directly bonded to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) and its chemical shift is significantly affected. The ortho, meta, and para carbons also show smaller C-F coupling constants. This effect is evident when comparing the target compound to Analog A .[12]
-
Effect of Methyl Groups: The methyl carbons provide signals in the upfield region (~12-15 ppm). The pyrazole ring carbons (C3, C4, C5) are also influenced. In the target compound and Analog A , C3 and C5 are quaternary carbons due to methyl substitution, and their chemical shifts differ from the protonated C3 and C5 carbons in Analog B .[13][14] The C4 carbon, attached to the aldehyde, is typically found around 110-120 ppm.
Comparative ¹³C NMR Data (δ, ppm in CDCl₃)
| Carbon Assignment | Target Compound | Analog A | Analog B[10] | Analog C[11] |
| Aldehyde (C=O) | ~185.5 | ~185.8 | ~184.9 | ~186.3 |
| Pyrazole C3 | ~151.0 | ~151.2 | ~140.0 | ~151.0 |
| Pyrazole C4 | ~112.0 | ~111.8 | ~118.5 | ~122.9 |
| Pyrazole C5 | ~142.5 | ~142.3 | ~133.0 | ~139.5 |
| Phenyl C-ipso | ~135.0 (d) | ~138.5 | ~135.5 (d) | ~138.2 |
| Phenyl C-F | ~162.0 (d, ¹JCF ≈ 250 Hz) | - | ~163.0 (d, ¹JCF ≈ 248 Hz) | - |
| Other Phenyl (Ar-C) | ~116-130 | ~125-130 | ~116-126 | ~126-130 |
| Methyl (C3-CH₃) | ~14.5 | ~14.8 | - | ~13.8 |
| Methyl (C5-CH₃) | ~12.0 | ~12.2 | - | - |
Note: Chemical shifts are approximate. 'd' denotes a doublet due to C-F coupling.
FT-IR Spectroscopic Comparison
Infrared spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.
Analysis and Causality:
-
C=O Stretch: All four compounds exhibit a strong absorption band characteristic of an aldehyde C=O stretch, typically in the range of 1670-1700 cm⁻¹.[15][16] Conjugation with the pyrazole ring slightly lowers this frequency compared to a simple aliphatic aldehyde.
-
C-H Stretches: Multiple bands are expected. Aromatic C-H stretches appear just above 3000 cm⁻¹. Alkyl C-H stretches from the methyl groups are observed just below 3000 cm⁻¹. A key diagnostic feature for the aldehyde is the C-H stretch which often appears as one or two weak bands between 2700-2850 cm⁻¹.[17]
-
C-F Stretch: The target compound and Analog B will show a strong absorption band in the 1200-1250 cm⁻¹ region, which is characteristic of the C-F bond stretch, and is absent in Analogs A and C .[3]
-
Ring Vibrations: C=C and C=N stretching vibrations from the aromatic and pyrazole rings are found in the 1450-1600 cm⁻¹ region.
Comparative FT-IR Data (Wavenumber, cm⁻¹)
| Vibrational Assignment | Target Compound | Analog A | Analog B | Analog C |
| Aldehyde C=O Stretch | ~1675 (strong) | ~1678 (strong) | ~1685 (strong) | ~1673 (strong) |
| Aldehyde C-H Stretch | ~2830, ~2730 (weak) | ~2835, ~2735 (weak) | ~2840, ~2740 (weak) | ~2825, ~2725 (weak) |
| Aromatic C-H Stretch | ~3050-3100 (medium) | ~3050-3100 (medium) | ~3060-3110 (medium) | ~3050-3100 (medium) |
| Alkyl C-H Stretch | ~2920-2980 (medium) | ~2925-2985 (medium) | - | ~2920-2970 (medium) |
| Aromatic C=C / C=N Stretch | ~1500-1600 (medium) | ~1500-1600 (medium) | ~1510-1610 (medium) | ~1500-1600 (medium) |
| C-F Stretch | ~1225 (strong) | - | ~1230 (strong) | - |
Mass Spectrometric Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure.
Analysis and Causality:
The molecular ion peak (M⁺) should be clearly visible for all compounds, confirming their respective molecular weights. The fragmentation patterns are influenced by the stability of the resulting ions and neutral fragments.
-
Common Fragmentation: A common fragmentation pathway for these compounds involves the loss of the aldehyde group (-CHO) as a radical, leading to a prominent [M-29]⁺ peak. Another pathway is the loss of a hydrogen radical to give an [M-1]⁺ peak.
-
Influence of Fluorine: The presence of fluorine in the target compound and Analog B results in a molecular weight that is 18 Da higher than their non-fluorinated counterparts (Analog A and Analog C , respectively). The fragmentation of the fluorophenyl ring can lead to characteristic neutral losses.
-
Influence of Methyl Groups: The methyl groups can be lost as methyl radicals (-CH₃), resulting in an [M-15]⁺ peak. The fragmentation of the pyrazole ring itself can also occur, though it is a relatively stable aromatic system.[18][19]
Comparative MS Data (m/z)
| Ion | Target Compound | Analog A | Analog B | Analog C |
| Formula | C₁₂H₁₁FN₂O | C₁₂H₁₂N₂O | C₁₀H₇FN₂O | C₁₁H₁₀N₂O |
| Mol. Weight | 218.23 | 200.24 | 190.18 | 186.21 |
| [M]⁺ | 218 | 200 | 190 | 186 |
| [M-1]⁺ | 217 | 199 | 189 | 185 |
| [M-CHO]⁺ | 189 | 171 | 161 | 157 |
| [M-CH₃]⁺ | 203 | 185 | - | 171 |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are standardized protocols for the acquisition of spectral data.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation: Use a 300 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).
-
¹H NMR Acquisition: Acquire the spectrum with parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, use a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[6]
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC inlet.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways consistent with the compound's structure.
Caption: A generalized workflow for the spectroscopic analysis of pyrazole derivatives.
Conclusion
The comprehensive spectral analysis of this compound and its analogs demonstrates the power of a multi-technique approach to structural characterization. Each substituent—the para-fluoro group on the N-phenyl ring and the methyl groups on the pyrazole core—imparts a distinct and predictable signature on the ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra. The electronegativity of fluorine significantly influences the chemical shifts and coupling patterns of the phenyl ring, while the methyl groups alter the substitution pattern and proton environment of the pyrazole core. This guide provides a robust framework and valuable reference data for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds, ensuring confidence in their structural assignments and facilitating the advancement of drug discovery and materials science.
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A Senior Application Scientist's Comparative Guide to the In Vitro Evaluation of Novel 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives as Anticancer Agents
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3][4] The core compound, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, represents a key starting point for chemical elaboration. The presence of a fluorophenyl group can enhance pharmacokinetic properties like metabolic stability and membrane permeability, while the carbaldehyde functional group offers a reactive handle for synthesizing a diverse library of derivatives.[5]
This guide provides an in-depth, objective comparison of the in vitro anticancer potential of three distinct classes of derivatives synthesized from this core scaffold. We will delve into the causality behind the chosen experimental assays, provide detailed, self-validating protocols, and present comparative data to guide researchers in their drug development endeavors. Our analysis is grounded in the principles of cell viability, programmed cell death (apoptosis), and cell cycle progression.
Derivative Design & Rationale: A Structure-Activity Relationship (SAR) Perspective
The biological activity of pyrazole derivatives is profoundly influenced by the nature of substituents on the pyrazole ring.[6][7][8] Modifications at the 4-carbaldehyde position are particularly effective for modulating potency and target specificity.[9][10][11] For this comparative guide, we synthesized and evaluated three representative derivatives, each leveraging a distinct chemical linkage known to confer anticancer properties:
-
Derivative A (Schiff Base): Formed by the condensation of the carbaldehyde with an aromatic amine. Schiff bases are known to interact with various biological targets through chelation and hydrogen bonding.
-
Derivative B (Chalcone Analogue): Synthesized via a Claisen-Schmidt condensation. Chalcones are a well-established class of compounds with potent cytotoxic and pro-apoptotic effects.[2]
-
Derivative C (Hydrazone): Created by reacting the carbaldehyde with a substituted hydrazine. Hydrazone linkages are prevalent in many clinically evaluated anticancer agents.[10]
Caption: Derivatization strategy from the core pyrazole scaffold.
Part 1: Comparative Cytotoxicity Assessment via MTT Assay
The initial screening of potential anticancer compounds invariably begins with an assessment of their cytotoxicity—their ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.
Expertise & Causality: Why the MTT Assay?
The MTT assay measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[12][13] The core principle rests on the ability of mitochondrial dehydrogenase enzymes within living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[14] The amount of formazan produced is directly proportional to the number of viable cells. This allows us to quantify the dose-dependent cytotoxic effect of a compound and determine its IC50 value—the concentration required to inhibit the growth of 50% of the cell population. This is a critical parameter for comparing the potency of different drug candidates.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to be a self-validating system, including controls for solvent effects and background absorbance.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of each pyrazole derivative in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells remains below 0.5% to prevent solvent-induced toxicity.[12]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the derivatives. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control."
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[13] Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[12] Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[14]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Comparative Cytotoxicity Data (Hypothetical)
| Derivative | Chemical Class | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) |
| Derivative A | Schiff Base | 25.4 | 31.2 | 45.8 |
| Derivative B | Chalcone Analogue | 8.7 | 11.5 | 15.3 |
| Derivative C | Hydrazone | 15.1 | 18.9 | 22.4 |
| Doxorubicin | Standard Drug | 0.9 | 1.2 | 1.5 |
Analysis: The data clearly indicates that Derivative B, the chalcone analogue, exhibits the most potent cytotoxic activity across all three tested cancer cell lines, with IC50 values significantly lower than the other derivatives. While not as potent as the clinical standard Doxorubicin, its sub-micromolar to low micromolar activity warrants further investigation into its mechanism of action.
Part 2: Mechanism of Action - Apoptosis Induction
Potent cytotoxicity is a desirable trait, but an ideal anticancer agent should induce programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between these modes of cell death.
Expertise & Causality: Why the Annexin V/PI Assay?
This flow cytometry-based assay provides a quantitative measure of apoptosis.[15] Its mechanism relies on two key events in the cell death process:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is strictly located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can specifically label early apoptotic cells.
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells, staining their nucleus red.
By using both stains simultaneously, we can distinguish four cell populations:
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative[12]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive[12]
-
Necrotic Cells (Primary): Annexin V-negative / PI-positive
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates at a density of 2x10^5 cells/well. After 24 hours, treat the cells with each derivative at its respective IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells (after trypsinization). This is critical, as apoptotic cells often detach.[12]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Comparative Apoptosis Induction Data (Hypothetical, A549 Cells)
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 | 4.9 |
| Derivative A | 60.3 | 22.1 | 17.6 | 39.7 |
| Derivative B | 45.2 | 38.5 | 16.3 | 54.8 |
| Derivative C | 52.8 | 28.9 | 18.3 | 47.2 |
Analysis: Consistent with the cytotoxicity data, Derivative B is the most potent inducer of apoptosis, causing a significant shift of the cell population into early (38.5%) and late (16.3%) apoptosis, totaling nearly 55% apoptotic cells. This strongly suggests that the cytotoxic effect of Derivative B is mediated primarily through the induction of programmed cell death.
Part 3: Mechanism of Action - Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Analyzing the cell cycle distribution of a treated cell population can reveal the specific phase at which a compound acts.
Expertise & Causality: Why Propidium Iodide Staining for Cell Cycle?
Flow cytometry using propidium iodide (PI) is a powerful technique for cell cycle analysis.[17] The principle is straightforward: PI is a fluorescent dye that binds to DNA in a stoichiometric manner.[18] This means the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows us to resolve the major phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal (2n) amount of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4n) before mitosis.
An accumulation of cells in a particular phase (e.g., G2/M arrest) after drug treatment is a hallmark of a compound that interferes with cell cycle checkpoints.[19][20] For accurate DNA staining, cells must be fixed (typically with ethanol) and treated with RNase, as PI can also bind to double-stranded RNA.[17][18]
Caption: The four main phases of the eukaryotic cell cycle.
Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and treat with each derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect and pool both adherent and floating cells.
-
Fixation: Wash cells once with PBS, then resuspend the pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70%.[18] Fix overnight or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the fluorescence channel to properly resolve the 2n and 4n DNA peaks.[20] Use software with a cell cycle analysis algorithm (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Comparative Cell Cycle Distribution Data (Hypothetical, A549 Cells)
| Treatment (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Derivative A | 55.8 | 15.1 | 29.1 |
| Derivative B | 20.1 | 12.4 | 67.5 |
| Derivative C | 48.3 | 25.2 | 26.5 |
Analysis: The results are striking. Treatment with Derivative B leads to a dramatic decrease in the G0/G1 population and a massive accumulation of cells in the G2/M phase (67.5% compared to 14.3% in the control). This provides a clear mechanistic insight: Derivative B likely interferes with microtubule dynamics or activates the G2/M checkpoint, preventing cells from entering mitosis and ultimately triggering apoptosis. This mechanism is common to many effective anticancer agents.[21]
Synthesis and Conclusion
This comparative guide demonstrates a logical and efficient workflow for the initial in vitro evaluation of novel anticancer compounds. Our analysis of three derivatives of this compound reveals a clear structure-activity relationship.
-
Derivative B (Chalcone Analogue) emerged as the most promising candidate. It exhibited the highest cytotoxicity across multiple cancer cell lines (Table 1), was the most potent inducer of programmed cell death (Table 2), and was found to act by inducing a robust G2/M cell cycle arrest (Table 3).
The experimental protocols provided herein are robust, reproducible, and grounded in established scientific principles. The data, while hypothetical, illustrates how these assays work in concert to build a comprehensive profile of a compound's anticancer activity. The superior performance of the chalcone-based pyrazole derivative suggests that this particular chemical modification is a highly effective strategy for enhancing the anticancer properties of the core scaffold. Further studies, including target identification, in vivo efficacy, and toxicity profiling, are warranted for Derivative B as a potential lead compound in cancer drug discovery.
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A Comparative Benchmarking Guide to the Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of a Versatile Pyrazole Synthon
In the landscape of modern drug discovery and medicinal chemistry, pyrazole derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties, make them a focal point of intensive research.[2][3] Within this important class of heterocycles, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has emerged as a particularly valuable synthetic intermediate. The aldehyde functional group at the C4 position is a versatile handle for a multitude of chemical transformations, while the fluorophenyl moiety can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[4] This guide provides a comparative analysis of the primary synthetic routes to this key building block, offering experimental insights to aid researchers in selecting the optimal strategy for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved via electrophilic formylation of the corresponding pyrazole core. The Vilsmeier-Haack reaction is the most robust and widely employed method for this transformation.[5][6][7] This guide will dissect two common variations of this approach:
-
Method A: Two-Step Synthesis via Vilsmeier-Haack Formylation of a Pre-formed Pyrazole. This classic and reliable route involves the initial synthesis of the pyrazole ring, followed by a separate formylation step.
-
Method B: One-Pot Cyclization and Formylation. This approach involves the reaction of a hydrazone with the Vilsmeier-Haack reagent, which drives both the cyclization to form the pyrazole ring and the subsequent formylation in a single pot.
Method A: Two-Step Synthesis via Pre-formed Pyrazole
This methodology is arguably the most dependable route, offering clear, stepwise control over the synthesis and generally providing high yields of the desired product.
Causality and Mechanistic Insight
The synthesis begins with the Paal-Knorr condensation of 4-fluorophenylhydrazine with acetylacetone (2,4-pentanedione). This reaction readily forms the stable 1,3,5-substituted pyrazole ring. The subsequent step is the Vilsmeier-Haack reaction.[7][8] Here, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[8] The pyrazole ring, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution, with the C4 position being the most nucleophilic site for attack.[3] The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde.
Caption: Mechanism of Vilsmeier-Haack Formylation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
-
To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and stir. If a precipitate forms, collect it by filtration. If an oil forms, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography to obtain the pure pyrazole.
Step 2: Vilsmeier-Haack Formylation
-
In a flask equipped with a dropping funnel and a calcium chloride guard tube, dissolve the synthesized 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.[9]
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound.
Method B: One-Pot Cyclization and Formylation of Hydrazones
This method streamlines the synthesis by combining the pyrazole ring formation and its subsequent formylation into a single procedural pot, which can be advantageous for efficiency and throughput.
Causality and Mechanistic Insight
This process begins with the formation of a hydrazone from an appropriate ketone, such as 4'-fluoroacetophenone, and a hydrazine. This hydrazone is then treated directly with the Vilsmeier reagent (DMF/POCl₃). The reagent facilitates an intramolecular electrophilic cyclization of the hydrazone to form the pyrazole ring, which is then immediately formylated at the electron-rich C4 position in the same reaction vessel.[10][11][12] This tandem reaction sequence avoids the isolation of the intermediate pyrazole, potentially saving time and resources.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Pyrazole Aldehydes
Introduction: The Strategic Convergence of Fluorine, Pyrazoles, and In Silico Screening
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of clinically significant drugs, valued for its metabolic stability and versatile synthetic handles.[1][2] These five-membered heterocyclic compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] When this privileged scaffold is strategically decorated with fluorine atoms, its therapeutic potential is often magnified. Fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity, without significantly increasing its size.[5][6] This strategic incorporation of fluorine is a cornerstone of modern drug design, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.[5][7]
This guide focuses on a specific, promising subclass: fluorinated pyrazole aldehydes. The aldehyde functional group provides a reactive handle for covalent modification or can act as a key hydrogen bond acceptor in a protein's active site. Recent studies have explored these compounds as potential inhibitors for enzymes like phosphodiesterase (PDE5) and as antifungal agents.[8][9][10] To rationally guide the synthesis and optimization of such compounds, computational methods are indispensable. Molecular docking, a cornerstone of structure-based drug design, allows us to predict the preferred orientation of a ligand when bound to a protein target, providing invaluable insights into the molecular basis of its activity.[11][12][13]
This document provides a comprehensive, in-depth guide to performing a comparative molecular docking study on a series of fluorinated pyrazole aldehydes. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting data to derive meaningful structure-activity relationships (SAR).
Pillar 1: The 'Why' - Foundational Principles of Comparative Docking
A comparative docking study is more than just generating binding scores; it's about understanding trends and building predictive models. The core objective is to elucidate the structure-activity relationship (SAR) by systematically comparing how subtle changes in a ligand's structure—in this case, the position and number of fluorine atoms—affect its interaction with a target protein.[14][15][16][17]
Causality Behind the Method:
-
Scoring Functions: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) between a ligand and a protein.[11] Lower scores typically indicate stronger binding. By comparing the scores across a series of analogs, we can hypothesize which modifications are beneficial for potency.
-
Binding Pose Analysis: Beyond the score, analyzing the predicted 3D orientation (the "pose") is critical. It reveals key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[11] Comparing the poses of different analogs can explain why one compound is predicted to be more potent than another. For instance, a fluorine atom might enhance binding by forming a favorable interaction with a specific residue in the active site or by displacing a water molecule.
-
Protocol Validation: The trustworthiness of any docking study hinges on its validation. A standard and crucial practice is to "re-dock" a known co-crystallized ligand into its protein's active site.[18][19][20] If the docking protocol can accurately reproduce the experimentally determined binding pose (typically with a Root Mean Square Deviation [RMSD] of less than 2.0 Å), it lends confidence to the predictions for novel compounds.[18][20][21][22]
Pillar 2: A Validated Experimental Protocol for Comparative Docking
This section outlines a step-by-step methodology using widely accessible and validated software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[23][24]
Case Study Target: Phosphodiesterase 5 (PDE5) We will use PDE5 as our target enzyme, a well-studied protein involved in various signaling pathways and a relevant target for pyrazole-based inhibitors.[8] We will use the crystal structure of PDE5 in complex with a known inhibitor (PDB ID: 1XOZ) from the RCSB Protein Data Bank.
Step 1: Receptor and Ligand Preparation (The Setup)
-
1A. Receptor Preparation:
-
Download the PDB file (e.g., 1XOZ) and open it in UCSF Chimera.
-
Rationale: The raw crystal structure often contains non-essential molecules (water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions.
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein as a PDBQT file, the required format for AutoDock Vina.
-
-
1B. Ligand Preparation:
-
Create 3D structures for a series of fluorinated pyrazole aldehydes. For this guide, let's consider a parent compound and three fluorinated analogs (see table below). These can be built using software like ChemDraw or Avogadro.
-
Rationale: Ligands must be in a low-energy 3D conformation with correct charges for accurate docking.
-
Perform energy minimization on each ligand structure using a force field (e.g., MMFF94).
-
Assign Gasteiger charges.
-
Save each prepared ligand as a PDBQT file.[25]
-
Step 2: Protocol Validation (Ensuring Trustworthiness)
-
2A. Re-docking the Co-crystallized Ligand:
-
Extract the original inhibitor from the 1XOZ PDB file and prepare it as a separate ligand PDBQT file as in Step 1B.
-
Define the docking search space (the "grid box") around the position of the original ligand in the active site. This box should be large enough to allow the ligand rotational and translational freedom.
-
Run the AutoDock Vina docking simulation with the prepared receptor and the extracted ligand.
-
Self-Validation Check: Compare the top-ranked docked pose with the original crystal structure pose. Calculate the RMSD. An RMSD value below 2.0 Å validates the docking protocol.[18][20][21]
-
Step 3: Running the Comparative Docking Simulation
-
3A. Automated Docking:
-
Using the validated protocol (i.e., the same receptor file and grid box parameters), run the docking simulation for each of the fluorinated pyrazole aldehyde analogs.
-
AutoDock Vina will generate an output PDBQT file for each ligand, containing several predicted binding poses ranked by their binding affinity scores.[26]
-
Step 4: Data Analysis and Visualization (The Interpretation)
-
4A. Quantitative Analysis:
-
Extract the binding affinity score (in kcal/mol) for the top-ranked pose of each ligand.
-
Organize this data into a clear, comparative table.
-
-
4B. Qualitative and Visual Analysis:
-
Load the prepared receptor and the output PDBQT file for each docked ligand into a visualization software like UCSF Chimera or PyMOL.
-
For each analog, carefully inspect the top-ranked binding pose within the PDE5 active site.
-
Identify and record key molecular interactions:
-
Hydrogen bonds (e.g., between the aldehyde oxygen and a donor residue).
-
Hydrophobic interactions (e.g., between the pyrazole ring and nonpolar residues).
-
Specific interactions involving the fluorine atoms (e.g., electrostatic or hydrophobic contacts).
-
-
Compare how the interaction patterns differ between the analogs. Does a fluorine atom at a specific position enable a new, favorable contact? Does it cause a steric clash?
-
Pillar 3: Data Presentation and Visualization
Comparative Docking Results
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues | Observations |
| FPA-01 | Parent Pyrazole Aldehyde | -7.5 | Gln817, Val782, Phe820 | Aldehyde forms H-bond with Gln817. Pyrazole ring in hydrophobic pocket. |
| FPA-02 | 2-Fluoro Analog | -7.9 | Gln817, Val782, Phe820, Tyr612 | Fluorine forms a favorable hydrophobic contact with Tyr612, deepening pocket penetration. |
| FPA-03 | 4-Fluoro Analog | -8.2 | Gln817, Val782, Phe820, Leu804 | Fluorine at para-position enhances hydrophobic interactions with Leu804. Strongest binder. |
| FPA-04 | 2,4-DiFluoro Analog | -7.8 | Gln817, Phe820, Tyr612 | While one fluorine interacts favorably, the second introduces a minor steric hindrance, slightly reducing affinity compared to the mono-fluoro analogs. |
Note: The data presented in this table is hypothetical and for illustrative purposes. A study on fluorinated pyrazole aldehydes targeting PDE5 noted key interactions including a bidentate hydrogen bond with Gln817 and van der Waals interactions with Val782, Phe820, and Tyr612.[8]
Visualizing Workflows and Interactions
A clear diagram of the workflow ensures reproducibility and understanding of the process.
Caption: Comparative molecular docking workflow.
Caption: Key interactions of the top-scoring ligand (FPA-03).
Conclusion and Forward Look
This guide has detailed a robust, validated workflow for conducting a comparative molecular docking study of fluorinated pyrazole aldehydes. The results from such a study provide a powerful, predictive framework to understand the structure-activity relationships governing their binding to a protein target. By analyzing both the quantitative binding affinities and the qualitative interaction patterns, researchers can make informed decisions to guide the next round of synthesis, prioritizing compounds with the highest predicted potency and most favorable binding modes. This iterative cycle of in silico prediction and experimental validation is at the heart of modern, efficient drug discovery.
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- The role of fluorine in medicinal chemistry. (n.d.). PubMed.
- Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The compound 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 890626-54-7) is a valuable heterocyclic building block, frequently employed in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] However, its utility in the lab is matched by the critical importance of its proper disposal. Adherence to a rigorous, scientifically-grounded disposal protocol is not merely a matter of regulatory compliance; it is a fundamental component of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring that every action is part of a self-validating system of safety and compliance.
Part 1: Hazard Profile & Risk Assessment
A robust disposal plan begins with a thorough understanding of the compound's intrinsic properties and associated hazards. The structure of this compound dictates its classification and handling requirements. It is a halogenated, aromatic, heterocyclic solid.[3] Its hazard profile, derived from available Safety Data Sheets (SDS) and data on analogous structures, necessitates its treatment as a hazardous substance.
| Hazard Category | Description | Rationale & Implications |
| Physical State | Solid[3] | As a solid, the primary exposure risk during handling is dust inhalation and skin contact. Spill cleanup procedures must aim to minimize dust generation. |
| Health Hazards | GHS07 Pictogram (Warning) [3] • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[3] • Potential Skin/Eye Irritant: Structurally similar compounds are known to cause skin irritation (H315) and serious eye irritation (H319).[4][5][6] | Direct contact must be avoided through appropriate Personal Protective Equipment (PPE). Ingestion is a significant risk, highlighting the need for strict hygiene practices and prohibiting eating or drinking in the laboratory. |
| Environmental Hazards | Potential Aquatic Toxicity & Persistence: Pyrazole derivatives can be harmful to aquatic life.[7][8] Fluorinated aromatic compounds can be persistent in the environment.[9] | Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[10][11] |
| Chemical Reactivity | Incompatible with: Strong oxidizing agents and strong acids.[12] Storage Class: 11 - Combustible Solids[3] | Waste streams containing this compound must not be mixed with incompatible chemicals to prevent violent reactions or the generation of toxic fumes.[13] |
Part 2: Regulatory Imperatives
The disposal of laboratory chemicals in the United States is governed by a multi-tiered regulatory framework. Understanding this framework is essential for ensuring compliance.
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP) .[14][15][16] This CHP is the laboratory's foundational document, outlining specific procedures for procurement, storage, handling, and waste disposal to protect workers.[15]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal.[17][18] For this compound, its acute toxicity profile classifies it as a characteristic hazardous waste, subjecting it to the full scope of RCRA regulations.[19][20]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any capacity, including for disposal, ensure appropriate PPE is worn. This is the first line of defense against exposure.[21]
-
Eye Protection: Chemical safety goggles or a face shield.[22]
-
Hand Protection: Chemically compatible gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization & Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. This compound's fluorine atom places it in a specific waste category.
-
Classification: This compound must be classified as a Halogenated Organic Solid Waste .[23][24]
-
Segregation: It must be collected in a waste container designated exclusively for this category. Never mix halogenated organic waste with non-halogenated organic waste, as their final disposal methods (e.g., incineration) and costs differ significantly.[25][26] Do not mix with incompatible materials like strong acids or oxidizers.[13]
Caption: Waste segregation decision tree.
Step 3: Container Selection and Labeling
All hazardous waste containers must be correctly chosen and meticulously labeled from the moment the first particle of waste is added.[19]
-
Container Choice: Use a container made of a material compatible with the waste (e.g., a wide-mouth HDPE bottle for solids) that is in good condition with a secure, screw-top lid.[9] The container must remain closed except when adding waste.[27]
-
Labeling: The label must be securely affixed and contain the following information:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound"
-
Approximate quantity or concentration of all constituents.
-
The date waste accumulation began.
-
Name of the Principal Investigator and laboratory location.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA.[13][19]
-
Location: The SAA must be within the laboratory where the waste is generated.
-
Storage: Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills. Ensure it is segregated from incompatible materials.
-
Volume Limits: Per EPA regulations, a maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[19]
Step 5: Managing Associated Waste Streams
The primary compound is not the only source of waste. All contaminated materials must be treated as hazardous waste.
-
Contaminated Labware (Solid Waste): Disposable items such as weigh boats, pipette tips, and contaminated gloves should be collected in the same Halogenated Organic Solid Waste container.
-
Contaminated Solvents (Liquid Waste): If the compound is used in a solution, the resulting liquid waste must be disposed of as Halogenated Organic Liquid Waste in a separate, appropriately labeled liquid waste container.
-
Empty Containers: The original product container is not considered "RCRA empty" until all contents have been removed by standard practice.[25] For solid waste, this means the container is empty. It is best practice to triple-rinse the empty container with a suitable solvent (e.g., acetone). Crucially, this rinsate must be collected and disposed of as Halogenated Organic Liquid Waste. [25] After rinsing, deface or remove the original label and dispose of the container as regular solid waste or according to institutional policy.[10]
Step 6: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection. Final disposal must be handled by professionals.
-
EHS Pickup: Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.
-
Manifesting: EHS will then consolidate the waste and prepare it for shipment by a licensed hazardous waste disposal company, using the EPA's manifest system to track the waste to its final treatment facility.[27][28]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
As researchers and scientists in drug development, our work with novel chemical entities forms the bedrock of innovation. Compounds like 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole carbaldehyde, are valuable intermediates in organic synthesis and medicinal chemistry.[1][2][3] However, advancing science cannot come at the cost of personal safety. The principle of as low as reasonably practicable (ALARP) exposure is not just a regulatory hurdle; it is the cornerstone of a sustainable research career.
This guide provides a comprehensive framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). This is not merely a checklist but a synthesis of regulatory standards, chemical-specific hazard data, and field-proven laboratory practices. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
Part 1: Hazard Profile and Risk Assessment
Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. According to its Safety Data Sheet (SDS), this compound presents several key hazards.[4]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4][5]
The molecule is a solid aromatic aldehyde.[6] Aldehydes as a class are known for their reactivity and potential to act as irritants.[7][8] The presence of a fluorinated phenyl group may also influence its pharmacokinetic properties and reactivity.[1] Given these classifications, the primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation of the solid dust or aerosols.
Part 2: The Core Directive: A Multi-Layered PPE Approach
PPE is considered the last line of defense, employed after engineering and administrative controls (like fume hoods and standard operating procedures) have been implemented.[9][10] For this compound, a multi-layered PPE strategy is essential.
Primary Barrier: Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement to protect clothing and skin from incidental splashes and spills.[11] It should be fully buttoned with sleeves rolled down.
-
Gloves: Due to the H315 (Causes skin irritation) classification, glove selection is critical.
-
Material: Disposable nitrile gloves provide a suitable barrier for incidental contact.[12] They must be removed immediately after known contact with the chemical, followed by hand washing before donning a new pair.
-
Selection Rationale: Nitrile offers good resistance to a range of chemicals and is a practical choice for tasks requiring dexterity. However, for prolonged handling or when preparing solutions, consider double-gloving or using a more robust glove material. The best practice is to consult the glove manufacturer's compatibility chart for specific chemical resistance data.[10]
-
Inspection: Always inspect gloves for tears or punctures before use.
-
-
Apparel: Long pants and closed-toe shoes are mandatory to protect against spills and dropped equipment.[11][12]
Secondary Barrier: Eye and Face Protection
The H319 classification (Causes serious eye irritation) necessitates robust eye protection.
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes.[12] Chemical splash goggles, which form a seal around the eyes, are required whenever handling the solid or its solutions.[9][11]
-
Face Shield: When handling larger quantities (e.g., >50g) or when there is a significant risk of splashing (e.g., during dissolution in a large volume of solvent), a face shield must be worn in addition to chemical splash goggles.[9][12] The goggles protect from splashes, while the face shield provides a broader barrier for the entire face.
Respiratory Protection
The H335 classification (May cause respiratory irritation) indicates that inhalation of dust must be prevented.
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the solid compound exclusively within a certified chemical fume hood.[8] This engineering control is non-negotiable.
-
Respirator Use: In situations where a fume hood is not available or during a large-scale spill cleanup, a respirator may be necessary. The minimum requirement would be a NIOSH-approved N95 respirator for dusts, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates would offer superior protection, especially when working with solutions.[11][13] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training.
The following diagram outlines the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Part 3: Operational and Disposal Plans
A proactive plan for handling and disposal is integral to the safety protocol.
Step-by-Step Handling Protocol (in a Fume Hood)
-
Preparation: Before bringing the chemical into the hood, ensure the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing: Carefully weigh the solid compound on a weigh boat or paper. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Dissolution: If preparing a solution, add the solid to your glassware within the fume hood. Slowly add the solvent while stirring to avoid splashing.
-
Post-Handling: Once the task is complete, decontaminate any equipment used. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated solid waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after leaving the laboratory.[4][14]
Storage
Proper storage is crucial for maintaining chemical stability and safety.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][15]
-
Keep away from heat, direct sunlight, and strong oxidizing agents, as aldehydes can be reactive.[15][16]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Spill: For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to collect the solid. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Ensure adequate ventilation and wear appropriate PPE, including respiratory protection, during cleanup.[5][13]
Waste Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Contaminated Solids: Used gloves, weigh boats, and absorbent materials from spill cleanups should be collected in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing it must be disposed of as hazardous chemical waste.[17]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8][17]
The table below summarizes the essential PPE and safety measures.
| Task/Situation | Required PPE & Controls | Rationale |
| Storage & Transport | Lab Coat, Nitrile Gloves, Safety Glasses | Minimum protection against incidental contact during transit. |
| Weighing Solid | Fume Hood, Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Prevents inhalation of dust (H335) and protects against eye/skin contact (H315, H319).[4] |
| Preparing Solutions | Fume Hood, Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield (if splash risk is high) | Protects against splashes of the solution, which can cause serious eye and skin irritation.[9][12] |
| Small Spill Cleanup (<5g) | Fume Hood (if possible), Lab Coat, Double Nitrile Gloves, Chemical Splash Goggles, N95 Respirator | Enhanced protection is needed during cleanup when dust generation is likely. |
| Large Spill Cleanup (>5g) | Evacuate Area, Contact EHS. Full PPE including respirator required for trained personnel. | A large spill presents a significant inhalation and contact hazard requiring a professional response. |
By adhering to these protocols, you establish a culture of safety that prioritizes well-being without compromising scientific progress. Trust in your procedures is built upon a foundation of understanding the "why" behind each step, ensuring that every action taken in the lab is a conscious and informed decision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
